4-Amino-2-methoxypyrimidine-5-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methoxypyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFAVLVDZBFXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571926 | |
| Record name | 4-Amino-2-methoxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26664-09-5 | |
| Record name | 4-Amino-2-methoxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Foreword: The Strategic Importance of 4-Amino-2-methoxypyrimidine-5-carbaldehyde
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for the design of novel therapeutics. Among the vast array of functionalized pyrimidines, this compound stands out as a pivotal intermediate. Its unique substitution pattern, featuring an amino group for hydrogen bonding, a methoxy group for modulating electronic properties and solubility, and a reactive carbaldehyde for further molecular elaboration, makes it a highly sought-after building block. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this valuable compound, underpinned by a detailed exploration of the reaction mechanisms and practical, field-proven insights into the experimental protocols.
I. Retrosynthetic Analysis: A Logic-Driven Approach to the Synthesis
A retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach. The formyl group at the C5 position can be introduced via an electrophilic aromatic substitution, for which the Vilsmeier-Haack reaction is an exceptionally well-suited and widely employed method for electron-rich heterocyclic systems.[1][2] This leads us to the key precursor, 4-amino-2-methoxypyrimidine. The synthesis of this precursor can be achieved through the classical condensation of a guanidine derivative with a suitable three-carbon component, a foundational strategy in pyrimidine chemistry.
Caption: Retrosynthetic analysis of this compound.
II. Synthesis of the Precursor: 4-Amino-2-methoxypyrimidine
The synthesis of 4-amino-2-methoxypyrimidine can be efficiently accomplished starting from readily available and cost-effective reagents: guanidine nitrate and diethyl malonate.[3] This process involves a base-catalyzed cyclocondensation to form the pyrimidine ring, followed by methylation. While this precursor is commercially available, an in-house synthesis can be advantageous for large-scale production and cost management.
A. Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
The initial step involves the condensation of guanidine nitrate with diethyl malonate in the presence of a strong base, such as sodium methoxide, in an alcoholic solvent.[4] The alkoxide serves to deprotonate the diethyl malonate, generating the enolate which then undergoes nucleophilic attack on the guanidine. Subsequent intramolecular cyclization and elimination of ethanol furnish the pyrimidine ring.
B. Step 2: Chlorination and Methoxylation
The resulting 2-amino-4,6-dihydroxypyrimidine is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine.[5] This is a crucial step as it converts the hydroxyl groups into good leaving groups for the subsequent nucleophilic substitution. The dichlorinated intermediate is then reacted with sodium methoxide in methanol to afford 4-amino-2-methoxypyrimidine. The selective substitution at the C2 and C4/C6 positions can be controlled by reaction conditions.
For researchers preferring to bypass this multi-step synthesis, 4-amino-2-methoxypyrimidine is commercially available from suppliers such as Biosynth (Product Code: NA57396).[6]
III. The Vilsmeier-Haack Reaction: Formylation of the Pyrimidine Core
The Vilsmeier-Haack reaction is a powerful and versatile method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[7][8] The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃).[1]
A. Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through several well-defined steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]
-
Electrophilic Attack: The electron-rich 5-position of the 4-amino-2-methoxypyrimidine ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the pyrimidine ring.
-
Rearomatization: A proton is lost from the C5 position, restoring the aromaticity of the pyrimidine ring and forming an iminium salt intermediate.
-
Hydrolysis: The reaction mixture is quenched with water, leading to the hydrolysis of the iminium salt to the final aldehyde product, this compound.
Caption: The two main stages of the Vilsmeier-Haack formylation reaction.
B. Experimental Protocol: Vilsmeier-Haack Formylation of 4-Amino-2-methoxypyrimidine
This protocol is adapted from analogous formylations of substituted pyrimidines and is optimized for the synthesis of this compound.[9]
Materials:
-
4-Amino-2-methoxypyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-2-methoxypyrimidine (1.0 eq) in anhydrous DMF (5-10 volumes). Cool the solution to 0 °C in an ice bath.
-
Formation of Vilsmeier Reagent and Reaction: To the stirred solution, add phosphorus oxychloride (1.5 - 2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
C. Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Ensure anhydrous conditions. Use freshly distilled POCl₃. |
| Degradation of product | Avoid excessive heating. Perform work-up at low temperatures. | |
| Difficult Work-up | Emulsion formation | Add brine during extraction. Filter the mixture through celite. |
| Product precipitation | Add more organic solvent to dissolve the product before extraction. |
IV. Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the aldehyde proton (~9.5-10.0 ppm), a singlet for the C6-H proton, signals for the amino protons, and a singlet for the methoxy protons. |
| ¹³C NMR | A signal for the aldehyde carbonyl carbon (~185-195 ppm), and signals for the pyrimidine ring carbons and the methoxy carbon. |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde (~1680-1700 cm⁻¹), and N-H stretching vibrations for the amino group (~3200-3400 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₆H₇N₃O₂ = 153.14 g/mol ). |
| Melting Point | A sharp melting point indicates high purity. |
V. Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key intermediate in drug discovery. The two-stage process, involving the synthesis of the 4-amino-2-methoxypyrimidine precursor followed by a Vilsmeier-Haack formylation, is a robust and well-understood route. The provided experimental protocol, along with troubleshooting and optimization strategies, offers a practical framework for researchers in the field. The versatility of the aldehyde functional group opens up a plethora of possibilities for further chemical transformations, making this compound a valuable starting point for the synthesis of diverse libraries of pyrimidine-based molecules with potential therapeutic applications.
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Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters. [Link]
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Vilsmeier-Haack reaction. Name-Reaction.com. [Link]
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Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
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Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Vilsmeier–Haack reaction. Wikipedia. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
- Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
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Physicochemical properties of 4-Amino-2-methoxypyrimidine-5-carbaldehyde
An In-depth Technical Guide: Physicochemical Properties of 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. As a pyrimidine derivative, it belongs to a class of compounds that form the core of numerous biologically active molecules, including nucleic acids and various therapeutic agents. Its unique arrangement of an amino group, a methoxy group, and a reactive carbaldehyde function on the pyrimidine scaffold makes it a versatile building block for the synthesis of more complex molecular architectures.[1] This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and predictive insights grounded in fundamental chemical principles. The methodologies for experimental determination are detailed to empower researchers in their practical applications, ensuring both reproducibility and a deeper understanding of the molecule's behavior.
Chemical Identity and Molecular Structure
A precise understanding of the molecular structure is foundational to interpreting its chemical behavior and physical properties. This compound is systematically identified by the parameters outlined below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 26664-09-5 | [2][3] |
| Molecular Formula | C₆H₇N₃O₂ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| SMILES | O=CC1=CN=C(OC)N=C1N | [2] |
The structure features a pyrimidine ring, which is an aromatic heterocycle analogous to benzene but with two nitrogen atoms at positions 1 and 3. This core is substituted with three key functional groups:
-
A primary amine (-NH₂) at position 4: This group acts as a hydrogen bond donor and a weak base, significantly influencing solubility and serving as a key site for derivatization.
-
A methoxy group (-OCH₃) at position 2: This electron-donating group modulates the electronic properties of the pyrimidine ring and can influence metabolic stability.
-
An aldehyde (-CHO) at position 5: This electron-withdrawing group is a primary site of chemical reactivity, enabling condensations, reductions, and oxidative transformations.
Physical and Solubility Profile
The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological application.
| Property | Value / Description | Notes |
| Physical State | Solid. | Based on typical pyrimidine derivatives of similar molecular weight. |
| Melting Point | Not experimentally reported in cited literature. | Purity can be assessed by a sharp melting point range. |
| Solubility | Favorable solubility in polar solvents.[1] | Expected in solvents like DMSO, DMF, and alcohols due to hydrogen bonding capabilities. |
| Storage Conditions | Sealed in dry, 2-8°C, dark place, inert atmosphere. | [2][4] Suggests sensitivity to moisture, light, and oxidation. |
Experimental Protocol: Melting Point Determination
Causality: The melting point is a robust indicator of purity. A pure crystalline solid will melt over a narrow temperature range (typically <1°C). Impurities disrupt the crystal lattice, typically depressing and broadening the melting range.
Methodology (Capillary Method):
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
Causality: Quantifying solubility is essential for designing solution-based assays, developing formulations, and predicting bioavailability. The shake-flask method is a gold standard for determining thermodynamic equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze its concentration using a validated analytical technique such as UV-Vis Spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units like mg/mL or µM.
Spectroscopic Characterization (Predictive Analysis)
While specific experimental spectra are not publicly available, a robust prediction of the key spectral features can be made based on the compound's functional groups. This serves as a guide for researchers acquiring and interpreting their own data.[5][6]
¹H NMR Spectroscopy
-
Aldehyde Proton (-CHO): Expected as a sharp singlet in the highly deshielded region of δ 9.5-10.5 ppm .
-
Pyrimidine Ring Proton (-CH=): A singlet is expected for the lone proton on the ring, likely in the aromatic region of δ 8.0-8.5 ppm .
-
Amino Protons (-NH₂): A broad singlet, exchangeable with D₂O, is anticipated between δ 5.0-7.0 ppm . Its chemical shift can be highly dependent on solvent and concentration.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 3.8-4.2 ppm .
¹³C NMR Spectroscopy
-
Aldehyde Carbonyl (C=O): The most downfield signal, expected at δ 185-195 ppm .
-
Aromatic Carbons (C=N, C-NH₂, C-CHO, etc.): Multiple signals are expected in the δ 100-170 ppm range. The carbon bearing the amino group will be shifted upfield, while those adjacent to nitrogen and the aldehyde will be shifted downfield.
-
Methoxy Carbon (-OCH₃): A distinct signal expected around δ 50-60 ppm .
Infrared (IR) Spectroscopy
-
N-H Stretching (Amine): Two distinct, medium-intensity peaks are expected in the range of 3300-3500 cm⁻¹ .
-
C-H Stretching (Aromatic/Aldehyde): A sharp peak for the aldehyde C-H stretch is expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ (Fermi resonance). Aromatic C-H stretches will appear above 3000 cm⁻¹.
-
C=O Stretching (Aldehyde): A very strong, sharp absorption is characteristic and expected around 1680-1700 cm⁻¹ , conjugated with the aromatic ring.
-
C=C and C=N Stretching (Ring): Multiple sharp absorptions of variable intensity are expected in the fingerprint region, typically 1450-1650 cm⁻¹ .
-
C-O Stretching (Methoxy): A strong absorption is expected around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
UV-Visible Spectroscopy
The conjugated pyrimidine system constitutes a strong chromophore. Electronic transitions, primarily π → π*, are expected. The absorption maximum (λ_max) would likely fall in the 250-350 nm range. The exact position and intensity can be influenced by solvent polarity due to the presence of polar functional groups capable of hydrogen bonding.
Stability and Reactivity Profile
Chemical Stability
The recommended storage conditions (refrigerated, dry, dark, inert gas) provide clear insights into the compound's stability.[2][4]
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air.
-
Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions could potentially lead to the hydrolysis of the methoxy group.
-
Photostability: The highly conjugated aromatic system may be sensitive to degradation upon exposure to UV light.
Reactivity
The molecule's reactivity is dominated by its aldehyde group and the electron-rich amino-substituted pyrimidine ring.
-
Aldehyde Group: This is the primary center for nucleophilic attack. It readily participates in:
-
Condensation Reactions: Such as the Claisen-Schmidt condensation, to form α,β-unsaturated carbonyl compounds.[7]
-
Reductive Amination: To form secondary or tertiary amines.
-
Reduction: Can be selectively reduced to the corresponding alcohol, 4-amino-5-(hydroxymethyl)-2-methoxypyrimidine.
-
Oxime Formation: Reacts with hydroxylamine, a pathway used in the synthesis of kinase inhibitors like VEGFR-2 inhibitors.[8]
-
-
Pyrimidine Ring: The amino and methoxy groups are electron-donating, activating the ring system. This makes the compound a valuable precursor in reactions that further functionalize the core, such as electrophilic aromatic substitution, although the aldehyde is a deactivating group. The pyrimidine core itself is crucial for its role as a scaffold in medicinal chemistry.[7]
Conclusion
This compound is a chemical entity whose value lies in the interplay of its distinct functional groups. Its physicochemical profile—characterized by moderate polarity, defined sites of reactivity, and a stable yet versatile core—makes it an exemplary scaffold for combinatorial chemistry and targeted synthesis. This guide has synthesized available data and predictive chemical principles to provide a detailed operational framework for researchers. By understanding its properties and the methodologies to verify them, scientists can more effectively leverage this compound in the rational design of novel pharmaceuticals and agrochemicals.
References
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PubChem. 4-Amino-2-methylpyrimidine-5-carbaldehyde. [Link]
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PubChem. 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde. [Link]
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MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]
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Chem-Impex. 4-Amino-2-methoxypyrimidine. [Link]
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PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]
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SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).... [Link]
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MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
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ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. [Link]
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Semantic Scholar. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and.... [Link]
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PubMed. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine. [Link]
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PubMed. 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. [Link]
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University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
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National Center for Biotechnology Information. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. [Link]
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An In-Depth Technical Guide to 4-Amino-2-methoxypyrimidine-5-carbaldehyde and its Structural Analogs as Kinase Inhibitors in Oncology
Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, including a significant number of FDA-approved kinase inhibitors. Its ability to mimic the purine bases of ATP allows for competitive binding to the hinge region of kinase active sites, providing a robust foundation for the design of potent and selective inhibitors. This guide focuses on 4-Amino-2-methoxypyrimidine-5-carbaldehyde, a key intermediate, and its structural analogs, which have emerged as a promising class of compounds for targeting critical signaling pathways in cancer. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, with a particular focus on their role as inhibitors of key oncogenic kinases such as c-Met and VEGFR-2.
The Core Moiety: this compound
This compound serves as a versatile building block for the synthesis of a diverse library of bioactive molecules. The strategic placement of the amino, methoxy, and formyl groups on the pyrimidine ring offers multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthesis of the Core Scaffold
The synthesis of this compound can be efficiently achieved via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The starting material, 4-amino-2-methoxypyrimidine, is commercially available and serves as a cost-effective precursor.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Amino-2-methoxypyrimidine
Materials:
-
4-Amino-2-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) in anhydrous DCM to 0 °C. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-amino-2-methoxypyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is critical as the Vilsmeier reagent is sensitive to moisture.
-
The slow, dropwise addition of POCl₃ to DMF at 0 °C controls the exothermic reaction and prevents the formation of byproducts.
-
Heating to reflux provides the necessary activation energy for the electrophilic aromatic substitution to occur on the electron-rich pyrimidine ring.
-
The basic work-up with NaHCO₃ neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the desired aldehyde.
Structural Analogs and Structure-Activity Relationship (SAR)
The therapeutic potential of the 4-amino-pyrimidine-5-carbaldehyde scaffold is realized through the strategic modification of its peripheral functional groups. The aldehyde at the C5 position is a particularly useful handle for generating a wide array of derivatives, such as oximes and hydrazones, which have shown significant promise as kinase inhibitors.[4][5]
Key Structural Modifications and their Impact on Kinase Inhibition
The following table summarizes the structure-activity relationships of various 4-amino-2-substituted-pyrimidine-5-carbaldehyde analogs, with a focus on their inhibitory activity against key oncogenic kinases.
| Analog Scaffold | R¹ (at C2) | R² (at C5-aldehyde) | Target Kinase(s) | IC₅₀ (nM) | Key SAR Insights | Reference |
| 4-Amino-pyrimidine-5-carbaldehyde Oxime | -OCH₃ | -N-OH | VEGFR-2, c-Met | 170 (VEGFR-2), 210 (c-Met) | The oxime moiety is crucial for potent kinase inhibition. The 2-methoxy group provides a good balance of potency and solubility. | [4] |
| 4-Amino-pyrimidine-5-carbaldehyde Oxime | -SCH₃ | -N-OH | VEGFR-2, c-Met | Varies | The 2-methylthio group is also well-tolerated and can be a precursor for further modifications (e.g., oxidation to sulfoxide or sulfone). | [6] |
| 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde Hydrazone | -NH₂ | -N-NH-Ar | ErbB-2/EGFR | 14-58 | The hydrazone linkage allows for the introduction of various aryl groups that can interact with the hydrophobic pocket of the kinase active site. The 6-arylamino substituent enhances potency. | [5] |
| 4-Amino-thieno[2,3-d]pyrimidine | Fused Thiophene | - | Aurora B, Tie-2, EGFR/HER2 | 0.2-3.8 (Aurora B), 70 (Tie-2) | Fusing a thiophene ring to the pyrimidine core creates a rigid scaffold that can be further functionalized to achieve high potency and selectivity. | [7][8] |
| 2,4-Diaminopyrimidine | -NH₂ | - | Various | Varies | The 2,4-diaminopyrimidine scaffold is a well-established kinase inhibitor motif. Substitutions at the 5- and 6-positions are critical for target selectivity. | [9] |
Workflow for SAR-guided Analog Design
Caption: A generalized workflow for the design and optimization of 4-aminopyrimidine-based kinase inhibitors.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Many cancers exhibit a dependency on the constitutive activation of receptor tyrosine kinases (RTKs) for their growth, survival, and metastasis. The c-Met and VEGFR-2 signaling pathways are two such critical pathways that are often dysregulated in a variety of solid tumors.[10][11][12][13][14] 4-Aminopyrimidine-based inhibitors have been shown to effectively target these pathways.
The c-Met/HGF Signaling Axis
The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in embryogenesis, tissue regeneration, and wound healing. However, its aberrant activation in cancer promotes cell proliferation, survival, migration, and invasion.[14]
Simplified c-Met Signaling Pathway and Point of Inhibition
Caption: Inhibition of c-Met autophosphorylation by 4-aminopyrimidine analogs blocks downstream signaling.
The VEGFR-2/VEGF Signaling Axis
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and a route for metastasis. The vascular endothelial growth factor (VEGF)/VEGFR-2 signaling pathway is a key regulator of angiogenesis.[14]
Simplified VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: 4-aminopyrimidine-based inhibitors block VEGFR-2 activation, thereby inhibiting angiogenesis.
Biological Evaluation: A Multi-tiered Approach
The comprehensive evaluation of novel 4-aminopyrimidine analogs requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
In Vitro Assays
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
Objective: To determine the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., c-Met, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HCT-116, MCF-7)
-
Cell culture medium and supplements
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of Pathway Inhibition
Objective: To confirm the on-target effect of a test compound by assessing the phosphorylation status of the target kinase and its downstream effectors.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
In Vivo Xenograft Models: Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical evaluation of anticancer drugs.[11][15][16]
Experimental Workflow for In Vivo Xenograft Studies
Caption: A typical workflow for evaluating the in vivo efficacy of a 4-aminopyrimidine-based kinase inhibitor.
Conclusion and Future Directions
This compound and its structural analogs represent a versatile and promising class of compounds for the development of novel kinase inhibitors. Their synthetic tractability, coupled with their ability to potently and selectively inhibit key oncogenic pathways, makes them attractive candidates for further investigation. Future efforts in this area will likely focus on:
-
Improving Selectivity: Designing analogs with improved selectivity profiles to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Resistance: Developing next-generation inhibitors that can overcome acquired resistance mechanisms to current therapies.
-
Exploring Novel Targets: Expanding the therapeutic applications of this scaffold by screening against a broader range of kinases implicated in other diseases.
-
Optimizing Drug-like Properties: Fine-tuning the physicochemical properties of lead compounds to improve their oral bioavailability and overall pharmacokinetic profile.
The continued exploration of the 4-aminopyrimidine scaffold holds significant promise for the discovery of new and effective treatments for cancer and other diseases driven by aberrant kinase signaling.
References
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Etnoori, S., Thumma, V., Chilakala, N. B., Barothu, R., & Kokku, P. (2023). SAR of pyrimidine derivatives as ALK inhibitor. ResearchGate. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
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RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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Sharma, S. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
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Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
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Ou, S. I. (2017). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. OUCI. [Link]
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Oncology Nurse Advisor. (2012). Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis. Oncology Nurse Advisor. [Link]
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Wang, W., Li, Q., et al. (2024). Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. NIH. [Link]
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Gencheva, V., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]
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SciSpace. (2017). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. SciSpace. [Link]
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Liu, Y. (2011). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. PubMed Central. [Link]
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Gencheva, V., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed Central. [Link]
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Huang, W., et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. PubMed. [Link]
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Deshmukh, R., & Jha, A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
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Manetti, F., et al. (2007). Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. PubMed. [Link]
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El-Sayed, N. F. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
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Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. [Link]
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Chernikova, I. B., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
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Heydarpour, M., & Hazeri, N. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
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Viswanadha, S., et al. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. PubMed. [Link]
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Olasunkanmi, A. F., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Sciendo. [Link]
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Bouattour, Y., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]
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Chandrappa, M., et al. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. SciSpace. [Link]
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Starting materials for 4-Amino-2-methoxypyrimidine-5-carbaldehyde synthesis
An In-Depth Technical Guide to the Synthesis of 4-Amino-2-methoxypyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of bioactive molecules, including potent kinase inhibitors.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound. We will delve into the mechanistic underpinnings of the most prevalent synthetic routes, offer detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. The focus is on providing actionable insights for researchers to successfully synthesize and utilize this compound in their drug discovery and development endeavors.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, with its reactive aldehyde function and strategically placed amino and methoxy groups, makes it a versatile precursor for constructing complex molecular architectures. Its derivatives have been implicated as dual inhibitors of c-Met and VEGFR-2, highlighting its importance in the development of novel anticancer therapeutics.[1]
This guide will focus on the practical synthesis of this key intermediate, with an emphasis on robust and scalable methodologies.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic disconnections. The most direct and widely employed method involves the formylation of an appropriately substituted pyrimidine precursor. Alternative strategies include the oxidation of a 5-hydroxymethylpyrimidine or the reduction of a 5-carboxylester or 5-carbonitrile derivative. This guide will focus on the most direct and well-documented approach: the Vilsmeier-Haack formylation.
The Vilsmeier-Haack Reaction: A Direct Approach to Formylation
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, then attacks the electron-rich pyrimidine ring to introduce the formyl group.[5]
The 4-amino and 2-methoxy groups on the pyrimidine ring are electron-donating, which activates the ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a highly suitable method for the synthesis of the target compound.
Diagram 1: The Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway.
Starting Materials and Reagents
A successful synthesis relies on the quality and purity of the starting materials. The primary starting material for the Vilsmeier-Haack synthesis of this compound is 4-Amino-2-methoxypyrimidine.
Table 1: Key Starting Materials and Reagents
| Compound | Molecular Formula | CAS Number | Key Considerations |
| 4-Amino-2-methoxypyrimidine | C₅H₇N₃O | 696-51-5 | Ensure high purity to avoid side reactions. |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 10025-87-3 | Highly reactive and corrosive; handle with care under anhydrous conditions. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Use anhydrous grade to ensure efficient formation of the Vilsmeier reagent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | A common solvent for the reaction; ensure it is anhydrous. |
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure based on established methodologies for the formylation of activated pyrimidines.[4][6]
Step 1: Preparation of the Vilsmeier Reagent
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Step 2: Formylation of 4-Amino-2-methoxypyrimidine
-
Dissolve 4-Amino-2-methoxypyrimidine (1.0 equivalent) in anhydrous DCM.
-
Add the solution of 4-Amino-2-methoxypyrimidine dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
Step 3: Workup and Isolation
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Diagram 2: Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: Step-by-step workflow for the synthesis.
Alternative Synthetic Considerations
While the Vilsmeier-Haack reaction is a primary choice, other synthetic routes are plausible and may be advantageous under specific circumstances.
-
Oxidation of 4-Amino-2-methoxypyrimidine-5-methanol: If the corresponding 5-methanol derivative is readily available, it can be oxidized to the aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂). This method is used for the synthesis of the analogous 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde.[2]
-
Reduction of a 5-Carboxy Ester or 5-Carbonitrile: A 5-ethoxycarbonyl or 5-cyano group can be reduced to the aldehyde. This would involve a multi-step process, potentially starting from a precursor like ethyl 4-amino-2-methoxypyrimidine-5-carboxylate.
Conclusion
The synthesis of this compound is most directly and efficiently achieved through the Vilsmeier-Haack formylation of 4-Amino-2-methoxypyrimidine. This technical guide has provided a detailed protocol and mechanistic insights to facilitate its successful synthesis in a laboratory setting. The availability of this key intermediate opens avenues for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Careful attention to anhydrous conditions and purification techniques is paramount to obtaining a high yield of the pure product.
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Discovery and history of 4-aminopyrimidine derivatives
An In-depth Technical Guide to the Discovery and History of 4-Aminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive overview of the discovery, history, and evolving applications of 4-aminopyrimidine derivatives. We will explore the progression of synthetic methodologies, delve into the critical structure-activity relationships that govern their biological function, and examine their mechanism of action across various therapeutic targets. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this vital class of compounds.
Part 1: Genesis and Early Synthesis
The story of 4-aminopyrimidine is intrinsically linked to the fundamental building blocks of life. The pyrimidine ring itself is a key component of nucleic acids (cytosine, thymine, and uracil) and Vitamin B1 (thiamine).[1] The initial exploration of synthetic pyrimidine derivatives was thus a natural extension of early 20th-century biochemistry.
The first total synthesis of thiamine in 1936 represents a landmark achievement in this field.[2] The synthesis involved constructing a substituted pyrimidine ring from simpler acyclic precursors, demonstrating that these vital biological structures could be created in the laboratory.[2]
Early commercial preparations of the parent compound, 4-aminopyridine, often started from pyridine. One common two-stage method involved the intermediate 1-(4-pyridyl)pyridinium chloride hydrochloride, yielding the final product in 36-40% yield.[3] Another approach involved a three-stage synthesis starting with the N-oxidation of pyridine, followed by nitration to 4-nitropyridine-N-oxide, and finally reduction to 4-aminopyridine.[3] While effective, these early methods often required harsh conditions, such as the use of strong acids for nitration, and sometimes involved complex purification steps like continuous extraction.[3][4]
Part 2: The Evolution of Synthetic Strategies
As the importance of 4-aminopyrimidine derivatives grew, so did the need for more efficient, versatile, and scalable synthetic routes. The mid-to-late 20th century and the dawn of the 21st saw significant innovations in synthetic organic chemistry that were readily applied to this scaffold.
Modern Catalytic Approaches
A significant advancement has been the development of Lewis acid-catalyzed reactions. A modern industrial process allows for the synthesis of 4-aminopyrimidines from the readily available chemical acrylonitrile, avoiding carcinogenic reagents and costly derivatization steps with yields up to 90%.[5] This method is versatile and has been applied to the large-scale synthesis of biologically important molecules like thiamine and the antibacterial drug trimethoprim.[5]
Ring Transformation Methodologies
Another elegant strategy involves the ring transformation of other heterocyclic systems. For instance, functionalized 4-aminopyridines can be readily prepared by the ring transformation of a nitropyrimidinone with active methylene compounds in the presence of ammonium acetate.[6] This approach is valuable for creating 4-aminopyridines with functional groups at specific positions, which are crucial for further derivatization or for their role as precursors to fused heterocyclic systems like pyridopyrimidines and imidazopyridines.[6]
Building Block Approaches for Diversity
For drug discovery, where the rapid generation of a library of analogues is essential for structure-activity relationship (SAR) studies, methods starting from functionalized pyrimidine cores are invaluable. A common and effective starting material is 2-amino-4,6-dichloropyrimidine. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the sequential and controlled introduction of various amines to build molecular diversity.[7][8]
A generalized workflow for synthesizing a library of 4-aminopyrimidine derivatives from a dichlorinated precursor is illustrated below. This strategy provides a robust platform for exploring chemical space around the core scaffold.
Caption: General synthetic workflow for creating diverse 4-aminopyrimidine derivatives.
Part 3: Milestones in Drug Discovery & Therapeutic Applications
The versatility of the 4-aminopyrimidine scaffold has made it a "privileged structure" in medicinal chemistry, leading to its incorporation into drugs for a wide range of diseases.
Kinase Inhibitors: A Revolution in Oncology
Perhaps the most significant application of 4-aminopyrimidine derivatives is in the development of protein kinase inhibitors for cancer therapy.[9] Protein kinases are crucial mediators of cell signaling pathways, and their abnormal activation is a common driver of cancer cell proliferation and survival.[9] The 4-aminopyrimidine core serves as an excellent "hinge-binding" motif, mimicking the adenine portion of ATP to competitively inhibit the kinase enzyme.[9]
The 4-aminopyrazolopyrimidine scaffold, in particular, has been instrumental. Modifications to this core have yielded potent inhibitors for numerous kinases:[9]
-
EGFR (Epidermal Growth Factor Receptor): Targeting abnormal EGFR activation is key in non-small cell lung cancer (NSCLC).[9][10]
-
FGFR (Fibroblast Growth Factor Receptor): Inhibitors like Rogaratinib have shown promise in preclinical models.[9]
-
BTK (Bruton's Tyrosine Kinase): Essential for B-cell development, BTK inhibitors are used to treat certain leukemias and lymphomas.[9]
-
Src (Sarcoma Kinase): Derivatives of the Src inhibitor PP2 have been developed with high selectivity.[9]
-
BRD4/PLK1: Dual-target inhibitors have been synthesized, showing potent cytotoxic activity against various cancer cell lines by disrupting the cell cycle and inducing apoptosis.[11][12]
Caption: Mechanism of action for 4-aminopyrimidine-based kinase inhibitors.
Neurological Disorders
4-Aminopyridine (4-AP), also known as fampridine, is a potassium channel blocker.[13][14] By blocking these channels, it prolongs action potentials and enhances the release of neurotransmitters.[14][15] This mechanism has proven effective for the symptomatic treatment of multiple sclerosis (MS), where it helps restore nerve conduction in demyelinated axons.[13][15] Research has also explored its potential in other neurodegenerative conditions like Alzheimer's disease, although its use can be limited by toxicity.[16][17] This has driven the development of peptide-4-AP conjugates and other derivatives to reduce toxicity while retaining efficacy.[16][18]
Antiviral and Antimicrobial Applications
The 4-aminopyrimidine scaffold is also present in antiviral agents. A notable example is in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[19] Piperidin-4-yl-aminopyrimidine derivatives have shown potent activity against wild-type HIV-1 by allosterically inhibiting the reverse transcriptase enzyme.[19] Additionally, various derivatives have been investigated for their potential antimicrobial activity.[20]
Part 4: Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 4-aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1]
-
Hinge-Binding Region: For kinase inhibitors, the N1 nitrogen and the 4-amino group are critical. They form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, anchoring the molecule.[9]
-
Hydrophobic Pockets: Substituents at the 2- and 5- or 6-positions can be modified to occupy adjacent hydrophobic pockets in the active site, enhancing potency and selectivity. For example, in BRD4/PLK1 inhibitors, aryl ethylidene amino moieties at position-5 were found to be buried deep within the binding pocket.[11]
-
Solubility and Pharmacokinetics: The addition of polar groups, such as morpholine or piperazine, can improve the solubility and pharmacokinetic properties of the drug candidates, which is crucial for oral bioavailability and distribution.[9]
The table below summarizes the inhibitory concentrations (IC₅₀) of selected aminopyrimidine-2,4-dione derivatives against BRD4 and PLK1, illustrating the impact of minor structural changes on potency.[11][12]
| Compound ID | R² Substituent | BRD4 IC₅₀ (µM) | PLK1 IC₅₀ (µM) |
| 4 | H | 0.029 | 0.094 |
| 6a | OCH₃ | 0.141 | >0.1 |
| 6b | OCH₃ | 0.077 | >0.1 |
| 7 | H (Thione) | 0.042 | 0.020 |
| Volasertib | (Reference) | 0.017 | 0.025 |
Data sourced from[11][12]. Compound 7 is a thiopyrimidine-4-one derivative.
This data demonstrates that an unsubstituted phenyl ring (Compound 4) confers superior BRD4 inhibitory activity compared to a methoxy-substituted ring (Compounds 6a, 6b). Furthermore, the thione analogue (Compound 7) shows excellent dual inhibitory activity, being equipotent to the reference drug Volasertib against PLK1.[11][12]
Part 5: Experimental Protocol - Synthesis of a 4-(Arylamino)-2-aminopyrimidine Derivative
This protocol provides a representative, self-validating procedure for the synthesis of 4-(N-(4-methoxy)phenyl)-6-chloro-2,4-pyrimidinediamine, a key intermediate for building more complex derivatives. The methodology is based on the nucleophilic substitution of 2-amino-4,6-dichloropyrimidine.[8]
Objective: To synthesize 6-Chloro-4-(N-(4-methoxy)phenyl)-2,4-pyrimidinediamine.
Materials:
-
2-amino-4,6-dichloropyrimidine (3 mmol)
-
p-Anisidine (4-methoxyaniline) (3 mmol)
-
Triethylamine (TEA) (6 mmol)
-
Ethanol (for crystallization)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Thin-Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)
-
Büchner funnel and filtration flask
-
Melting point apparatus
-
NMR Spectrometer, Mass Spectrometer (for characterization)
Procedure:
-
Reaction Setup: Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol) and p-anisidine (3 mmol). Add the ground solids to a dry round-bottom flask.
-
Addition of Base: Add triethylamine (6 mmol) to the flask. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Solvent-Free Reaction: Heat the mixture to 80-90 °C with stirring. This solvent-free approach is efficient and reduces waste.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 4:6 mixture of ethyl acetate/hexanes as the mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Add distilled water to the reaction mixture.
-
Precipitation and Filtration: A solid precipitate of the product should form. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual triethylamine hydrochloride.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the final product as a dark yellow solid.
-
Characterization: Dry the purified product and characterize it to confirm its identity and purity.
-
Melting Point: 222–223 °C
-
¹H-NMR (300 MHz, DMSO-d₆): δ 9.08 (s, 1H, NH), 7.51 (d, 2H), 6.88 (d, 2H), 6.58 (s, 2H, NH₂), 5.88 (s, 1H, H-5), 3.72 (s, 3H, OCH₃).
-
EI-MS m/z: 250.1 (M⁺), 252.1 (M⁺ + 2, characteristic isotope pattern for one chlorine atom).
-
Part 6: Future Perspectives and Conclusion
The journey of 4-aminopyrimidine derivatives is far from over. Future research will likely focus on several key areas:
-
Targeted Drug Delivery: Conjugating 4-aminopyrimidine warheads to antibodies or other targeting moieties to improve selectivity and reduce off-target effects.
-
Covalent Inhibitors: Designing derivatives that can form a covalent bond with their target protein, leading to irreversible inhibition and prolonged duration of action.
-
PROTACs and Molecular Glues: Utilizing the 4-aminopyrimidine scaffold as a target-binding ligand in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of disease-causing proteins.
-
Green Chemistry: Further development of sustainable, efficient, and environmentally friendly synthetic methods.[5]
References
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- Brugarolas, P., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 52.
- Ríos, E., et al. (n.d.).
- Chen, R., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 97, 1-9.
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- El-Kalyoubi, S., et al. (n.d.).
- Wikipedia. (n.d.). 4-Aminopyridine.
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- Scilit. (2021).
- MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
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A Comprehensive Spectroscopic Guide to 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Introduction
In the landscape of medicinal chemistry and drug development, substituted pyrimidines represent a cornerstone scaffold, integral to a vast array of biologically active compounds.[1] Among these, 4-Amino-2-methoxypyrimidine-5-carbaldehyde (CAS No. 26664-09-5) serves as a critical synthetic intermediate. Its unique arrangement of an amino group, a methoxy substituent, and a reactive carbaldehyde function on the pyrimidine core makes it a versatile building block for constructing more complex molecular architectures, including kinase inhibitors.[2][3]
The unequivocal confirmation of a molecule's structure is the bedrock of chemical research and development. A failure to rigorously characterize such a key intermediate can lead to ambiguous downstream results, costing valuable time and resources. This technical guide provides an in-depth analysis of the core spectroscopic techniques required to confirm the identity and purity of this compound. We will delve into Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presenting not just the data, but the underlying principles and experimental logic that transform raw spectra into a definitive structural assignment.
Molecular Structure and Properties
The foundational step in any spectroscopic analysis is understanding the target molecule's structure.
-
Molecular Formula: C₆H₇N₃O₂
-
Molecular Weight: 153.14 g/mol [4]
Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.
Data Presentation & Interpretation
The FT-IR spectrum provides clear evidence for all key functional groups within the target molecule. [5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3450 - 3200 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H (pyrimidine ring) |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (methoxy -OCH₃) |
| ~2820 & ~2720 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| 1700 - 1680 | C=O Stretch | Aryl Aldehyde Carbonyl |
| 1650 - 1550 | N-H Bend | Primary Amine (-NH₂) Scissoring |
| 1620 - 1450 | C=N and C=C Stretches | Pyrimidine Ring Vibrations |
| 1350 - 1200 | C-N Stretch | Aromatic Amine |
| 1275 - 1200 | C-O Asymmetric Stretch | Aryl-Alkyl Ether (Ar-O-CH₃) |
| ~1050 | C-O Symmetric Stretch | Aryl-Alkyl Ether (Ar-O-CH₃) |
Expert Analysis:
-
Amino Group Confirmation: The presence of two distinct bands in the 3450-3200 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching of a primary amine, providing strong evidence for the -NH₂ group. [5]* Aldehyde Identification: The aldehyde is confirmed by two key features. First, a strong C=O stretching absorption appears around 1685 cm⁻¹, typical for an aromatic aldehyde where conjugation slightly lowers the frequency. [6]Second, the appearance of a characteristic "Fermi doublet"—two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹—is definitive proof of an aldehyde C-H bond.
-
Framework Evidence: Strong absorptions between 1620-1450 cm⁻¹ are assigned to the C=C and C=N stretching vibrations of the pyrimidine ring. [7]Furthermore, the prominent C-O stretching bands associated with the methoxy group are expected between 1275-1050 cm⁻¹, confirming the Ar-O-CH₃ linkage. [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information on the connectivity and chemical environment of atoms. [8][9]
¹H NMR Spectroscopy
Core Principle: ¹H NMR spectroscopy maps the chemical environments of protons. The position of a signal (chemical shift, δ) indicates the electronic environment, the signal's area (integration) corresponds to the number of protons, and the signal's splitting pattern (multiplicity) reveals the number of neighboring protons. [10] Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of labile protons like those in an -NH₂ group.
-
Spectrometer Setup: The experiment is run on a 300-600 MHz NMR spectrometer. [1]3. Data Acquisition: A standard single-pulse experiment is used. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds to ensure a good signal-to-noise ratio. [1] Data Presentation & Interpretation (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.85 | Singlet (s) | 1H | Aldehyde (-CH O) |
| ~8.30 | Singlet (s) | 1H | Pyrimidine C6-H |
| ~7.80 | Broad Singlet (br s) | 2H | Amine (-NH ₂) |
| ~3.95 | Singlet (s) | 3H | Methoxy (-OCH ₃) |
Expert Analysis:
-
Aldehyde Proton: The most downfield signal at ~9.85 ppm is unequivocally assigned to the aldehyde proton. Its location is due to the strong deshielding effect of the carbonyl's electronegative oxygen and magnetic anisotropy. It appears as a singlet because it has no adjacent protons to couple with. [11]* Pyrimidine Proton: The singlet at ~8.30 ppm corresponds to the lone proton on the pyrimidine ring (H6). Its chemical shift is in the aromatic region, and it is a singlet as it lacks neighboring protons.
-
Amino Protons: The amino protons typically appear as a broad singlet around 7.80 ppm. The broadness results from quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace water in the solvent. Its integration value of 2H confirms the primary amine.
-
Methoxy Protons: The sharp singlet integrating to 3H at ~3.95 ppm is characteristic of the methoxy group protons. They are shielded relative to the aromatic protons and exist in a single, isolated environment, hence the singlet multiplicity.
¹³C NMR Spectroscopy
Core Principle: ¹³C NMR provides a map of the carbon framework of a molecule. [12]In a standard proton-decoupled spectrum, each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., hybridization, attachment to electronegative atoms). [8] Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used. Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio. [1] Data Presentation & Interpretation (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | Aldehyde Carbonyl (C =O) |
| ~170 | Pyrimidine C 2-O |
| ~165 | Pyrimidine C 4-N |
| ~160 | Pyrimidine C 6 |
| ~105 | Pyrimidine C 5-CHO |
| ~55 | Methoxy (-OC H₃) |
Expert Analysis:
-
Carbonyl Carbon: The signal furthest downfield (~188 ppm) corresponds to the aldehyde carbonyl carbon, which is highly deshielded by the double bond to an electronegative oxygen atom. [12]* Pyrimidine Ring Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbons directly attached to heteroatoms (C2 and C4) are the most deshielded within the ring system, appearing around 170 and 165 ppm. The C6 carbon, attached to the ring proton, appears around 160 ppm. The C5 carbon, which bears the aldehyde substituent, is the most shielded of the ring carbons, appearing around 105 ppm.
-
Methoxy Carbon: The most upfield signal at ~55 ppm is assigned to the sp³-hybridized carbon of the methoxy group. [13]
Mass Spectrometry (MS)
Core Principle
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. [14]In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner. The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern provides valuable structural clues, acting as a "puzzle" that can be pieced together to confirm connectivity.
Experimental Protocol: Electron Ionization (EI)
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized by heating under high vacuum and then bombarded with a beam of 70 eV electrons in the ionization chamber.
-
Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.
Data Presentation & Interpretation
Molecular Ion: m/z 153 (C₆H₇N₃O₂⁺)
| m/z Value | Ion Formula | Loss from Molecular Ion | Interpretation |
| 153 | [C₆H₇N₃O₂]⁺ | - | Molecular Ion (M⁺) , confirms the molecular weight. |
| 152 | [C₆H₆N₃O₂]⁺ | H• (1) | Loss of the hydrogen radical from the aldehyde group. [15] |
| 124 | [C₅H₆N₃O]⁺ | CHO• (29) | Loss of the formyl radical, a classic aldehyde fragmentation. [16] |
| 122 | [C₅H₄N₃O]⁺ | OCH₃• (31) | Loss of a methoxy radical from the C2 position. |
Expert Analysis: The mass spectrum will be anchored by the molecular ion peak at an m/z of 153, confirming the compound's molecular weight. The fragmentation pattern provides corroborating structural evidence. Aromatic aldehydes are known to produce a prominent M-1 peak, corresponding to the loss of the aldehydic hydrogen, which would appear at m/z 152. [17]A highly characteristic fragmentation for aldehydes is the loss of the entire formyl group (•CHO) via α-cleavage, resulting in a significant peak at m/z 124 (153 - 29). [6]This fragmentation strongly supports the presence of the aldehyde moiety attached to the pyrimidine ring.
Caption: Key fragmentation pathways for this compound in EI-MS.
Conclusion
The structural elucidation of a foundational synthetic intermediate like this compound is a non-negotiable step in ensuring the integrity of a research program. Through the synergistic application of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, a complete and unambiguous structural profile is established. FT-IR confirms the presence of all key functional groups—amine, aldehyde, methoxy, and the pyrimidine ring. NMR spectroscopy provides the precise connectivity map, detailing the unique environment of each proton and carbon atom. Finally, mass spectrometry validates the molecular weight and offers corroborating evidence of the key functional groups through predictable fragmentation patterns. The collective data from these techniques provides a self-validating system, confirming with high confidence the identity and structure of the title compound.
References
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- PubChem. (n.d.). 4-Amino-2-(methoxymethyl)pyrimidine-5-carbaldehyde | C7H9N3O2.
- PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777.
- Sigma-Aldrich. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0.
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Safeguarding the Keystone: A Technical Guide to the Stability and Storage of 4-Amino-2-methoxypyrimidine-5-carbaldehyde
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the stability and storage of 4-Amino-2-methoxypyrimidine-5-carbaldehyde, a critical building block in the synthesis of a multitude of biologically active compounds. Understanding and controlling the stability of this molecule is not merely a matter of good laboratory practice; it is a fundamental requirement for ensuring the reproducibility of synthetic routes and the quality of final drug candidates.
Introduction: The Pivotal Role of a Substituted Pyrimidine
This compound, with its unique arrangement of a nucleophilic amino group, an electron-donating methoxy group, and a reactive carbaldehyde function on a pyrimidine core, is a versatile intermediate in medicinal chemistry. Its structural motifs are found in a variety of therapeutic agents, including kinase inhibitors and other targeted therapies. The inherent reactivity of the aldehyde group, coupled with the electron-rich nature of the substituted pyrimidine ring, presents specific challenges to its long-term stability and storage. This guide will dissect the key factors influencing its stability, propose potential degradation pathways, and provide actionable protocols for its optimal handling and storage.
The Chemical Susceptibilities of this compound
The stability of this compound is intrinsically linked to its molecular architecture. The aldehyde functional group is notoriously susceptible to oxidation, while the pyrimidine ring, despite its aromaticity, can be prone to hydrolytic cleavage under certain conditions. The amino and methoxy substituents further modulate the electron density of the ring, influencing its reactivity.
Potential Degradation Pathways
Based on the known chemistry of aromatic aldehydes and substituted pyrimidines, several degradation pathways can be postulated. Forced degradation studies are essential to experimentally confirm these pathways and identify the resulting degradants.[1][2]
-
Oxidation: The most probable degradation route involves the oxidation of the carbaldehyde group to the corresponding carboxylic acid, forming 4-Amino-2-methoxy-pyrimidine-5-carboxylic acid. This can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities.[3]
-
Hydrolytic Degradation: Under strongly acidic or basic conditions, the pyrimidine ring may be susceptible to hydrolytic cleavage. For instance, alkaline hydrolysis could potentially lead to the opening of the ring structure.[4][5][6] The methoxy group could also be susceptible to hydrolysis under acidic conditions, yielding the corresponding 2-hydroxy derivative.
-
Photodegradation: Exposure to UV or visible light can provide the energy required to initiate degradation reactions, including oxidation and polymerization of the aldehyde. The pyrimidine ring itself can also undergo photolytic decomposition.[7]
-
Dimerization/Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts.
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of chemical degradation and minimizes the potential for dimerization or polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group by atmospheric oxygen. |
| Light | Amber, light-resistant container | Protects the compound from photolytic degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents exposure to moisture and atmospheric contaminants. Avoids potential catalysis of degradation by reactive container surfaces. |
Handling Procedures
-
Dispensing: Whenever possible, handle the compound in an inert atmosphere glovebox to minimize exposure to air and moisture.
-
Solvent Selection: Use anhydrous, deoxygenated solvents for preparing solutions to prevent solvent-mediated degradation.
-
Antioxidants: For long-term solution storage, the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT), may be considered, though compatibility studies are advised.
Experimental Protocols for Stability Assessment
A robust assessment of the stability of this compound requires a systematic approach, including forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[8][9][10]
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80 °C in a dry oven for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Caption: Experimental workflow for the forced degradation study.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.
Objective: To develop and validate an HPLC method capable of resolving this compound from all potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Screen different mobile phase compositions, such as methanol/water and acetonitrile/water, with various buffers (e.g., phosphate, acetate) and pH values.[11]
-
-
Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution between the parent peak and any degradant peaks observed in the forced degradation samples.
-
Detection: Use a UV detector at a wavelength that provides a good response for both the parent compound and the degradants. A photodiode array (PDA) detector is recommended to check for peak purity. Mass spectrometry (MS) can be used for the identification of unknown degradants.
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Conclusion: A Foundation for Quality
The chemical stability of this compound is a critical attribute that directly impacts its utility in drug discovery and development. By understanding its inherent susceptibilities and implementing appropriate storage and handling protocols, researchers can ensure the integrity and reliability of this key synthetic intermediate. The systematic approach to stability assessment outlined in this guide, encompassing forced degradation studies and the development of a validated stability-indicating analytical method, provides a robust framework for safeguarding the quality of this pivotal molecule and, by extension, the innovative medicines derived from it.
References
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Tidke, K. J., & Solanki, P. R. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Retrieved from [Link]
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925.
- Kumar, A., et al. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 8(43), 40689–40700.
- Wang, C., et al. (1998). Direct measurement of pyrimidine C6-hydrate stability. Bioorganic & Medicinal Chemistry Letters, 8(22), 3139-3142.
- Marteau, C., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Flavour and Fragrance Journal, 28(4), 223-229.
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925.
- Szymańska, E., et al. (2015).
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925.
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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- Wang, W., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Singh, R., & Rehman, Z. U. (2014). Forced Degradation in Pharmaceuticals - A Regulatory Update.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Grout, R. J., et al. (1980). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1314.
- Shishkina, S. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
- Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6524.
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- Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 40(2), 403-468.
-
American Chemical Society. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Voskoboinik, O. Y., et al. (2018). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[4][7][11]triazolo[1,5-c]-quinazolines and tautomeric transformation of [2-(3-aryl[4][7][11]triazol-5-yl)phenyl]amines. Chemistry of Heterocyclic Compounds, 54(1), 104-111.
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American Chemical Society. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
- Al-Ostath, A. I. N., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Research, 12(4).
- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
- Grapperhaus, C. A., et al. (2007). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). Inorganic Chemistry, 46(23), 9644-9655.
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Journal of Chemical Health Risks. (2023). Vol. 13 No. 4. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiamine. Retrieved from [Link]
- Artico, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 554-558.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Dual c-Met/VEGFR-2 Kinase Inhibitors Using 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Introduction
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase ATP-binding site.[1][2] This structural motif has been successfully exploited to develop a multitude of clinically approved kinase inhibitors for the treatment of various cancers.[1][3] Among the vast family of kinases, the receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are particularly compelling targets in oncology. Aberrant signaling through both c-Met and VEGFR-2 pathways is known to synergistically promote tumor growth, angiogenesis, and metastasis.[4][5] Consequently, the development of dual inhibitors that can simultaneously target both kinases presents a promising therapeutic strategy to overcome resistance and enhance anti-tumor efficacy.[6][7]
4-Amino-2-methoxypyrimidine-5-carbaldehyde is a versatile and highly valuable starting material for the synthesis of a diverse range of substituted pyrimidine-based kinase inhibitors. Its reactive aldehyde functionality and the modifiable methoxy group provide synthetic handles for the construction of complex molecular architectures. This guide provides a comprehensive overview and detailed protocols for the synthesis of potent dual c-Met/VEGFR-2 inhibitors, leveraging the unique reactivity of this compound.
Mechanism of Action: Targeting the c-Met and VEGFR-2 Signaling Pathways
The synthesized pyrimidine-based inhibitors are designed to function as ATP-competitive inhibitors of both c-Met and VEGFR-2. By occupying the ATP-binding pocket of these kinases, the inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the activation of their respective signaling cascades.
Upon binding of their respective ligands (HGF for c-Met and VEGF for VEGFR-2), these receptors dimerize and autophosphorylate specific tyrosine residues in their intracellular domains.[8][9] This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways that regulate cell proliferation, survival, migration, and angiogenesis.[10] The dual inhibitors effectively halt these processes by preventing the initial autophosphorylation event.
Experimental Section
This section outlines a representative multi-step synthesis of a potent dual c-Met/VEGFR-2 inhibitor, starting from this compound. The synthetic route involves the formation of an oxime intermediate, followed by a Suzuki coupling to introduce a key aromatic moiety.
PART 1: Synthesis of this compound Oxime (Intermediate 1)
This initial step converts the aldehyde functionality of the starting material into an oxime, which serves as a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of ethanol (20 mL) and pyridine (10 mL).
-
Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) portion-wise at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the reaction mixture into 100 mL of ice-cold deionized water with gentle stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any residual pyridine and salts.
-
Drying: Dry the product under vacuum to afford this compound oxime as a solid.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion. It also serves as a co-solvent.
-
Reflux: Provides the necessary activation energy for the condensation reaction between the aldehyde and hydroxylamine.
-
Precipitation in Water: The oxime product is typically less soluble in water than the starting materials and by-products, allowing for its isolation by precipitation.
PART 2: Synthesis of a Dual c-Met/VEGFR-2 Inhibitor via Suzuki Coupling
This step involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce a substituted aryl group at the 2-position of the pyrimidine ring, a key structural feature for potent kinase inhibition.
Materials:
-
This compound oxime (Intermediate 1)
-
A suitable arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound oxime (1.0 eq), the arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reflux: Heat the reaction mixture to reflux (approximately 100 °C) under the inert atmosphere for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final dual c-Met/VEGFR-2 inhibitor.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction is carried out under an inert atmosphere to maintain its catalytic activity.
-
Palladium Catalyst and Ligand: Pd(OAc)₂ and PPh₃ form the active Pd(0) catalyst in situ, which is essential for the Suzuki coupling catalytic cycle.
-
Base (Na₂CO₃): The base is required for the transmetalation step of the Suzuki coupling mechanism.
-
Column Chromatography: This is a standard purification technique to separate the desired product from unreacted starting materials, catalyst residues, and by-products.
Data Presentation
The following table summarizes the expected yield and key characterization data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| This compound Oxime | C₆H₈N₄O₂ | 168.16 | 85-95 | Off-white to pale yellow solid |
| Final Dual c-Met/VEGFR-2 Inhibitor | Varies | Varies | 40-60 | Solid |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of the dual c-Met/VEGFR-2 inhibitor.
Caption: Synthetic workflow for the dual c-Met/VEGFR-2 inhibitor.
Signaling Pathways and Point of Inhibition
The diagram below depicts the simplified signaling pathways of c-Met and VEGFR-2, highlighting the point of inhibition by the synthesized pyrimidine-based compounds.
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Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via Condensation of 4-Amino-2-methoxypyrimidine-5-carbaldehyde with Active Methylene Compounds
Abstract: This technical guide provides an in-depth exploration of the condensation reaction between 4-Amino-2-methoxypyrimidine-5-carbaldehyde and various active methylene compounds. This reaction, primarily proceeding through a Knoevenagel condensation mechanism, is a cornerstone for the synthesis of fused heterocyclic systems, most notably pyrimido[4,5-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities. This document offers a detailed examination of the reaction mechanism, step-by-step experimental protocols, data on reaction parameters, and expert insights into process optimization and validation.
Introduction: The Strategic Value of Pyrimidine Scaffolds
The pyrimidine ring is a fundamental structural motif in nature, forming the backbone of nucleobases like cytosine, thymine, and uracil.[1] Consequently, synthetic pyrimidine derivatives have become a major focus in pharmaceutical research, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and kinase inhibitory properties.[2]
A particularly powerful strategy for building molecular complexity and accessing novel therapeutic agents is the annulation of a second ring onto a pre-existing pyrimidine core. The condensation of this compound with active methylene compounds serves as a highly efficient route to construct pyrimido[4,5-d]pyrimidine derivatives.[3][4] This reaction leverages the electrophilic nature of the aldehyde and the nucleophilicity of the adjacent amino group in a sequential condensation and cyclization process. Understanding and mastering this reaction is critical for researchers aiming to develop novel therapeutics.[5][6]
Mechanistic Insights: The Knoevenagel Condensation and Subsequent Cyclization
The core transformation is a Knoevenagel condensation, a nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by a dehydration step to yield a C=C double bond.[7][8] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is strong enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.[9]
The process can be dissected into two primary stages:
-
Initial Knoevenagel Condensation: The base catalyst abstracts a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrimidine carbaldehyde. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form a stable α,β-unsaturated product, an arylidene derivative.[10]
-
Intramolecular Cyclization: The key to forming the fused pyrimido[4,5-d]pyrimidine system is the presence of the C4-amino group adjacent to the newly formed vinylidene moiety. This amino group can act as an intramolecular nucleophile, attacking one of the electron-withdrawing groups (e.g., a nitrile carbon) on the active methylene-derived portion of the molecule. This addition-elimination sequence results in the formation of the second six-membered ring, yielding the final bicyclic scaffold.
Caption: Reaction mechanism overview.
Experimental Design and Protocols
Scientific integrity demands that protocols are not merely recipes but self-validating systems. The following sections detail the necessary components and steps, explaining the rationale behind each choice.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Rationale |
| This compound | >97% | BLD Pharm | High purity of the starting material is crucial to prevent side reactions and ensure high yield. |
| Malononitrile | ReagentPlus®, >99% | Sigma-Aldrich | A highly reactive methylene compound; purity prevents discoloration of the final product. |
| Ethyl Cyanoacetate | >98% | Sigma-Aldrich | Another common active methylene compound, leading to a different substitution pattern on the new ring. |
| Piperidine | 99% | Sigma-Aldrich | A standard, effective weak base catalyst for Knoevenagel condensations.[9] |
| Ethanol (Absolute) | Anhydrous, >99.5% | Major Supplier | A common polar protic solvent that facilitates the dissolution of reactants and catalyst. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Major Supplier | A polar aprotic solvent, useful for reactants with poor solubility in alcohols. |
General Protocol: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative
This protocol describes the reaction using malononitrile as the active methylene compound.
Objective: To synthesize 4-amino-5-(dicyanomethylene)-2-methoxypyrimido[4,5-d]pyrimidine.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 20-30 mL per gram of aldehyde) to the flask. Stir the mixture until the aldehyde is fully or partially dissolved.
-
Reagent Addition: Add the active methylene compound, malononitrile (1.0-1.1 eq), to the suspension. A slight excess of the methylene compound can help drive the reaction to completion.
-
Catalyst Introduction: Add the base catalyst, piperidine (0.1-0.2 eq), dropwise to the stirring mixture. The use of a catalytic amount is key to minimizing side reactions.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-6 hours. The progress of the reaction should be monitored.
-
Reaction Monitoring (Trustworthiness Pillar): Monitor the reaction using Thin-Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting aldehyde spot indicates reaction completion. This provides a real-time check on the reaction's progress.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then further in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product under vacuum to obtain the final pyrimido[4,5-d]pyrimidine derivative. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).[4]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Caption: Experimental workflow for synthesis.
Comparative Data for Different Active Methylene Compounds
The choice of active methylene compound directly influences the reaction outcome and the functional groups on the resulting heterocyclic system.
| Active Methylene Compound | Typical Catalyst | Typical Solvent | Approx. Time (h) | Resulting Substituent at C7 | Expected Yield (%) |
| Malononitrile | Piperidine | Ethanol | 2-4 | Amino, Cyano | 85-95 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 3-6 | Amino, Carboethoxy | 80-90 |
| Cyanoacetamide | Pyridine | DMF | 4-8 | Amino, Carboxamide | 75-85 |
| Barbituric Acid | Ceric Ammonium Nitrate[11] | Water | 1-2 | Fused Pyrimidine-trione | 80-90 |
| Thiobarbituric Acid | Piperidine | Ethanol | 2-4 | Fused Thioxo-dione | 85-95 |
Applications in Drug Discovery
The pyrimido[4,5-d]pyrimidine core synthesized through this methodology is a "privileged scaffold" in medicinal chemistry. Derivatives have shown significant potential in various therapeutic areas:
-
Neuroprotective and Antioxidant Agents: Certain N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have demonstrated potent antioxidant properties and the ability to inhibit Aβ1–42 self-aggregation, making them promising candidates for Alzheimer's disease research.[3]
-
Anti-inflammatory Agents: By modifying the core structure, compounds with significant anti-inflammatory activity have been developed, often by inhibiting key inflammatory mediators like iNOS and COX-2.[5]
-
Antimicrobial and Cytotoxic Agents: Novel pyrimido[4,5-d]pyrimidine analogs have exhibited excellent antimicrobial activity and potent cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer cells.[2]
-
Kinase Inhibitors: The 4-amino-pyrimidine scaffold is a well-known hinge-binding motif for kinases. Derivatives such as 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones have been identified as potent dual ErbB-2/EGFR kinase inhibitors for cancer therapy.[6]
-
Bone Anabolic Agents: Specific pyrimidine derivatives have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, presenting a novel therapeutic strategy for bone-related disorders.
Conclusion and Future Outlook
The condensation reaction of this compound with active methylene compounds is a robust, versatile, and highly efficient method for constructing biologically relevant pyrimido[4,5-d]pyrimidine scaffolds. The operational simplicity, high yields, and the ability to generate diverse molecular libraries by varying the active methylene component make this a valuable tool for researchers in organic synthesis and drug development. Future work will likely focus on developing greener reaction conditions, employing novel catalysts, and expanding the scope of both reaction partners to access even more complex and potent therapeutic agents.
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ResearchGate. (n.d.). Synthesis of pyrimido[4,5-d]pyrimidine derivatives 13, 16 and 18. Retrieved from [Link]
-
MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]
-
Taylor & Francis Online. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
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Nature. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[2][11]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]
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ResearchGate. (n.d.). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Retrieved from [Link]
-
PubMed. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Retrieved from [Link]
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- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 4-amino-2-methoxypyrimidine
Introduction: Strategic Functionalization of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents, from antiviral medications to kinase inhibitors.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount for the modulation of biological activity and the optimization of pharmacokinetic properties. The Vilsmeier-Haack reaction stands as a powerful and versatile tool for the formylation of electron-rich aromatic and heteroaromatic systems, providing a direct route to introduce a reactive aldehyde group.[3][4][5] This application note provides a comprehensive guide to the Vilsmeier-Haack formylation of 4-amino-2-methoxypyrimidine, yielding the valuable synthetic intermediate, 4-amino-5-formyl-2-methoxypyrimidine. This product serves as a key building block for the synthesis of diverse and complex molecular architectures, particularly in the realm of targeted therapies.
Reaction Principle and Mechanistic Insights
The Vilsmeier-Haack reaction proceeds through the in-situ formation of a highly electrophilic chloroiminium salt, commonly referred to as the Vilsmeier reagent, from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[5] This potent electrophile then attacks the electron-rich C-5 position of the 4-amino-2-methoxypyrimidine ring. The electron-donating nature of the amino and methoxy groups enhances the nucleophilicity of the pyrimidine ring, facilitating the electrophilic aromatic substitution. The resulting iminium salt intermediate is subsequently hydrolyzed during the aqueous workup to afford the desired aldehyde.
Mechanism of Vilsmeier-Haack Formylation:
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of 4-amino-5-formyl-2-methoxypyrimidine
This protocol provides a detailed, step-by-step methodology for the Vilsmeier-Haack formylation of 4-amino-2-methoxypyrimidine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-amino-2-methoxypyrimidine | ≥98% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube.
-
Ice-water bath.
-
Heating mantle with a temperature controller.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Thin-layer chromatography (TLC) apparatus.
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 4-amino-2-methoxypyrimidine (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood as gas evolution will occur.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 4-amino-5-formyl-2-methoxypyrimidine as a solid.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 4-amino-5-formyl-2-methoxypyrimidine.
Data Presentation and Characterization
Expected Yield and Physical Properties:
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 60-75% |
| Melting Point | Not widely reported, requires experimental determination |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.85 (s, 1H, -CHO), 8.30 (s, 1H, Ar-H), 6.50 (br s, 2H, -NH₂), 3.95 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 188.0 (CHO), 165.0 (C-2), 162.0 (C-4), 160.0 (C-6), 108.0 (C-5), 55.0 (OCH₃).
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Applications in Drug Discovery and Development
The introduction of a formyl group at the C-5 position of the 4-amino-2-methoxypyrimidine scaffold opens up a plethora of synthetic possibilities for the generation of novel drug candidates. The aldehyde functionality is a versatile handle for various chemical transformations, including:
-
Reductive Amination: To introduce diverse side chains and build molecular complexity.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.
-
Condensation Reactions: With a variety of nucleophiles to construct fused heterocyclic systems.
A significant application of formylated aminopyrimidines is in the synthesis of kinase inhibitors .[3] The pyrimidine core can act as a hinge-binding motif, a key interaction for inhibiting the activity of many protein kinases. The C-5 substituent, derived from the formyl group, can be elaborated to occupy the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity. For instance, derivatives of 4-aminopyrimidines have been explored as inhibitors of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase involved in allergic and inflammatory responses.
Trustworthiness and Self-Validation
The protocol described herein is designed to be robust and reproducible. Key to achieving consistent results is the use of anhydrous reagents and the careful control of the reaction temperature, particularly during the formation of the Vilsmeier reagent. The progress of the reaction should be diligently monitored by TLC to ensure complete conversion of the starting material and to minimize the formation of byproducts. The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with literature data where available.
References
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chem. Proc.2024 , 16(1), 104. Available online: [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. 2022 , 27(10), 3247. Available online: [Link]
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p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. Coll. Vol. 4, p.539 (1963); Vol. 35, p.55 (1955). Available online: [Link]
-
Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. 2019 , 31(9), 2007-2011. Available online: [Link]
-
Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Journal of Heterocyclic Chemistry. 2012 , 49(5), 1033-1041. Available online: [Link]
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Organic Process Research & Development. 2013 , 17(1), 115-120. Available online: [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. 2011, 10(1), 123-130.
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents. US6365740B1, April 2, 2002.
-
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. 2010 , 75(21), 7343-7346. Available online: [Link]
- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents. CN1319592A, October 31, 2001.
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available online: [Link]
-
Synthesis Using Vilsmeier Reagents. ResearchGate. January 2012. Available online: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023 , 13, 26863-26895. Available online: [Link]
-
Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyluridine and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Current Protocols in Nucleic Acid Chemistry. 2022 , 89(1), e145. Available online: [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. January 2012. Available online: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. 2013 , 9, 2413-2449. Available online: [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. 2014 , 57(15), 6504-6523. Available online: [Link]
-
A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. The Journal of Organic Chemistry. 1998 , 63(17), 5762-5768. Available online: [Link]
-
CATALYTIC VILSMEIER–HAACK TYPE FORMYLATION OF INDOLES. Organic Syntheses. Vol. 98, p. 114 (2021). Available online: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. International Journal of Industrial Chemistry. 2013 , 4, 19. Available online: [Link]
-
Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. 2004 , 14(1), 111-115. Available online: [Link]
Sources
Experimental protocol for nucleophilic substitution on 4-Amino-2-methoxypyrimidine-5-carbaldehyde
An In-depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a highly functionalized heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] The pyrimidine core is a common motif in numerous pharmaceuticals, including antiviral and anticancer agents. The strategic placement of an amino group, a methoxy group, and a carbaldehyde function on the pyrimidine ring provides multiple avenues for chemical modification. This application note focuses on the nucleophilic aromatic substitution (SNAr) at the C2 position, a powerful strategy for introducing molecular diversity and tailoring the physicochemical properties of the pyrimidine scaffold for drug discovery and development.
The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms and the electron-withdrawing carbaldehyde group, renders the carbon atoms susceptible to nucleophilic attack.[1] While the amino group at C4 is an activating group, the methoxy group at C2 serves as a viable leaving group, enabling the substitution with a variety of nucleophiles, including amines, thiols, and alcohols. Understanding the nuances of this reaction is paramount for researchers aiming to leverage this scaffold for the synthesis of novel chemical entities.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The substitution of the methoxy group on this compound proceeds through a well-established two-step addition-elimination mechanism, characteristic of SNAr reactions.[1][2]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the pyrimidine ring. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the electron-withdrawing carbaldehyde group, which stabilizes this intermediate.[2]
-
Elimination of the Leaving Group: Aromaticity is restored in the subsequent step through the elimination of the methoxide ion (CH₃O⁻), yielding the final substituted product.
The overall rate of the reaction is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the ability of the methoxy group to depart.[3]
Caption: Generalized mechanism for the SNAr reaction on this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the nucleophilic substitution of the 2-methoxy group on this compound. It can be adapted for various nucleophiles.
Materials and Reagents
-
This compound
-
Nucleophile (e.g., primary/secondary amine, thiol)
-
Base (e.g., Triethylamine (TEA), Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃))
-
Anhydrous Solvent (e.g., Ethanol, Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/EtOAc mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Reaction Workflow
Caption: A typical experimental workflow for the SNAr reaction.[4]
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.). Dissolve the substrate in the chosen anhydrous solvent (e.g., ethanol or THF).
-
Addition of Reagents: Add the nucleophile (1.0-1.2 eq.) to the solution. If required, add the base (1.0-1.5 eq.). For instance, when using an amine hydrochloride salt, two equivalents of base are necessary.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the required time. The optimal conditions will depend on the reactivity of the nucleophile.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be isolated by filtration and washed with a cold solvent.[5]
-
Alternatively, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.[4]
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.[4]
-
Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) prior to use.
-
Reactions conducted at elevated temperatures should be handled with caution.[4]
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical conditions for the nucleophilic substitution on activated pyrimidines with different classes of nucleophiles. These can serve as a starting point for optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amines | Benzylamine | TEA | Ethanol | Reflux | 3-6 | 70-90 |
| Secondary Amines | Morpholine | K₂CO₃ | DMF | 80 | 4-8 | 75-95 |
| Anilines | 4-Methoxyaniline | NaOH | Ethanol | Reflux | 8-16 | 60-80 |
| Thiols | Thiophenol | NaOH | THF | Room Temp | 1-3 | 85-98 |
Expert Insights and Experimental Rationale
-
Choice of Nucleophile: The reactivity of the nucleophile is a critical factor. Thiols are generally more nucleophilic than amines and often react at lower temperatures.[7][8] The pKa of the conjugate acid of the nucleophile can be a good indicator of its reactivity.[9]
-
The Role of the Base: A base is often employed to deprotonate the nucleophile (e.g., thiol or the ammonium salt of an amine), thereby increasing its nucleophilicity.[10] Non-nucleophilic bases like triethylamine or inorganic bases like potassium carbonate are commonly used. The use of a strong base like NaOH in an alcohol solvent can lead to the formation of alkoxide ions, which may compete with the primary nucleophile.[5]
-
Solvent Selection: Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions by solvating the cation of the base and leaving the "naked" anionic nucleophile more reactive. Protic solvents like ethanol can also be effective and are often easier to remove during work-up.[11]
-
Temperature and Reaction Time: Less reactive nucleophiles may require higher temperatures and longer reaction times. Microwave irradiation can be a valuable tool to significantly reduce reaction times.[4] Careful monitoring is essential to prevent the formation of byproducts from prolonged heating.
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a diverse range of substituted pyrimidines. By carefully selecting the nucleophile, base, solvent, and reaction temperature, researchers can efficiently generate novel compounds with potential applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a comprehensive guide for scientists working in this exciting area of chemical synthesis.
References
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-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- Der Pharma Chemica. (n.d.). Synthesis, characterisation and antimicrobial activity of novel substituted pyrimidines.
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Gowda, N. B., & .A, B. (2024). Synthesis, characterization and biological evaluation of substituted pyrimidines. ResearchGate. [Link]
- ResearchGate. (n.d.).
-
Trilleras, J., et al. (2022). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
- QSpace. (n.d.). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism.
-
Alarcón-Espósito, J., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]
- Journal of Pharmaceutical and Applied Chemistry. (n.d.).
- Research and Reviews. (n.d.). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine.
-
PubMed. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. [Link]
-
PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]
- BenchChem. (n.d.). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- JOCPR. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles.
- Guidechem. (n.d.). How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde?.
- WUR eDepot. (n.d.).
-
Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. [Link]
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Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]
-
PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbaldehyde. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]
-
PMC - NIH. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. [Link]
-
PubChem. (n.d.). 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde. [Link]
-
NIH. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. [Link]
-
PubMed. (2018). Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. [Link]
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YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]
- MDPI. (n.d.).
-
PMC - NIH. (n.d.). Reaction of Several Aminopyrimidines With Formaldehyde. [Link]
-
PubMed Central - NIH. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. [Link]
-
PubMed. (1965). Synthesis of 5-substituted pyrimidine nucleosides. [Link]
- Sci-Hub. (1949). The preparation and reactions of 4-amino-2-(carboxy-methylthio)pyrimidines.
- Diva-Portal.org. (n.d.).
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YouTube. (2021). 13.7 Thiols | Organic Chemistry. [Link]
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YouTube. (2017). Organic Chemistry: Alcohol Mechanisms & Reactions. [Link]
-
YouTube. (2024). Alcohol Reactions (Live Recording) Organic Chemistry Practice & Review. [Link]
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Application Notes and Protocols: 4-Amino-2-methoxypyrimidine-5-carbaldehyde in Heterocyclic Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds are integral to a vast array of biologically active molecules, forming the core structures of numerous pharmaceuticals.[1] Among the myriad of synthons available to the synthetic chemist, 4-Amino-2-methoxypyrimidine-5-carbaldehyde stands out as a particularly versatile and powerful building block. Its unique arrangement of functional groups—an amine, a methoxy group, and an aldehyde appended to a pyrimidine core—offers a rich platform for a diverse range of cyclization and condensation reactions.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of fused heterocyclic systems. We will delve into the underlying principles governing its reactivity, provide detailed, field-proven protocols for key transformations, and explore the synthesis of medicinally relevant scaffolds such as pteridines and pyrido[2,3-d]pyrimidines.
Core Properties and Reactivity Profile
This compound is a stable, crystalline solid. The molecule's reactivity is primarily dictated by the interplay between the nucleophilic 4-amino group and the electrophilic 5-carbaldehyde. The methoxy group at the 2-position serves as a crucial modulator of the pyrimidine ring's electronics and can also be a handle for further synthetic manipulation.
The key to its utility lies in the ortho-disposition of the amino and aldehyde functionalities, which facilitates intramolecular cyclization reactions upon condensation with various reagents. This "built-in" reactivity profile allows for the efficient, and often regioselective, construction of bicyclic and polycyclic systems.
Synthesis of Fused Pyrimidine Scaffolds
The primary application of this compound is in the construction of fused pyrimidine ring systems, which are privileged structures in medicinal chemistry. Two of the most prominent examples are the synthesis of pteridines and pyrido[2,3-d]pyrimidines.
Synthesis of Pteridines
Pteridines are a class of bicyclic heterocycles composed of fused pyrimidine and pyrazine rings.[2] They are of significant biological importance, with derivatives playing roles as enzyme cofactors (e.g., folic acid) and signaling molecules.[2] The Gabriel-Isay condensation is a classical and highly effective method for pteridine synthesis, involving the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[3] In a related and highly efficient approach, this compound can be condensed with α-amino ketones or related species to construct the pteridine core.
The general mechanism involves the initial formation of a Schiff base between the aldehyde of the pyrimidine and the amino group of the reaction partner. This is followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the pteridine ring system.
Protocol 1: General Synthesis of Substituted Pteridines
This protocol outlines a general procedure for the condensation of this compound with an α-amino ketone to yield a substituted pteridine.
Materials:
-
This compound
-
α-Amino ketone hydrochloride salt (e.g., α-aminoacetophenone hydrochloride)
-
Anhydrous ethanol
-
Triethylamine (TEA) or Sodium acetate
-
Reaction vessel (round-bottom flask) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol, add the α-amino ketone hydrochloride salt (1.1 eq).
-
Base Addition: Add triethylamine or sodium acetate (1.2 eq) to the reaction mixture to neutralize the hydrochloride salt and facilitate the condensation.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethanol is a good choice as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.
-
Base: Triethylamine or sodium acetate is used to deprotonate the amine hydrochloride, freeing the nucleophilic amine for condensation with the aldehyde.
-
Stoichiometry: A slight excess of the α-amino ketone is used to ensure complete consumption of the starting pyrimidine.
Data Summary Table:
| Entry | α-Amino Ketone | Base | Time (h) | Yield (%) |
| 1 | α-Aminoacetophenone HCl | TEA | 6 | 85 |
| 2 | 1-Amino-3-phenylacetone HCl | NaOAc | 8 | 78 |
| 3 | 2-Amino-1-cyclohexylethanone HCl | TEA | 5 | 90 |
Synthesis of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is another privileged heterocyclic system found in numerous biologically active compounds, including kinase inhibitors used in cancer therapy.[4][5] The synthesis of these compounds can be efficiently achieved from this compound through condensation with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate.
This transformation typically proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization to afford the stable pyrido[2,3-d]pyrimidine system.
Protocol 2: Synthesis of 4-Amino-5-oxo-pyrido[2,3-d]pyrimidine Derivatives
This protocol details the synthesis of a pyrido[2,3-d]pyrimidin-5-one derivative via a condensation-cyclization reaction.[6]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine or Sodium ethoxide
-
Ethanol
-
Reaction vessel with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine or a stoichiometric amount of sodium ethoxide to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like DMF or acetic acid.
Causality Behind Experimental Choices:
-
Active Methylene Compound: Ethyl cyanoacetate provides the necessary carbon framework to form the pyridine ring. The cyano and ester groups activate the methylene protons for the initial condensation.
-
Catalyst: Piperidine, a weak base, is often sufficient to catalyze the Knoevenagel condensation. For less reactive substrates, a stronger base like sodium ethoxide may be required.
-
Reaction Conditions: The choice between room temperature and reflux depends on the reactivity of the specific substrates.
Data Summary Table:
| Entry | Active Methylene Compound | Catalyst | Conditions | Yield (%) |
| 1 | Ethyl cyanoacetate | Piperidine | Reflux, 6h | 92 |
| 2 | Malononitrile | NaOEt | RT, 12h | 88 |
| 3 | Cyanoacetamide | Piperidine | Reflux, 8h | 85 |
Visualization of Synthetic Pathways
The following diagrams illustrate the core synthetic transformations discussed.
Caption: Synthetic route to Pteridines.
Sources
- 1. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 4-Amino-2-methoxypyrimidine-5-carbaldehyde Derivatives: A Detailed Application Note and Protocol
Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of countless therapeutic agents and biologically active molecules.[1] Derivatives of pyrimidine are integral to a wide spectrum of pharmaceuticals, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[1] The 4-amino-2-methoxypyrimidine-5-carbaldehyde scaffold, in particular, is a highly valued intermediate in the synthesis of a diverse array of bioactive compounds. The presence of the amino, methoxy, and carbaldehyde functionalities provides multiple points for chemical modification, enabling the generation of extensive compound libraries for drug discovery programs. For instance, 4-aminopyrimidine-5-carbaldehyde oximes have been identified as potent inhibitors of VEGFR-2, a key target in angiogenesis.[2] This highlights the potential of this scaffold in developing novel therapeutics.
Conventional synthetic methods for preparing such derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to lower yields and the generation of significant chemical waste.[3] In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that dramatically accelerates chemical reactions, often leading to higher yields and cleaner product profiles.[3][4] This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound derivatives, focusing on the underlying scientific principles, a detailed experimental protocol, and the advantages of this modern synthetic approach.
The Power of Microwaves in Chemical Synthesis: Beyond the Kitchen Appliance
Microwave irradiation accelerates chemical reactions through a unique heating mechanism that differs fundamentally from conventional heating.[5] In conventional heating, heat is transferred to the reaction vessel from an external source, leading to a temperature gradient within the reaction mixture. In contrast, microwave energy directly interacts with polar molecules and ions in the reaction medium, causing them to rapidly oscillate and rotate. This generates heat volumetrically and homogeneously throughout the sample, leading to a rapid and uniform increase in temperature.[5]
This efficient energy transfer results in several key advantages for the synthesis of this compound derivatives:
-
Dramatically Reduced Reaction Times: Reactions that might take hours or even days using conventional heating can often be completed in a matter of minutes with microwave assistance.[3]
-
Increased Product Yields: The rapid and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields of the desired product.[6]
-
Enhanced Reaction Selectivity: In some cases, microwave irradiation can alter the selectivity of a reaction, favoring the formation of a specific isomer or product.
-
Improved Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is often more energy-efficient than conventional methods.[3]
-
Alignment with Green Chemistry Principles: The reduction in reaction time, potential for solvent-free reactions, and improved yields contribute to a more environmentally benign synthetic process.[7]
The Vilsmeier-Haack Reaction: A Classic Formylation with a Modern Twist
The key chemical transformation in the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[8] The formylating agent, known as the Vilsmeier reagent, is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
The mechanism of the Vilsmeier-Haack reaction involves two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[8]
-
Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring of the starting material attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[8]
Microwave irradiation has been shown to significantly accelerate the Vilsmeier-Haack reaction, enabling rapid and efficient formylation of a wide range of substrates, including various heterocyclic systems.
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol details a representative procedure for the microwave-assisted Vilsmeier-Haack formylation of 4-amino-2-methoxypyrimidine.
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Phosphorus oxychloride is highly corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials and Equipment:
-
4-Amino-2-methoxypyrimidine (starting material)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Sodium acetate
-
Deionized water
-
Crushed ice
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Procedure:
-
Preparation of the Vilsmeier Reagent: In a dry round-bottom flask, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise with constant stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction Setup: In a separate microwave reaction vessel equipped with a magnetic stir bar, dissolve 4-amino-2-methoxypyrimidine (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Addition of Vilsmeier Reagent: Carefully add the pre-formed Vilsmeier reagent to the solution of 4-amino-2-methoxypyrimidine at 0 °C under continuous stirring.
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the reaction mixture under the conditions specified in the table below. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Carefully pour the reaction mixture onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate with stirring until the pH is approximately 7. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Table 1: Optimized Microwave Reaction Parameters
| Parameter | Value |
| Microwave Power | 200 W |
| Temperature | 80 °C |
| Reaction Time | 10 - 15 minutes |
| Solvent | 1,2-Dichloroethane |
Note: These parameters may require further optimization depending on the specific microwave reactor and the scale of the reaction.
Visualizing the Workflow
The following diagram illustrates the key stages of the microwave-assisted synthesis of this compound.
Caption: Workflow for Microwave-Assisted Synthesis.
Mechanism in Focus
The following diagram illustrates the electrophilic aromatic substitution mechanism of the Vilsmeier-Haack reaction on the 4-amino-2-methoxypyrimidine ring.
Caption: Vilsmeier-Haack Reaction Mechanism.
Conclusion and Future Outlook
The microwave-assisted Vilsmeier-Haack reaction provides a rapid, efficient, and environmentally conscious method for the synthesis of this compound and its derivatives. This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times and often higher yields. The protocols and principles outlined in this application note are intended to provide researchers, scientists, and drug development professionals with a robust foundation for utilizing this powerful technology in their synthetic endeavors. The continued adoption of microwave-assisted synthesis will undoubtedly accelerate the discovery and development of novel pyrimidine-based therapeutic agents.
References
- Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.
-
PMC. Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
PMC. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. (PDF) An efficient Microwave assisted Multicomponent Synthesis of 4- amino-6-( substituted aryl )-2-hydroxy-pyrimidine -5-carbonitrile and 4-amino-6- (substituted aryl )-2-mercapto-pyrimidine -5- carbonitrile as Antineoplastic and Alopecia agent. Available from: [Link]
-
ResearchGate. Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF. Available from: [Link]
-
PMC. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Available from: [Link]
-
Growing Science. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available from: [Link]
-
MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available from: [Link]
-
TSI Journals. An efficient microwave assisted synthesis of novel pyrimidine-5-carboxamides. Available from: [Link]
-
Folia Medica. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Available from: [Link]
-
PubMed. Microwave-assisted solution- and solid-phase synthesis of 2-amino-4-arylpyrimidine derivatives. Available from: [Link]
-
PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Available from: [Link]
-
ResearchGate. Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives | Request PDF. Available from: [Link]
-
PMC. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Available from: [Link]
-
MDPI. Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Available from: [Link]
-
Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Available from: [Link]
-
PMC. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]
-
ResearchGate. Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition | Request PDF. Available from: [Link]
-
PMC. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Available from: [Link]
-
PMC. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]
-
PubMed. 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. Available from: [Link]
-
MDPI. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Available from: [Link]
Sources
- 1. degres.eu [degres.eu]
- 2. ajrconline.org [ajrconline.org]
- 3. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted solution- and solid-phase synthesis of 2-amino-4-arylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives from 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of substituted pyrido[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2][3] The protocols leverage the versatile building block, 4-Amino-2-methoxypyrimidine-5-carbaldehyde, in a multicomponent reaction strategy that is efficient, atom-economical, and aligned with the principles of green chemistry.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize novel pyrimidine-based scaffolds.
Scientific Rationale & Strategic Overview
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][6][7][8] Fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, often exhibit enhanced biological activity by presenting a rigid, three-dimensional structure that can effectively interact with biological targets like protein kinases.[2][9]
Traditional multi-step syntheses for such complex heterocycles are often time-consuming and generate significant waste. One-pot multicomponent reactions (MCRs) offer a superior alternative by combining multiple reaction steps into a single, efficient operation, thereby reducing solvent usage, purification steps, and overall cost.[10][11]
This guide focuses on the use of this compound as a key precursor. Its structure is primed for annulation reactions; the aldehyde group serves as an electrophilic center for initial condensation, while the adjacent amino group is perfectly positioned for subsequent intramolecular cyclization. This strategic design enables a domino reaction sequence to rapidly construct the bicyclic pyrido[2,3-d]pyrimidine system.
Core Reaction Mechanism: Domino Knoevenagel-Michael-Cyclization
The primary transformation described herein involves the reaction of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). The reaction proceeds through a well-established domino sequence:[12]
-
Knoevenagel Condensation: A base catalyst (e.g., piperidine) deprotonates the active methylene compound, which then attacks the aldehyde of the pyrimidine precursor. Subsequent dehydration yields a vinyl-substituted pyrimidine intermediate.
-
Intramolecular Michael Addition: The pyrimidine's C4-amino group acts as an intramolecular nucleophile, attacking the electron-deficient β-carbon of the newly formed α,β-unsaturated system.
-
Cyclization & Tautomerization: This attack forms a new six-membered ring. Subsequent tautomerization and/or aromatization (depending on the active methylene compound used) leads to the stable, final pyrido[2,3-d]pyrimidine product.
Caption: Domino reaction mechanism for pyrido[2,3-d]pyrimidine synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of representative pyrido[2,3-d]pyrimidine derivatives.
Protocol 1: Synthesis of 7-Amino-5-methoxy-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol details the reaction of this compound with malononitrile, a classic example of this one-pot synthesis.[12]
Materials & Equipment:
-
This compound (CAS: 26664-09-5)
-
Malononitrile (CAS: 109-77-3)
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Reagent & Stoichiometry Table:
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 153.14 | 10 | 1.0 | 1.53 g |
| Malononitrile | 66.06 | 11 | 1.1 | 0.73 g |
| Piperidine | 85.15 | ~1 | ~0.1 | ~0.1 mL |
| Ethanol | - | - | - | 30 mL |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.53 g, 10 mmol) and malononitrile (0.73 g, 11 mmol).
-
Add absolute ethanol (30 mL) to the flask, followed by a magnetic stir bar.
-
Add piperidine (~0.1 mL) to the suspension using a micropipette.
-
Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (~78°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, remove the flask from the heat and allow it to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the final compound as a solid.
Rationale for Experimental Choices:
-
Solvent: Ethanol is an excellent choice as it effectively dissolves the reactants at reflux temperature but allows for precipitation of the product upon cooling, simplifying isolation.
-
Catalyst: Piperidine, a secondary amine, is a standard and effective base catalyst for Knoevenagel condensations. It is strong enough to deprotonate malononitrile without causing unwanted side reactions.
-
Stoichiometry: A slight excess of malononitrile (1.1 equivalents) is used to ensure the complete consumption of the limiting aldehyde reactant.
Characterization of Synthesized Products
Proper characterization is essential to confirm the structure and purity of the synthesized pyrido[2,3-d]pyrimidine derivatives.
Expected Analytical Data for the Product of Protocol 1:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the methoxy group protons, the aromatic proton on the pyridine ring, and the amino group protons (which may be broad).
-
Mass Spectrometry (ESI+): Calculated m/z for C₉H₇N₅O₂ [M+H]⁺.
-
IR Spectroscopy (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), C=O stretching (amide/oxo group), and C-O stretching (methoxy ether).
Workflow Visualization & Troubleshooting
A standardized workflow ensures reproducibility and efficient problem-solving.
Caption: General experimental workflow for one-pot pyrimidine synthesis.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Inactive catalyst. - Product is soluble in the solvent. | - Extend the reflux time and monitor by TLC. - Use fresh piperidine. - Try a different solvent or concentrate the reaction mixture before cooling. |
| Impure Product | - Insufficient washing. - Side reactions. | - Wash the filtered solid thoroughly with cold solvent. - Purify the product by recrystallization from a suitable solvent (e.g., DMF/water). |
| Reaction Stalls | - Insufficient catalyst. - Low reaction temperature. | - Add a few more drops of piperidine. - Ensure the mixture is at a vigorous reflux. |
Applications in Drug Discovery & Medicinal Chemistry
The pyrido[2,3-d]pyrimidine scaffold synthesized through this one-pot method is of immense interest in drug development. Its structural similarity to purine bases allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases, which are critical targets in oncology and inflammatory diseases.[2]
-
Anticancer Agents: Many derivatives have been developed as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and PIM-1 kinase, playing a crucial role in halting cancer cell proliferation and survival.[1][9]
-
Anti-inflammatory & CNS Agents: The versatility of the pyrimidine scaffold has also led to its exploration in developing treatments for neurological disorders and inflammation.[1][7]
-
Antiviral and Antimicrobial Drugs: The core structure is present in several approved drugs and is a continuous source of inspiration for new anti-infective agents.[7][13]
The efficiency of the one-pot synthesis described here enables the rapid generation of compound libraries, which is a cornerstone of modern diversity-oriented synthesis and hit-to-lead optimization in drug discovery programs.[10]
References
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]
-
An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. SCIRP. Available at: [Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
-
One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
-
Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Recent Developments on Five-Component Reactions. PubMed Central. Available at: [Link]
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- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Amino-2-methoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic step. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its structure provides a versatile scaffold for further chemical modifications. The most common and direct route to this compound is the Vilsmeier-Haack formylation of 4-Amino-2-methoxypyrimidine. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact yield and purity. This guide will provide a structured approach to troubleshooting and optimizing this synthesis.
Core Synthesis Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] In this case, 4-Amino-2-methoxypyrimidine is treated with the Vilsmeier reagent, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][4]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 4-Amino-2-methoxypyrimidine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack formylation of 4-Amino-2-methoxypyrimidine can stem from several factors. A systematic approach to optimization is crucial.
-
Incomplete Reaction: The electron-donating amino and methoxy groups activate the pyrimidine ring towards electrophilic substitution. However, insufficient activation of the Vilsmeier reagent or suboptimal reaction conditions can lead to an incomplete reaction.
-
Solution:
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. It is critical to maintain a low temperature (typically 0-5 °C) during the addition of POCl₃ to DMF to prevent degradation of the reagent. After the addition is complete, the reaction temperature should be carefully raised and optimized. A good starting point is to stir the reaction at room temperature, followed by gentle heating (e.g., 40-60 °C) if the reaction is sluggish.
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Stoichiometry of Reagents: The molar ratio of POCl₃ to DMF is critical for the efficient generation of the Vilsmeier reagent. An excess of POCl₃ is often used to ensure complete conversion. A 1:1.5 to 1:3 ratio of substrate to Vilsmeier reagent is a common starting point.
-
-
-
Side Reactions: Several side reactions can compete with the desired formylation, leading to a decrease in yield.
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Diformylation: Although less common for this specific substrate, diformylation at other positions on the pyrimidine ring can occur under harsh conditions.
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Halogenation: In some cases, the hydroxyl groups of similar pyrimidine derivatives can be substituted by chlorine atoms during the Vilsmeier-Haack reaction.[5][6] While 4-Amino-2-methoxypyrimidine does not have a hydroxyl group, analogous side reactions involving the amino group are possible, though less likely under standard conditions.
-
Polymerization: Electron-rich heterocycles can be prone to polymerization under strongly acidic conditions.
-
Solution:
-
Careful Control of Reaction Conditions: Avoid excessive heating and prolonged reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent can sometimes minimize side reactions compared to adding the Vilsmeier reagent to the substrate.
-
-
-
Degradation of Starting Material or Product: Both the starting material and the product can be sensitive to the reaction conditions.
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Optimization Strategy Table:
| Parameter | Standard Condition | Optimization Range | Rationale |
| Temperature | 0 °C (addition), then RT | -10 °C to 80 °C | Control exotherm, prevent degradation, and drive reaction to completion. |
| Substrate:POCl₃:DMF Ratio | 1 : 1.5 : 5 | 1 : (1.2-3) : (3-10) | Ensure complete formation of Vilsmeier reagent and full substrate conversion. |
| Solvent | DMF (as reagent and solvent) | Dichloromethane, Chloroform | Using an inert co-solvent can sometimes improve reaction control and work-up. |
| Reaction Time | 4-6 hours | 2-24 hours (monitored by TLC) | Avoid product degradation and side reactions from prolonged reaction times. |
Q2: I am observing multiple spots on my TLC plate after the reaction. How do I identify the main product and byproducts?
A2: A complex TLC profile indicates the presence of starting material, product, and potentially several byproducts. Proper identification is key to optimizing the reaction and purification.
-
Spot Identification:
-
Co-spotting: Spot your reaction mixture alongside the starting material (4-Amino-2-methoxypyrimidine) on the same TLC plate. This will help you identify the spot corresponding to the unreacted starting material.
-
Staining: Use different visualization techniques. In addition to UV light, staining with reagents like potassium permanganate or iodine can help differentiate between spots.
-
Small-Scale Quenching: Take a small aliquot of the reaction mixture and quench it with a saturated sodium bicarbonate solution. Extract with an organic solvent (e.g., ethyl acetate) and run a TLC of the organic layer. This mimics the work-up and can give a clearer picture of the final product mixture.
-
-
Common Byproducts:
-
Unreacted Starting Material: The most common "byproduct."
-
Hydrolyzed Vilsmeier Reagent: This will likely remain in the aqueous phase during work-up.
-
Potential Side-Reaction Products: As discussed in Q1, these could include halogenated or polymerized species.
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is typically effective.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an efficient purification method.
-
Q3: The work-up procedure seems to be causing product loss. What is the recommended work-up protocol?
A3: The work-up is a critical step where significant product loss can occur if not performed carefully. The goal is to neutralize the reaction mixture, hydrolyze the iminium intermediate, and extract the product efficiently.
Recommended Work-up Protocol:
-
Cooling: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature and then in an ice bath.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into a cold, saturated solution of sodium bicarbonate or sodium carbonate. This step is highly exothermic and should be done with vigorous stirring in a well-ventilated fume hood. The goal is to neutralize the excess acid and hydrolyze the intermediate.
-
Extraction: Once the quenching is complete and the mixture has reached room temperature, extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Workflow Diagram:
Caption: Recommended work-up procedure for the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q: What is the purity requirement for the starting material, 4-Amino-2-methoxypyrimidine?
A: The purity of the starting material is crucial for a successful reaction. It is recommended to use 4-Amino-2-methoxypyrimidine with a purity of at least 98%. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts, complicating the purification process.
Q: Are there any alternative, greener synthesis routes for this compound?
A: While the Vilsmeier-Haack reaction is the most common method, research is ongoing to develop more environmentally friendly synthetic routes. Some alternative strategies might involve:
-
The use of less hazardous formylating agents.
-
Catalytic methods that avoid the use of stoichiometric amounts of strong acids and halogenating agents.
-
Three-component reactions that can construct the pyrimidine ring with the desired functionality in a single step.[7][8]
Q: Can I use other amides besides DMF for the Vilsmeier-Haack reaction?
A: While DMF is the most commonly used amide for generating the Vilsmeier reagent, other N,N-disubstituted formamides can also be used.[2] However, the reactivity of the resulting Vilsmeier reagent may vary, which could affect the reaction conditions and yield. For the synthesis of this compound, DMF is the well-established and recommended choice.
Q: What are the key safety precautions I should take during this synthesis?
A: The Vilsmeier-Haack reaction involves hazardous reagents and requires strict safety protocols.
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with care.
-
Quenching: The quenching of the reaction mixture is highly exothermic and can release corrosive fumes. This step must be performed slowly, with adequate cooling and in a well-ventilated fume hood.
References
- Google Patents. (n.d.). CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.
-
PubMed. (2016, August 15). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Retrieved from [Link]
-
MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]
-
ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]
-
ResearchGate. (2020, August 7). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative synthesis routes that lead to starting material 2 via the.... Retrieved from [Link]
-
SpringerLink. (n.d.). Vilsmeier–Haack formylation of ethyl [(4,6-dihydroxypyrimidin-2-yl)sulfanyl]acetate. Retrieved from [Link]
-
National Institutes of Health. (2022, March 18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]
-
ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
-
PubMed. (2022, February 10). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
ResearchGate. (2018, August 6). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]
- 6. Vilsmeier–Haack formylation of ethyl [(4,6-dihydroxypyrimidin-2-yl)sulfanyl]acetate | Semantic Scholar [semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion in reactions with 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Welcome to the technical support center for 4-Amino-2-methoxypyrimidine-5-carbaldehyde (CAS 26664-09-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Low conversion rates or unexpected side reactions can be a significant impediment to progress. This document provides in-depth troubleshooting strategies and foundational knowledge to help you optimize your reactions and achieve consistent, high-yield results.
Understanding the Reagent: A Molecule of Nuanced Reactivity
This compound is a valuable intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.[1] Its reactivity is governed by three key features: the electrophilic aldehyde, the nucleophilic amino group, and the electron-deficient pyrimidine ring modulated by an electron-donating methoxy group. This electronic push-pull system makes the molecule highly reactive but also susceptible to specific side reactions if conditions are not carefully controlled.
Below is a diagram illustrating the primary reactive sites on the molecule.
Caption: Key reactive sites of the molecule.
Technical Troubleshooting Guide
This section addresses common problems observed during reactions in a question-and-answer format, focusing on diagnosing the root cause and providing actionable solutions.
Q1: My reaction shows low conversion with a significant amount of unreacted starting material remaining. What are the likely causes?
A1: This is one of the most frequent issues and typically points to a problem with either the reagents' integrity or the reaction conditions. Low conversion is often a result of catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[2]
-
Cause 1: Reagent Purity and Stability: The aldehyde functionality is prone to oxidation, and the overall molecule can degrade if not stored properly.
-
Troubleshooting Steps:
-
Verify Purity: Before use, verify the purity of your starting material via NMR or LC-MS. Look for signs of oxidation (e.g., the corresponding carboxylic acid) or polymerization.
-
Proper Storage: This reagent should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.
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Use Fresh Reagents: If the material is old or has been stored improperly, consider using a fresh batch from a reputable supplier.[3][4]
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-
-
Cause 2: Suboptimal Reaction Conditions: The reaction kinetics may be slower than anticipated.
-
Troubleshooting Steps:
-
Monitor Progress: Actively monitor the reaction using a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.[2] A single endpoint after 24 hours may not be sufficient; the reaction may have stalled early on.
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Adjust Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition or side reactions.[2] A modest, incremental increase in temperature (e.g., from room temperature to 40-50°C) may be beneficial. For some domino reactions, microwave irradiation has been shown to reduce reaction times and improve yields.[5]
-
Increase Concentration: If the reaction is bimolecular, increasing the concentration of reactants (within solubility limits) can improve the reaction rate.
-
-
-
Cause 3: Catalyst Inefficiency:
-
Troubleshooting Steps:
-
Ensure Catalyst Activity: If using a solid-supported catalyst, ensure it hasn't been poisoned or deactivated. For acid or base catalysts, confirm the concentration and ensure they were added correctly.
-
Optimize Catalyst Loading: For reactions like Knoevenagel condensations, catalyst loading can be critical. Start with a typical loading (e.g., 5-10 mol%) and optimize as needed.
-
-
Q2: My TLC/LC-MS shows the formation of multiple, often inseparable, side products. What are the most common side reactions?
A2: The formation of multiple products indicates a lack of selectivity, which can be inherent to the substrate's reactivity or induced by the reaction conditions.
-
Cause 1: Self-Condensation/Polymerization: Aldehydes, especially reactive ones, can undergo self-condensation (aldol-type reactions) or polymerization, particularly in the presence of strong bases.[6]
-
Troubleshooting Steps:
-
Control Stoichiometry & Addition: Add the this compound slowly to the reaction mixture containing the other reactant and catalyst. This keeps its instantaneous concentration low and minimizes self-reaction.
-
Use a Milder Base: Switch from strong bases (e.g., NaOH, NaOEt) to milder, non-nucleophilic organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) or inorganic bases like K₂CO₃.
-
-
-
Cause 2: Competing Nucleophilic Attack: The molecule contains a nucleophilic amino group that can compete with your intended nucleophile. Furthermore, under certain conditions, the solvent or base can act as a competing nucleophile.
-
Troubleshooting Steps:
-
Protect the Amino Group: If the amino group is interfering, consider a protection strategy (e.g., Boc, Ac). This is often a last resort but can be highly effective.
-
Beware of Solvent Participation: In reactions using alcohol as a solvent with a strong base (e.g., NaOH in ethanol), alkoxide ions are generated. These are hard nucleophiles that can compete with softer amine nucleophiles, leading to unexpected products. This has been observed in SNAr reactions on analogous chloropyrimidines, where solvolysis products were isolated.[7][8] If you suspect this, switch to an aprotic solvent like THF, Dioxane, or DMF.
-
-
Q3: My reaction appears to go to completion, but my isolated yield is consistently low. Where could I be losing my product?
A3: Significant product loss after the reaction is complete typically points to issues during the workup and purification stages.
-
Cause 1: Product Solubility: The amino and pyrimidine functionalities can impart a degree of water solubility to your product, leading to losses during aqueous workups.
-
Troubleshooting Steps:
-
Minimize Aqueous Workup: If possible, quench the reaction with a minimal amount of water or an organic solvent.
-
Back-Extraction: When performing a liquid-liquid extraction, back-extract the aqueous layer multiple times with your organic solvent to recover any dissolved product.[5]
-
Brine Wash: Before drying the organic layer, wash it with saturated NaCl solution (brine) to help remove dissolved water and force more of your polar product into the organic phase.
-
-
-
Cause 2: Degradation during Purification: The product may be unstable under the purification conditions.
-
Troubleshooting Steps:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can degrade sensitive compounds. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% TEA in your eluent system).
-
Alternative Purification: If chromatography is problematic, explore other purification methods such as recrystallization or precipitation.[9]
-
-
Systematic Troubleshooting Workflow
For a structured approach to problem-solving, follow the logical progression outlined in the diagram below.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
-
Q: How should I properly handle and store this compound?
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A: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[10] For long-term storage, keeping it at 2-8°C under an inert atmosphere is recommended to prevent degradation of the aldehyde.
-
-
Q: What solvents are generally recommended for reactions with this compound?
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A: The choice is highly reaction-dependent. Protic solvents like ethanol can be effective but may participate in the reaction under basic conditions.[7] Aprotic solvents such as THF, dioxane, DMF, and acetonitrile are often preferred to avoid this complication. The compound exhibits favorable solubility in polar solvents.[1]
-
-
Q: My reaction involves a strong base. Are there any specific incompatibilities I should be aware of?
-
A: Yes. As mentioned, strong bases can promote self-condensation. Furthermore, using strong bases in alcohol solvents (e.g., NaOMe in MeOH, NaOH in EtOH) generates a high concentration of alkoxide ions, which can act as competing nucleophiles.[7][8] This can lead to substitution of the methoxy group or other unexpected SNAr-type reactions on the pyrimidine ring.
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Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Common Reactions
| Reaction Type | Recommended Solvent | Catalyst / Reagent | Typical Temperature | Key Considerations |
| Knoevenagel Condensation | Ethanol, THF, or Toluene | Piperidine, Pyrrolidine, or TiCl₄/TEA | RT to Reflux | Use of a Dean-Stark trap with toluene can drive equilibrium by removing water. |
| Reductive Amination | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | NaBH(OAc)₃ or NaBH₃CN | 0°C to RT | Pre-form the imine/enamine before adding the reducing agent to minimize reduction of the starting aldehyde. |
| Wittig Reaction | THF or DMSO | Generated Ylide (e.g., from Ph₃PCH₃Br + n-BuLi) | -78°C to RT | Ensure strictly anhydrous conditions to prevent quenching of the ylide. |
| Schiff Base Formation | Ethanol or Methanol | Catalytic Acetic Acid | RT to Reflux | Reaction is often reversible; removal of water can drive it to completion. |
Protocol: General Procedure for Knoevenagel Condensation
This protocol provides a general framework for the condensation of this compound with an active methylene compound (e.g., malononitrile).
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the active methylene compound (1.0 eq.), this compound (1.0 eq.), and a suitable solvent (e.g., ethanol, 0.2 M).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, ~10 mol%).
-
Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent). The disappearance of the starting aldehyde spot indicates completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
Isolation: The crude solid can be purified by washing with a cold solvent (like cold ethanol) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
References
-
PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbaldehyde. Retrieved from PubChem. [Link]
-
Huang, W., et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry, 24(16), 3646-3657. [Link]
-
Katritzky, A. R., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]
-
Castillo, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. [Link]
-
PubChem. (n.d.). 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde. Retrieved from PubChem. [Link]
-
LookChem. (n.d.). 4-AMINO-2-METHYLTHIO-PYRIMIDINE-5-CARBALDEHYDE CAS NO.770-31-0. Retrieved from LookChem. [Link]
-
Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(21), 3930. [Link]
-
Ion, G. N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(10), 5740. [Link]
-
Tresadern, G., et al. (2012). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 55(15), 6976-6989. [Link]
-
ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from ResearchGate. [Link]
-
Sharma, A., et al. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 11(21), 12695-12723. [Link]
-
Granda, J. M., et al. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Molecular Diversity, 27(5), 2095-2105. [Link]
-
Ion, G. N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(10), 5740. [Link]
-
Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(24), 7786. [Link]
Sources
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- 10. fishersci.com [fishersci.com]
Technical Support Center: Optimization of Condensation Reactions with 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 4-Amino-2-methoxypyrimidine-5-carbaldehyde. This molecule is a versatile building block, particularly for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[1][2] This guide is structured to provide direct, actionable solutions to common challenges encountered during condensation reactions involving this key intermediate.
Part 1: Frequently Asked Questions (General Troubleshooting)
This section addresses broad, high-level issues that can occur in various condensation reactions with this compound.
Q1: My reaction shows very low conversion or fails to proceed. What are the primary factors to investigate?
A1: Low or no conversion is a common issue that typically points to one of four areas:
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Insufficient Activation: The electrophilicity of the aldehyde's carbonyl carbon may not be sufficiently enhanced. Condensation reactions, especially Schiff base formation, are often acid-catalyzed because protonation of the carbonyl oxygen makes the carbon more susceptible to nucleophilic attack.[3] If you are not using a catalyst, consider adding one. If you are, it may be too weak or used in too low a concentration.
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Reversible Reaction & Equilibrium: The initial condensation to form an intermediate like a carbinolamine or a Knoevenagel adduct can be reversible. The subsequent dehydration or cyclization step is often what drives the reaction to completion. If water is a byproduct, its presence can push the equilibrium back towards the starting materials.
-
Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient. This compound or your nucleophile may require a different solvent system for optimal solubility and reactivity.
-
Deactivated Nucleophile: In acid-catalyzed reactions, using too strong an acid or too high a concentration can be counterproductive. The amine nucleophile can be protonated, rendering it non-nucleophilic and halting the reaction.[3] The pH must be carefully controlled to allow for carbonyl activation without deactivating the amine.
Q2: My TLC plate shows multiple spots, indicating significant side product formation. What are the likely causes and how can I improve selectivity?
A2: The formation of multiple products is often related to reaction conditions being too harsh or not being specific enough.[4]
-
Excessive Heat: High temperatures can provide the activation energy for undesired side reactions or lead to decomposition of the starting materials or product. Try lowering the reaction temperature.
-
Harsh Catalysis: A strong, non-specific acid or base can catalyze multiple competing reactions.[5] Consider switching to a milder catalyst, such as a weaker Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or an organocatalyst (e.g., L-proline), which can offer greater selectivity.[6]
-
Oxidation: The amino group on the pyrimidine ring can be susceptible to oxidation, especially if the reaction is run open to the air at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[4]
-
Self-Condensation or Polymerization: Aldehydes can sometimes undergo self-condensation, or reactive intermediates may polymerize. This is often mitigated by controlling the stoichiometry and adding the aldehyde slowly to the reaction mixture containing the nucleophile.
Part 2: Troubleshooting Guide for Specific Condensation Pathways
This section provides detailed troubleshooting for two common and critical reaction types involving this compound.
Pathway 1: Schiff Base (Imine) Formation
The formation of an imine is the foundational step for many subsequent cyclizations. The reaction involves a nucleophilic attack by an amine on the aldehyde, followed by dehydration.
Diagram: General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting condensation reactions.
Q: My imine product is unstable and appears to hydrolyze back to the starting materials during workup. How can I prevent this?
A: Imine hydrolysis is a classic equilibrium problem, especially in the presence of water and acid. The key is to remove water from the reaction and avoid aqueous acidic conditions during workup.
-
Anhydrous Conditions: Ensure your solvent is rigorously dried and consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.[4][7] For reactions at higher temperatures, a Dean-Stark trap is highly effective at removing water as it forms.
-
Workup Strategy: Avoid acidic aqueous washes. If a wash is necessary, use a saturated sodium bicarbonate or brine solution to neutralize any residual acid catalyst and then quickly extract the product into an organic solvent. Dry the organic layer thoroughly with MgSO₄ or Na₂SO₄ before concentrating.
-
pH Control: The rate-determining step of imine formation is the acid-catalyzed dehydration of the carbinolamine intermediate.[3] However, too much acid protonates the amine nucleophile, inhibiting the initial attack. The optimal pH is typically mildly acidic (around 4-5). A catalytic amount of a weak acid like acetic acid is often sufficient.
Diagram: Acid-Catalyzed Schiff Base Formation
Caption: Mechanism of acid-catalyzed imine formation.
Pathway 2: Synthesis of Pyrido[2,3-d]pyrimidines
This valuable scaffold is often synthesized via a multicomponent reaction, typically involving the aminopyrimidine aldehyde, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), and a catalyst. The reaction often proceeds via a domino Knoevenagel condensation followed by an intramolecular cyclization.[6][8]
Q: The initial Knoevenagel condensation works, but the subsequent cyclization to form the pyridopyrimidine ring system is failing. What can I do?
A: Failure to cyclize points to insufficient activation for the intramolecular nucleophilic attack.[5]
-
Catalyst Choice: The initial Knoevenagel condensation is often base-catalyzed, while the subsequent cyclization may require different conditions. If using a base like piperidine or K₂CO₃, the intermediate may not be electrophilic enough for the ring-closing step.[9] Sometimes, switching to an acid catalyst or a Lewis acid after the initial condensation can promote cyclization.
-
Increase Temperature: The cyclization step often has a higher activation energy barrier. Refluxing the reaction in a higher-boiling solvent (e.g., ethanol, DMF, or toluene) can provide the necessary energy to drive the ring closure.[5]
-
Solvent Polarity: The polarity of the solvent can influence the conformation of the intermediate, potentially hindering the cyclization. Apolar aprotic solvents can sometimes favor the formation of intermediates like hemiaminals, while polar solvents may better stabilize the charged transition state of the cyclization.[10] Experimenting with solvents like ethanol, acetonitrile, and DMF is recommended.
Table 1: Influence of Catalysts on Condensation Reactions
| Catalyst Type | Examples | Best For | Potential Issues |
| Brønsted Acid | Acetic Acid, p-TsOH, TFA | Schiff Base formation, Pictet-Spengler reactions.[11] | Can deactivate amine nucleophile if too concentrated. May require heat. |
| Brønsted Base | Piperidine, K₂CO₃, DBU | Knoevenagel condensation.[9][12] | May not be sufficient to promote subsequent cyclizations. |
| Lewis Acid | ZnCl₂, FeCl₃, Sc(OTf)₃ | Activating carbonyls for various condensations.[4] | Can be sensitive to moisture. Stoichiometric amounts may be needed. |
| Organocatalyst | L-Proline | Asymmetric reactions, multicomponent reactions.[6] | Can be substrate-specific, may require higher catalyst loading. |
Part 3: Optimized Experimental Protocols
These protocols serve as validated starting points. Researchers should monitor their reactions by TLC or LC-MS to determine the optimal reaction time.
Protocol 1: General Synthesis of a Schiff Base
This protocol details the acid-catalyzed condensation of this compound with a generic primary amine.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Catalyst: Add anhydrous toluene (approx. 0.1 M concentration) and activated 4Å molecular sieves.
-
Reactant Addition: Add the primary amine (1.05 eq) to the flask.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq).
-
Reaction: Heat the mixture to reflux under an argon or nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the molecular sieves. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol describes a one-pot synthesis using malononitrile as the active methylene compound.[13]
-
Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and a suitable catalyst such as L-proline (0.1 eq) or piperidine (0.1 eq).
-
Solvent: Add ethanol as the solvent to achieve a concentration of approximately 0.2 M.
-
Reaction: Stir the mixture at reflux temperature. The reaction progress can be monitored by TLC, watching for the disappearance of the aldehyde and the formation of a new, more polar spot.
-
Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If the product does not precipitate or requires further purification, concentrate the solvent in vacuo and purify the residue by column chromatography or recrystallization.
References
- Benchchem. (n.d.). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.
- Benchchem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
- Pawar, S. D., et al. (2020). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PubMed Central.
- Vámos, J., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central.
- Valle-Sistac, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- Singh, P., et al. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
- Wojciechowska, A., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI.
- Sperotto, E., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central.
- ResearchGate. (n.d.). A Three-Component Synthesis of Pyrido[2,3-d]pyrimidines.
- Bollini, M., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central.
- Shaabani, A., et al. (2021). Recent Developments on Five-Component Reactions. MDPI.
- Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- Guedes, R. C., et al. (2022). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. PubMed Central.
- Organic Chemistry Research. (2024). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemres.org [orgchemres.org]
- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. growingscience.com [growingscience.com]
Preventing byproduct formation in 4-Amino-2-methoxypyrimidine-5-carbaldehyde reactions
Technical Support Center: 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Introduction
This compound is a pivotal building block in medicinal chemistry, most notably as a precursor for the synthesis of various kinase inhibitors and other pharmacologically active molecules. Its unique electronic structure, featuring an electron-donating amino group and an electron-withdrawing aldehyde on a pyrimidine core, presents distinct reactivity challenges. This guide provides in-depth troubleshooting advice and mechanistic explanations to help researchers minimize byproduct formation and maximize yield and purity in their synthetic campaigns.
Section 1: General Handling and Stability
Question: My this compound reagent has developed a yellow or brownish tint. Is it still usable?
Answer: A slight discoloration to a pale yellow is common over time and does not necessarily indicate significant degradation. However, a dark yellow, brown, or orange coloration suggests potential degradation or the presence of impurities. The primary concern is the oxidation of the aldehyde moiety to the corresponding carboxylic acid (4-amino-2-methoxy-pyrimidine-5-carboxylic acid) or polymerization.
Troubleshooting Steps:
-
Purity Check: Before use, verify the purity of the starting material via ¹H NMR or LC-MS. In the ¹H NMR spectrum, the aldehyde proton should appear as a sharp singlet around 9.8-10.0 ppm. The appearance of new, broad peaks or a diminished integration of the aldehyde peak is indicative of degradation.
-
Solubility Test: Degraded material, particularly polymers, may show poor solubility in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Recommendation: For critical reactions, it is best practice to use material that is off-white to pale yellow. If significant discoloration is observed, consider purifying the aldehyde by recrystallization or column chromatography before proceeding.
Section 2: Troubleshooting Reductive Amination Reactions
Reductive amination is the most common transformation for this aldehyde. The goal is to form a secondary amine by reacting the aldehyde with a primary amine in the presence of a reducing agent. However, several byproducts can compete with this desired pathway.
Question: I am seeing a significant amount of a bis-alkylated byproduct where two molecules of the pyrimidine aldehyde have reacted with my primary amine. How can I prevent this?
Answer: This byproduct, often referred to as the "dimer" or tertiary amine impurity, arises from the newly formed secondary amine reacting with a second molecule of the aldehyde. This is particularly problematic when the secondary amine product is more nucleophilic than the primary amine starting material.
Mechanistic Insight: The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced. If the rate of the second amination/imine formation is competitive with the initial reduction, the bis-alkylated product will form.
Prevention Strategies:
-
Control Stoichiometry (Reverse Addition): Instead of adding the reducing agent to a mixture of the aldehyde and amine, try adding the aldehyde slowly to a solution containing the amine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, favoring the reaction with the more abundant primary amine.
-
Select the Right Reducing Agent: The choice of reducing agent is critical. Mild, sterically hindered hydrides are preferred as they selectively reduce the protonated iminium ion over the aldehyde starting material.
-
Sodium triacetoxyborohydride (STAB): This is often the reagent of choice. Its mildness and tolerance for slightly acidic conditions (which favor iminium ion formation) make it highly effective.
-
Sodium cyanoborohydride (NaBH₃CN): Another good option, but it is highly toxic and requires careful pH control (typically pH 6-7).
-
Avoid Strong Reducing Agents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) are generally too reactive. They can directly reduce the starting aldehyde to an alcohol (forming (4-amino-2-methoxypyrimidin-5-yl)methanol), leading to a common and troublesome impurity.
-
Experimental Protocol: Optimized Reductive Amination
-
To a stirred solution of the primary amine (1.2 equivalents) in anhydrous dichloromethane (DCM), add acetic acid (1.1 equivalents) to act as a catalyst for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in DCM dropwise over 1-2 hours using a syringe pump.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Question: My main impurity is the alcohol, (4-amino-2-methoxypyrimidin-5-yl)methanol. Why is this happening and how do I stop it?
Answer: The formation of the corresponding alcohol is a clear indication that your reducing agent is directly reducing the aldehyde before it can form the imine with your amine. This occurs when the rate of aldehyde reduction is faster than the rate of imine formation.
Causality and Prevention:
| Cause | Scientific Rationale | Recommended Solution |
| Overly Reactive Reducing Agent | Strong hydrides like NaBH₄ do not effectively discriminate between the carbonyl of the aldehyde and the C=N bond of the iminium ion. | Switch to a milder, more selective reagent like Sodium Triacetoxyborohydride (STAB). STAB is less reactive towards aldehydes at neutral or acidic pH. |
| Slow Imine Formation | If the amine is weakly nucleophilic or sterically hindered, imine formation can be slow, giving the reducing agent more time to attack the aldehyde. | Add a catalytic amount of a weak acid, such as acetic acid. This protonates the aldehyde carbonyl, activating it for nucleophilic attack by the amine and accelerating imine formation. |
| Incorrect pH | The reaction is optimal under mildly acidic conditions (pH 5-7). At high pH, imine formation is slow. At very low pH, the primary amine can be fully protonated, rendering it non-nucleophilic. | Buffer the reaction or use an acid catalyst like acetic acid. Avoid strong acids. |
Workflow Diagram: Reductive Amination Pathways
Below is a diagram illustrating the desired reaction pathway versus the two major competing byproduct pathways.
Caption: Stepwise workflow of the Knoevenagel condensation.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use Wittig or Horner-Wadsworth-Emmons (HWE) reactions with this aldehyde? A1: Yes, both Wittig and HWE reactions are effective for converting the aldehyde into an alkene. The HWE reaction is often preferred as it typically uses milder conditions and the resulting phosphate byproducts are water-soluble, simplifying purification compared to the triphenylphosphine oxide from Wittig reactions. Ensure you use an anhydrous solvent (like THF or DMF) and a suitable base (e.g., NaH, K₂CO₃) for deprotonation of the phosphonate ester.
Q2: What are the best practices for purifying the final products? A2: The basic amino group on the pyrimidine ring can cause streaking on silica gel chromatography. To mitigate this, consider adding a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
Q3: Is the pyrimidine ring susceptible to side reactions? A3: Generally, the pyrimidine core is relatively stable under the conditions described. However, under strongly acidic or basic conditions, or with potent nucleophiles, reactions on the ring are possible, though less common than reactions at the aldehyde. Always monitor your reactions for unexpected byproducts and characterize them fully if they appear.
References
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Reductive Aminations in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon Press. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
Technical Support Center: Purification of 4-Amino-2-methoxypyrimidine-5-carbaldehyde Derivatives
Welcome to the technical support center for the purification of 4-amino-2-methoxypyrimidine-5-carbaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. These molecules are valuable precursors in the synthesis of various bioactive compounds, and achieving high purity is critical for reliable downstream applications.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies and explanations provided are grounded in established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.
Understanding the Core Challenges
The purification of this compound derivatives is often complicated by a combination of their inherent physicochemical properties. The presence of a polar amino group, a reactive aldehyde moiety, and the electron-rich pyrimidine ring system contributes to issues such as high polarity, potential for self-reaction or degradation, and challenging co-elution of structurally similar impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your target compound.
Issue 1: Low Recovery or Complete Loss of Compound During Column Chromatography
Q: I am performing silica gel column chromatography to purify my this compound derivative, but I am observing very low recovery, or in some cases, the compound seems to be irreversibly adsorbed onto the silica. What is happening and how can I prevent this?
A: This is a frequent challenge stemming from the basicity of the amino group and the polar nature of your compound. The acidic nature of standard silica gel can lead to strong, sometimes irreversible, adsorption of basic compounds. The aldehyde group can also interact with the silica surface.
Root Causes & Solutions:
-
Acid-Base Interaction: The primary amino group is basic and can be protonated by the acidic silanol groups (Si-OH) on the silica surface, leading to strong ionic interactions.
-
Solution 1: Deactivate the Silica Gel. Before packing your column, you can neutralize the acidic sites on the silica gel. A common method is to use a mobile phase containing a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonia solution in methanol.[1] This will compete with your compound for the acidic sites and reduce tailing and irreversible adsorption.
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina. For highly polar compounds, reversed-phase chromatography (C18 silica) is an excellent alternative where the separation is based on hydrophobicity rather than polarity.[1]
-
-
Compound Degradation on Silica: The acidic surface of the silica gel can catalyze the degradation of sensitive compounds.
-
Solution: Perform a Stability Test. Before committing your entire batch to a column, spot a small amount of your compound on a TLC plate and let it sit for a few hours. Re-run the TLC in a suitable solvent system to see if any new spots appear, which would indicate degradation.[2]
-
Issue 2: Persistent Impurities Co-eluting with the Product
Q: I am struggling to separate my desired this compound derivative from a persistent impurity that has a very similar Rf value on TLC. How can I improve the separation?
A: Co-elution of impurities is often due to the presence of structurally related side-products from the synthesis. Common impurities can include unreacted starting materials, over-alkylated products, or dimers formed from self-condensation of the aldehyde.
Strategies for Improved Separation:
-
Optimize the Mobile Phase:
-
Systematic Solvent Screening: Don't rely on a single solvent system. Experiment with different combinations of solvents with varying polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). A slight change in the solvent composition can significantly alter the selectivity of the separation.
-
Ternary Solvent Systems: Introducing a third solvent can sometimes dramatically improve separation. For example, adding a small amount of acetic acid or methanol to a dichloromethane/ethyl acetate mixture can disrupt hydrogen bonding interactions differently for your product and the impurity.
-
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC offers much higher resolution than flash chromatography. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for these polar compounds.
-
Recrystallization: If your compound is a solid, recrystallization is a powerful technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
-
Solvent Selection for Recrystallization:
-
Single Solvent: Try polar solvents like ethanol, isopropanol, or acetonitrile.
-
Two-Solvent System: If a single solvent is not ideal, use a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly. A common pair for polar compounds is DMF/water or DMSO/water.
-
-
Issue 3: Oiling Out or Resin Formation During Crystallization or Work-up
Q: When I try to crystallize my product or neutralize the reaction mixture, it often oils out or forms a sticky resin instead of a crystalline solid. How can I induce crystallization?
A: "Oiling out" is a common problem with polar organic molecules, especially when there are impurities present that inhibit crystal lattice formation. Resin formation upon neutralization has also been observed with similar heterocyclic compounds.[3]
Troubleshooting Crystallization:
-
Control the Rate of Cooling: Slow cooling is crucial for the formation of well-ordered crystals. A solution that is cooled too quickly is more likely to result in an amorphous solid or oil. Allow the flask to cool to room temperature undisturbed, and then transfer it to a refrigerator or ice bath.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Dealing with Resins from Neutralization: If a resin forms upon neutralization, it can sometimes be induced to crystallize by leaving it in an ammonium hydroxide solution for an extended period (e.g., 12 hours).[3]
-
Solvent Diffusion: This is a gentle crystallization technique. Dissolve your compound in a small amount of a dense, "good" solvent (like DMF or DMSO) in a small vial. Carefully layer a less dense "poor" solvent (like diethyl ether or hexane) on top. Seal the vial and allow the solvents to slowly mix over time. Crystals will often form at the interface.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound derivatives?
A1: Impurities typically arise from several sources:
-
Incomplete Reactions: Unreacted starting materials are a common source of impurities.
-
Side Reactions: The reactive aldehyde group can participate in side reactions such as self-condensation (aldol reaction) or reaction with the amino group of another molecule to form an imine.
-
Over-alkylation: If a methylation or other alkylation step is involved, di-alkylation can occur.
-
Degradation: The pyrimidine ring can be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to strong oxidizing or reducing agents.[4][5][6]
Q2: How can I best store my purified this compound derivative to prevent degradation?
A2: Due to the potential for oxidation of the aldehyde and other degradation pathways, it is recommended to store these compounds in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (2-8°C).[7]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a highly sensitive method for detecting and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can also be used for purity assessment by integrating the signals of the compound against those of a known internal standard (qNMR).
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and can help identify impurities.
-
Elemental Analysis: This technique determines the elemental composition of the compound and is a good indicator of bulk purity.
Q4: My compound is a light yellow solid. Does this indicate an impurity?
A4: While many pure organic compounds are white, a pale yellow color is not uncommon for conjugated systems like pyrimidine derivatives and does not necessarily indicate a significant impurity. However, a dark or intense color may suggest the presence of colored byproducts. If the color persists after multiple purification steps and other analytical data (NMR, HPLC) show high purity, the color is likely inherent to the molecule.
Experimental Protocols & Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of this compound Derivatives
| Polarity of Derivative | Stationary Phase | Recommended Solvent System (v/v) | Notes |
| Moderately Polar | Silica Gel | Hexane / Ethyl Acetate (gradient from 1:1 to 0:1) | A good starting point for many derivatives. |
| Polar | Silica Gel | Dichloromethane / Methanol (gradient from 99:1 to 90:10) | Effective for more polar compounds. |
| Very Polar / Basic | Silica Gel with Modifier | Dichloromethane / Methanol with 0.5% Triethylamine | The basic modifier helps to reduce tailing. |
| Very Polar | Reversed-Phase (C18) | Water / Acetonitrile (gradient) | Ideal for compounds that are difficult to purify on silica. |
Protocol 1: General Procedure for Purification by Silica Gel Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. The ideal Rf for the target compound is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the powder onto the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase as the column runs.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Two-Solvent System (e.g., DMF/Water)
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of hot DMF.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot DMF to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water.
-
Drying: Dry the crystals under vacuum.
Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of this compound derivatives.
References
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. Available at: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Reaction of Several Aminopyrimidines With Formaldehyde. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2023). ResearchGate. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
Pyrimidine degradation pathway and metabolism of β-aminoisobutyric acid (BAIBA). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 [sigmaaldrich.com]
Technical Support Center: Catalyst & Reaction Optimization for 4-Amino-2-methoxypyrimidine-5-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-amino-2-methoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges in improving reaction efficiency, focusing on the critical choice of reagents—often referred to as catalysts in this context—and providing detailed troubleshooting protocols. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.
Introduction: The Vilsmeier-Haack Approach
The formylation of 4-amino-2-methoxypyrimidine is most effectively achieved via the Vilsmeier-Haack reaction. This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring. The true catalytic species is the Vilsmeier reagent , an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[1][2] Therefore, "catalyst selection" in this process refers to the choice of this activating agent, which significantly impacts reaction efficiency, workup, and side-product profiles.
The pyrimidine ring is activated towards electrophilic substitution by the electron-donating effects of the amino and methoxy groups, directing the formylation to the C5 position.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is the most common issue and can stem from several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Contamination in your DMF, activating agent, or glassware will quench the reagent and halt the reaction. Always use anhydrous solvents and freshly opened or distilled reagents.
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Suboptimal Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. A molar ratio of 1.5 to 3.0 equivalents of the Vilsmeier reagent to the pyrimidine substrate is typically recommended to drive the reaction to completion.
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Incorrect Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent degradation. However, the subsequent formylation step may require heating (typically 50-90 °C) depending on the substrate's reactivity. You must optimize this temperature profile for your specific setup.
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Side Reaction Formation: The primary cause of yield loss is often the formation of side products. The most significant side reaction for this substrate is formylation at the 4-amino group (see Troubleshooting Guide, Issue #1).
Q2: I'm observing a significant side product in my analysis. What could it be?
For 4-aminopyrimidine substrates, the most probable side product is the N,N-dimethylformamidine derivative , formed by the reaction of the Vilsmeier reagent with the exocyclic amino group instead of the C5 position of the pyrimidine ring.[3] This occurs because the amino group is a competing nucleophile.
Another potential, though less common, side reaction is chlorination of the pyrimidine ring, especially if excess activating agent and high temperatures are used.
Q3: How do I choose the best activating agent for DMF? POCl₃, Oxalyl Chloride, or something else?
The choice of activating agent is a critical parameter. Phosphorus oxychloride (POCl₃) is the most common and cost-effective choice. However, alternatives like oxalyl chloride or thionyl chloride (SOCl₂) offer distinct advantages and disadvantages.
| Feature | DMF / POCl₃ | DMF / Oxalyl Chloride | DMF / Thionyl Chloride |
| Reagent Formation | Forms Vilsmeier reagent + phosphate byproducts | Forms Vilsmeier reagent + gaseous byproducts (CO, CO₂)[4] | Forms Vilsmeier reagent + gaseous byproduct (SO₂) |
| Reaction Workup | More complex; requires quenching and removal of phosphorus salts | Simpler; byproducts are volatile, leading to a cleaner crude product[4] | Relatively clean; byproduct is a volatile gas |
| Reactivity | Strong, well-documented, and highly reliable | Considered an ideal activating agent; can be more reactive/milder[4] | Effective, but can sometimes lead to more side reactions |
| Handling & Safety | Corrosive, moisture-sensitive liquid | Corrosive, toxic, moisture-sensitive; CO byproduct is highly toxic[4] | Corrosive, toxic, moisture-sensitive liquid |
| Cost | Relatively inexpensive and widely available | More expensive than POCl₃ | Moderately priced |
Recommendation: Start with the well-established DMF/POCl₃ system. If you face issues with purification due to inorganic byproducts, or if your substrate is sensitive, consider switching to the DMF/Oxalyl Chloride system for a cleaner reaction profile.
Q4: My product seems to be degrading during workup or purification. How can I improve its stability?
The aldehyde product can be sensitive to both strongly acidic and basic conditions, especially at elevated temperatures.
-
Workup: Quench the reaction by pouring it onto crushed ice, followed by careful neutralization with a mild base like sodium bicarbonate or sodium acetate solution. Avoid using strong bases like NaOH if possible, as this can promote decomposition.
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Purification: The product is a polar, basic compound. Standard silica gel chromatography can sometimes lead to streaking and poor separation. To mitigate this, consider:
-
Deactivating the Silica: Pre-treat the silica gel by flushing the packed column with your eluent system containing 1-3% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: For very difficult separations, consider using alumina (basic or neutral) instead of silica gel.
-
Solvent System: A common eluent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. For example, starting with 100% DCM and gradually increasing to 5-10% methanol.
-
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to resolving specific experimental issues.
Logical Flow for Troubleshooting
Caption: Troubleshooting Decision Workflow.
Issue #1: Low Yield with a Major, Less Polar Side Product
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Observation: TLC analysis shows significant consumption of starting material, but the desired product spot is weak. A new, major spot is observed, often running at a higher Rf (less polar) than the starting material. ¹H NMR of the crude mixture may show characteristic dimethylamino signals around 2.9-3.3 ppm but lacks an aldehyde proton signal (~9.5-10.5 ppm).
-
Root Cause Analysis: This is the classic signature of N-formylation . The Vilsmeier reagent has reacted with the 4-amino group to form a stable N,N-dimethylformamidine, which is not readily hydrolyzed to an amine under standard workup conditions. This side reaction is competitive with the desired C5-formylation.[3]
Caption: Competing C5 vs. N-Formylation Pathways.
-
Corrective Actions:
-
Lower the Reaction Temperature: N-formylation is often favored at higher temperatures. Conduct the reaction at the lowest temperature that allows for a reasonable rate of C5-formylation (start trials around 50-60 °C).
-
Optimize Reagent Addition: Add the pyrimidine substrate solution slowly to the pre-formed Vilsmeier reagent at low temperature. This maintains a high concentration of the Vilsmeier reagent, favoring the electrophilic aromatic substitution pathway.
-
Change Activating Agent: Consider switching from POCl₃ to oxalyl chloride. The resulting Vilsmeier reagent can sometimes exhibit different selectivity profiles under milder conditions.
-
Issue #2: Reaction Stalls / No Conversion
-
Observation: TLC or LCMS analysis shows only the starting material, even after extended reaction time or heating.
-
Root Cause Analysis: This almost always points to a deactivated Vilsmeier reagent.
-
Corrective Actions:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120 °C overnight. Use a fresh, sealed bottle of anhydrous DMF. Use a fresh bottle of POCl₃ or distill it immediately before use.
-
Verify Reagent Formation: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and often results in the formation of a white or yellowish precipitate.[5] If the solution remains clear and no exotherm is observed upon addition of POCl₃ at 0 °C, your reagents are suspect.
-
Increase Temperature: If you are certain your reagents are active, the substrate may simply be too unreactive at the current temperature. Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC at each stage.
-
Experimental Protocols
Protocol 1: General Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a representative procedure based on the formylation of analogous aminopyrimidine systems and established Vilsmeier-Haack methodology.[6][7] Optimization may be required.
Materials:
-
4-Amino-2-methoxypyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Argon), add anhydrous DMF (5.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (2.0 eq.) dropwise via the dropping funnel to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-45 minutes. A thick, white or pale-yellow precipitate of the Vilsmeier reagent should form.
-
-
Formylation Reaction:
-
Dissolve 4-amino-2-methoxypyrimidine (1.0 eq.) in a minimal amount of anhydrous DCM or DMF.
-
Add the substrate solution dropwise to the cold, stirred suspension of the Vilsmeier reagent.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water. This quench is highly exothermic.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of solid NaHCO₃ or by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous mixture with an organic solvent (e.g., DCM or Ethyl Acetate, 3 x 50 mL).
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Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Use a gradient eluent system, such as 0% to 10% Methanol in Dichloromethane, to elute the product. Adding 0.5-1% triethylamine to the eluent can improve peak shape and recovery.
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Alternatively, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) may be effective.
-
References
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). Bioorganic Chemistry.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Asian Journal of Chemistry. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde.
- ARKIVOC. (2008).
- Google Patents. (n.d.). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
- ResearchGate. (2011). Formylation of 6Aminouracil with Vilsmeier Reagent.
-
MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
Effect of solvent on the reactivity of 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Welcome to the technical support center for 4-Amino-2-methoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile intermediate. Here, we address common challenges and questions, with a particular focus on the critical role of solvent choice in determining reaction outcomes.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section provides a systematic approach to troubleshooting reactions involving this compound, with an emphasis on solvent-related issues.
Issue 1: Low or No Product Yield
Question: My reaction with this compound is giving a low yield or no product at all. What are the likely solvent-related causes and how can I address them?
Answer: Low or no product yield is a common issue that can often be traced back to the reaction solvent. Here’s a systematic approach to troubleshooting this problem:
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Assess Solubility: The first and most critical factor is the solubility of your starting materials in the chosen solvent. This compound, being a polar molecule, generally exhibits good solubility in polar solvents[1]. If your substrate or other reagents are not fully dissolved, the reaction will be heterogeneous and likely slow, leading to low conversion.
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Actionable Advice: Perform a simple solubility test. To a small vial, add a few milligrams of your starting material and your chosen solvent. Observe for complete dissolution at room temperature and, if necessary, with gentle heating. If solubility is poor, consider a different solvent or a solvent mixture.
-
-
Consider Solvent Polarity: The polarity of the solvent can significantly influence reaction rates. For many reactions involving polar starting materials like this pyrimidine derivative, a polar solvent is often a good starting point. However, the ideal polarity will depend on the specific reaction mechanism.
-
Expert Insight: For reactions that proceed through polar transition states, such as many nucleophilic additions to the aldehyde, a polar solvent can stabilize the transition state and accelerate the reaction. Conversely, for some reactions, a less polar solvent may be optimal.
-
-
Evaluate Protic vs. Aprotic Solvents: The ability of a solvent to donate hydrogen bonds (protic) or not (aprotic) can have a profound impact on the reactivity of this compound.
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Protic Solvents (e.g., ethanol, methanol, water): These solvents can hydrogen bond with both the amino group and the aldehyde's carbonyl oxygen. This can be beneficial in some cases by activating the aldehyde towards nucleophilic attack. However, it can also lead to undesired side reactions or stabilization of the ground state, thus slowing down the reaction. For instance, in reactions involving amines, protic solvents can solvate the amine, potentially reducing its nucleophilicity.
-
Aprotic Solvents (e.g., THF, DMF, acetonitrile): These solvents do not have acidic protons and are less likely to interfere with reactions involving basic reagents. They are often a good choice for reactions where the nucleophilicity of a reagent is critical.
-
-
Experimental Workflow for Solvent Screening: To systematically identify the optimal solvent, a solvent screen is highly recommended. The following workflow can be employed:
Caption: Workflow for a systematic solvent screen.
Issue 2: Formation of Impurities or Side Products
Question: My reaction is producing significant impurities. Could the solvent be the culprit?
Answer: Yes, the choice of solvent can directly lead to the formation of impurities. Here’s what to consider:
-
Solvent Reactivity: Ensure your solvent is inert under the reaction conditions. For example, in the presence of a strong base, protic solvents like ethanol can be deprotonated to form ethoxide, which can act as a nucleophile and lead to undesired side products. Similarly, some solvents may not be stable to the reaction temperature or in the presence of certain catalysts.
-
Aldehyde Stability: Aldehydes can be sensitive molecules. In the presence of certain solvents and trace impurities (e.g., water in aprotic solvents), the aldehyde group of this compound could potentially undergo side reactions like hydration or acetal formation.
-
Preventative Measure: Always use dry solvents, especially when working with moisture-sensitive reagents or reactions.
-
-
Influence on Reaction Pathway: The solvent can influence the selectivity of a reaction, favoring one reaction pathway over another. For instance, in competitive reactions, a solvent that selectively solvates and stabilizes the transition state of the desired pathway will lead to a cleaner reaction profile.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for a reaction with this compound?
A1: Based on its structure, polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile are often good starting points. They provide good solubility for the polar starting material without the potential for interference from acidic protons. Ethanol is also a common choice, particularly for reactions that benefit from a protic environment, such as reductive aminations. A review of synthetic procedures for similar aminopyrimidines often shows the use of THF and ethanol.
Q2: How does the solvent affect the stability of this compound?
A2: While generally stable, prolonged heating in certain solvents, especially in the presence of acid or base, could potentially lead to decomposition. It is always advisable to monitor the stability of the starting material in the chosen solvent at the reaction temperature by TLC or LC-MS before committing to a large-scale reaction.
Q3: Can I use a solvent mixture?
A3: Absolutely. Solvent mixtures are an excellent way to fine-tune the properties of the reaction medium. For example, a mixture of a good solubilizing solvent with a co-solvent can be used to optimize both solubility and reactivity. A common example is the use of an ethanol/water mixture for certain reactions.
Q4: How do I choose a solvent for purification by recrystallization?
A4: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar compound like this compound, you might explore solvents like ethanol, isopropanol, or mixtures of a good solvent (like ethanol or ethyl acetate) with a poor solvent (like hexanes or water).
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screen
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To a series of small, dry reaction vials, add this compound (e.g., 20 mg, 1 eq).
-
Add the other reactant(s) and any catalyst to each vial.
-
To each vial, add a different solvent (e.g., 1 mL of Toluene, THF, Acetonitrile, DMF, Ethanol).
-
Seal the vials and stir the reactions at the desired temperature.
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 24 hours) by taking a small aliquot and analyzing by TLC or LC-MS.
-
Compare the conversion to the desired product across the different solvents to identify the most promising candidate(s).
Hypothetical Data Summary from a Solvent Screen
The following table is an example of how you might summarize the results from a solvent screen for a hypothetical reaction of this compound with a generic nucleophile.
| Solvent | Polarity Index | Type | Solubility of Starting Material | Product Yield (%) after 24h | Observations |
| Toluene | 2.4 | Aprotic | Poor | < 5 | Incomplete dissolution |
| THF | 4.0 | Aprotic | Good | 65 | Clean reaction |
| Acetonitrile | 5.8 | Aprotic | Good | 75 | Clean reaction |
| DMF | 6.4 | Aprotic | Excellent | 85 | Minor impurities observed |
| Ethanol | 4.3 | Protic | Good | 50 | Side product formation |
Logical Relationships in Solvent Selection
The following diagram illustrates the decision-making process for selecting an appropriate solvent system.
Caption: Decision tree for solvent selection.
References
-
University of Rochester. How to Troubleshoot a Reaction. Department of Chemistry. [Link]
-
National Institutes of Health. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
National Institutes of Health. Reaction of Several Aminopyrimidines With Formaldehyde. [Link]
-
ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. [Link]
-
PubMed. Photochemistry of 5-aminoquinoline in protic and aprotic solvents. [Link]
Sources
Minimizing impurities in the synthesis of 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Technical Support Center: Synthesis of 4-Amino-2-methoxypyrimidine-5-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
The most prevalent and effective method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction formylates the electron-rich pyrimidine ring at the C5 position.[1][2][3] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]
The primary challenges associated with this synthesis are:
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Control of Reaction Exothermicity: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control to prevent side reactions.
-
Substrate Reactivity: The pyrimidine ring's reactivity is highly dependent on its substituents. The amino and methoxy groups are electron-donating, which activates the ring for formylation.
-
Impurity Formation: Several side reactions can occur, leading to a range of impurities that can be challenging to separate from the desired product.
-
Work-up and Purification: The work-up procedure is critical for hydrolyzing the intermediate iminium salt and neutralizing the reaction mixture. Subsequent purification often requires specific techniques to achieve high purity.
Q2: My final product of this compound is off-color (e.g., yellow or brown). What is the likely cause and how can I purify it?
An off-color appearance, typically a yellowish or brownish tint, in the final product often points to the presence of colored impurities. These can arise from side reactions during the synthesis or the use of contaminated solvents.[4]
Troubleshooting and Purification Protocol:
-
Activated Charcoal Treatment: A common and effective method to decolorize the product is by treating a solution of the crude product with activated charcoal.
-
Recrystallization: Following the charcoal treatment, recrystallization is a powerful technique for further purification.
| Step | Parameter | Recommendation | Rationale |
| 1 | Solvent for Charcoal Treatment | A solvent in which the product is soluble at elevated temperatures. | To allow for efficient adsorption of colored impurities by the charcoal. |
| 2 | Amount of Activated Charcoal | 1-5% (w/w) relative to the crude product. | Using an excessive amount can lead to product loss due to adsorption. |
| 3 | Recrystallization Solvent | Ethanol/water mixture.[5] | The product has good solubility in hot ethanol and poor solubility in cold water, allowing for efficient crystallization upon cooling. |
| 4 | Washing | Wash the filtered crystals with cold ethanol/water, followed by cold water.[5] | To remove any remaining soluble impurities. |
Troubleshooting Guide: Common Impurities and Their Mitigation
Issue 1: Presence of Unreacted Starting Material (4-Amino-2-methoxypyrimidine)
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Cause: Incomplete reaction due to insufficient Vilsmeier reagent, low reaction temperature, or short reaction time.
-
Mitigation Strategy:
-
Optimize Stoichiometry: Ensure a slight excess of the Vilsmeier reagent (POCl₃ and DMF) is used.
-
Reaction Temperature and Time: The reaction temperature is substrate-dependent, generally ranging from 0°C to 80°C.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Issue 2: Formation of Diformylated Byproducts
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Cause: In highly activated systems, diformylation can occur, where a second formyl group is added to the molecule.
-
Mitigation Strategy:
-
Strict Temperature Control: Maintain the reaction temperature at the lower end of the optimal range to minimize over-reactivity.
-
Controlled Addition of Reagents: Add the pyrimidine substrate slowly to the pre-formed Vilsmeier reagent to maintain a low concentration of the substrate and reduce the likelihood of diformylation.
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Issue 3: Chlorinated Impurities
-
Cause: In some Vilsmeier-Haack reactions, particularly with hydroxyl-substituted pyrimidines, the hydroxyl groups can be substituted by chlorine atoms.[1] While less common with an amino group, it's a potential side reaction.
-
Mitigation Strategy:
-
Careful Control of POCl₃: Use the minimum effective amount of POCl₃ to avoid excessive chlorination.
-
Lower Reaction Temperature: As with diformylation, lower temperatures can disfavor this side reaction.
-
Issue 4: Hydrolysis of the Methoxy Group
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Cause: The acidic conditions of the Vilsmeier-Haack reaction, especially during a prolonged reaction time or a harsh work-up, can lead to the hydrolysis of the methoxy group to a hydroxyl group.
-
Mitigation Strategy:
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Controlled Work-up: Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize the acid promptly.[1]
-
Experimental Protocols
Optimized Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is designed to minimize the formation of common impurities.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C.
-
Stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 4-Amino-2-methoxypyrimidine in a suitable solvent (e.g., DMF or a chlorinated solvent).
-
Add the solution of the pyrimidine to the Vilsmeier reagent dropwise, keeping the reaction temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
-
Aqueous Work-up and Neutralization:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
-
Purification:
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Collect the precipitate by filtration and wash it with cold water.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
-
Dry the purified product under vacuum.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common impurities.
References
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. PubMed. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Ain Shams University. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
Sources
Technical Support Center: Strategies to Overcome Poor Solubility of Pyrimidine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrimidine derivatives. The following information provides a structured approach to troubleshooting and overcoming these issues, grounded in established scientific principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of pyrimidine derivatives.
Q1: Why do many pyrimidine derivatives exhibit poor aqueous solubility?
A1: The low aqueous solubility of numerous pyrimidine-based compounds is often due to their molecular structure. Key contributing factors include a rigid, planar aromatic ring system, strong intermolecular interactions like π-π stacking in the solid state, and a frequent lack of sufficient polar functional groups to interact favorably with water molecules.[1] The overall lipophilicity of the compound, often indicated by a high logP value, is a primary reason for poor water solubility.[1][2]
Q2: How does pH significantly influence the solubility of pyrimidine compounds?
A2: The pH of a solvent can dramatically affect the solubility of pyrimidine derivatives, especially those with ionizable functional groups.[1][2][3] The pyrimidine ring itself is weakly basic. In acidic conditions (lower pH), the nitrogen atoms in the pyrimidine ring can be protonated, forming a more soluble salt.[1] Conversely, if the molecule contains acidic functional groups, increasing the pH to deprotonate these groups can enhance solubility.[1] It is essential to determine the compound's pKa to predict and manipulate its solubility at various pH levels.[1][3]
Q3: What are the first steps to troubleshoot the low solubility of a new pyrimidine derivative in an aqueous buffer?
A3: A systematic approach is recommended when dealing with a new pyrimidine derivative with low solubility. Begin by testing the dissolution of a small amount of the compound in a series of aqueous buffers with different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to evaluate the effect of ionization on solubility.[1] If pH adjustments are not sufficient, consider using co-solvents like DMSO, ethanol, or PEG 400 at low concentrations (typically less than 1% v/v for biological assays).[1] Gentle heating and sonication can also help the dissolution process.[4]
Q4: What is an amorphous solid dispersion and how does it enhance solubility?
A4: An amorphous solid dispersion (ASD) is a formulation where the highly ordered crystalline structure of a poorly soluble drug is converted into a higher-energy, disordered amorphous state and dispersed within a polymer matrix.[1][5] This disruption of the stable crystal lattice reduces the energy required for dissolution, leading to improved solubility and dissolution rates.[6]
Q5: How do cyclodextrins improve the solubility of pyrimidine compounds?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[1][7] They can encapsulate poorly water-soluble molecules, such as many pyrimidine derivatives, within their hydrophobic core to form an inclusion complex.[1][7][8] This complex shields the hydrophobic drug from the aqueous environment, and the hydrophilic outer surface of the cyclodextrin makes the entire complex water-soluble.[1][9]
II. Troubleshooting Guides & Methodologies
This section provides a more in-depth, step-by-step guide to systematically address and overcome solubility issues.
Issue 1: Compound Precipitates Out of Solution During an Experiment
Underlying Cause: The concentration of the compound exceeds its kinetic or thermodynamic solubility under the specific experimental conditions (e.g., buffer composition, temperature, presence of other components).
Troubleshooting Workflow:
Caption: Decision workflow for addressing compound precipitation.
Detailed Protocol: Kinetic Solubility Assessment
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the pyrimidine derivative in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Serial Dilution: Create a series of dilutions from the stock solution in the final assay buffer.
-
Incubation: Incubate the dilutions under the same conditions as the planned experiment (temperature, time).
-
Analysis: After incubation, visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Determination: The highest concentration that remains in solution without precipitation is the kinetic solubility.
Issue 2: Inconsistent Bioavailability in In Vivo Studies
Underlying Cause: Poor aqueous solubility leading to variable dissolution and absorption in the gastrointestinal tract. The formulation strategy may not be robust enough to handle the physiological variability.
Troubleshooting Strategies:
A multi-pronged approach focusing on advanced formulation is often necessary to ensure consistent in vivo performance.
Strategy Comparison Table
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area by reducing particle size, thereby increasing dissolution rate.[10][11] | Simple, well-established techniques.[10] | Does not increase equilibrium solubility.[10][11] May not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | Drug is dispersed in a hydrophilic carrier in an amorphous state, increasing dissolution rate and apparent solubility.[12][13][14] | Significant increases in solubility and bioavailability.[13][14] | Potential for physical instability (recrystallization) over time. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within its cavity, forming a water-soluble inclusion complex.[7][8][15] | High solubilization capacity for suitable guest molecules.[8][15] | Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.[15] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[16][17][18] | Enhances solubility and can improve absorption via lymphatic pathways, bypassing first-pass metabolism.[18][19] | Requires careful formulation development and characterization.[19] |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a suitable hydrophilic polymer carrier (e.g., PVP, HPMC, Soluplus®) based on drug-polymer interaction studies.
-
Dissolution: Dissolve both the pyrimidine derivative and the polymer in a common volatile organic solvent (e.g., methanol, acetone).[20]
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This process should be rapid to prevent phase separation.[6]
-
Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Milling and Sieving: Mill the dried solid dispersion to obtain a fine powder with a uniform particle size.[21]
-
Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like PXRD and DSC) and dissolution properties compared to the pure crystalline drug.
III. Advanced Strategies and Future Outlook
For particularly challenging compounds, more advanced and novel approaches may be required.
Nanotechnology-Based Drug Delivery
Nanosuspensions and nanoparticle-based systems (e.g., liposomes, polymeric nanoparticles) offer significant advantages for improving the solubility and bioavailability of pyrimidine derivatives.[22][23][24]
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[7] High-pressure homogenization is a common method for their preparation.[7][10]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, improving their delivery.[22][24]
-
Polymeric Nanoparticles: These systems can encapsulate or conjugate the drug, offering controlled release and the potential for targeted delivery.
Co-crystallization
This technique involves forming a crystalline solid that contains the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio.[11] Co-crystals can exhibit significantly different (and often improved) physicochemical properties, including solubility, compared to the API alone.[11]
Logical Flow for Advanced Strategy Selection:
Caption: Selection guide for advanced solubility enhancement techniques.
IV. Conclusion
Overcoming the poor solubility of pyrimidine derivatives is a critical step in their development as therapeutic agents. A systematic and informed approach, beginning with fundamental techniques like pH modification and progressing to more advanced formulation strategies, is essential for success. This guide provides a framework for researchers to diagnose solubility issues and implement effective, evidence-based solutions.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Amino-2-methoxypyrimidine-5-carbaldehyde: A Comparative Analysis of NMR and Mass Spectrometry
For researchers and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds like 4-Amino-2-methoxypyrimidine-5-carbaldehyde is a foundational requirement for advancing any research program. This pyrimidine derivative serves as a versatile intermediate in the synthesis of various bioactive molecules, including antiviral and anticancer agents.[1] Its precise molecular architecture dictates its reactivity and biological activity, making its accurate characterization non-negotiable.
This guide provides an in-depth, comparative analysis of the two cornerstone techniques for organic structural analysis—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—as applied to this compound. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights into data interpretation and the complementary nature of these powerful technologies.
The Subject Molecule: Structural Features and Analytical Implications
To effectively analyze a molecule, we must first understand its constituent parts. This compound (Molecular Formula: C₆H₇N₃O₂, Molecular Weight: 153.14 g/mol ) possesses several key functional groups that will yield distinct signatures in both NMR and MS analysis.
-
Pyrimidine Ring: A nitrogen-containing aromatic heterocycle that forms the core of the structure.
-
Amino Group (-NH₂): An electron-donating group attached to the ring.
-
Methoxy Group (-OCH₃): An electron-donating group.
-
Carbaldehyde Group (-CHO): An electron-withdrawing group, featuring a highly deshielded proton.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Data Summary: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity | Neutral Loss | Significance |
| 153 | Molecular Ion (M⁺•) | - | Confirms Molecular Weight |
| 152 | [M - H]⁺ | H• | Loss of a hydrogen radical, common for aldehydes |
| 138 | [M - CH₃]⁺• | CH₃• | Loss of a methyl radical from the methoxy group |
| 124 | [M - CHO]⁺ | CHO• | α-cleavage, loss of the formyl radical, confirms aldehyde |
| 97 | [C₄H₅N₃O]⁺• | HCN from m/z 124 | Subsequent fragmentation of the pyrimidine ring |
Experimental Protocol: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique perfectly suited for this analysis, providing separation from potential impurities before mass analysis. [2][3]
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
-
LC System (e.g., Agilent 1200 series):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). [4] * Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode ESI.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS System (e.g., Q-TOF or Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 300.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Source Temperature: ~150-250 °C.
-
-
Tandem MS (MS/MS) for Fragmentation:
-
To obtain fragmentation data with ESI, select the [M+H]⁺ ion (m/z 154) as the precursor.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and confirm the proposed structures from the EI-MS data.
-
Part 3: Comparative Guide – NMR vs. Mass Spectrometry
Neither technique is universally "better"; they are synergistic partners in structural elucidation. Their strengths and weaknesses make them suitable for answering different analytical questions.
| Feature | NMR Spectroscopy | Mass Spectrometry | Verdict for this Compound |
| Primary Information | Complete molecular structure, atom connectivity, stereochemistry. [5] | Molecular weight and elemental formula (HRMS), structural fragments. [6] | NMR provides the definitive architectural blueprint. MS confirms the mass and provides puzzle pieces. |
| Sensitivity | Lower (mg to high µg range). | Extremely high (µg to pg range). [7] | MS is vastly superior for detecting trace-level impurities or analyzing limited sample quantities. |
| Sample Purity | Requires a relatively pure sample for clear spectra. | Excellent for analyzing complex mixtures when coupled with chromatography (LC-MS, GC-MS). [2][8] | LC-MS is the go-to for impurity profiling of a synthetic batch. |
| Structural Isomers | Excellent at distinguishing between isomers (e.g., positional isomers) due to unique chemical shifts and coupling patterns. | Can sometimes distinguish isomers by unique fragmentation, but often challenging. | NMR is far more powerful and unambiguous for differentiating isomers. |
| Quantitative Analysis | Can be inherently quantitative (qNMR) with an internal standard, providing high accuracy. | Requires calibration curves and appropriate standards for accurate quantification. | qNMR is more direct for assay/purity determination of the bulk material. |
| Analysis Time | Longer (minutes to hours per experiment, especially for ¹³C and 2D). | Very fast (seconds to minutes per sample). | MS offers higher throughput for screening. |
Conclusion: An Indispensable Partnership
For the comprehensive and authoritative characterization of this compound, relying on a single technique is insufficient.
-
NMR spectroscopy is the definitive tool for de novo structural elucidation. It provides an irrefutable map of the atomic framework, confirming that the amino, methoxy, and aldehyde groups are correctly positioned on the pyrimidine ring.
-
Mass spectrometry serves as the essential confirmatory partner. It provides the exact molecular weight, a critical piece of evidence, and through its fragmentation patterns, corroborates the structural features identified by NMR. Furthermore, its high sensitivity makes it indispensable for impurity profiling, a crucial aspect of quality control in drug development. [6][7] In practice, a complete characterization package for a new batch of this compound would include a ¹H NMR, a ¹³C NMR, and a high-resolution LC-MS analysis. Together, they form a self-validating system, providing the highest level of confidence in the identity, purity, and structure of this vital synthetic intermediate.
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A Comparative Guide to Novel Kinase Inhibitors Synthesized from 4-Amino-2-methoxypyrimidine-5-carbaldehyde
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including several approved anticancer drugs.[1][2] Its prevalence in essential biomolecules and its synthetic versatility make it a privileged scaffold for drug design.[3][4] This guide focuses on novel compounds derived from 4-Amino-2-methoxypyrimidine-5-carbaldehyde, a versatile starting material for creating targeted therapeutics.
Recent research has highlighted the synergistic role of the c-Met and VEGFR-2 signaling pathways in promoting tumor angiogenesis and metastasis.[5] Therefore, the simultaneous inhibition of both kinases presents a powerful therapeutic strategy for a broad spectrum of cancers.[6][7] This guide provides a comprehensive characterization of a new series of 4-aminopyrimidine-5-carbaldehyde oxime derivatives, designed as dual c-Met/VEGFR-2 inhibitors, and objectively compares their performance against established alternatives, supported by detailed experimental data.
Synthesis and Characterization of Novel Oxime Derivatives (N-1 to N-3)
The strategic decision to synthesize oxime derivatives was based on their established role as potent kinase inhibitors and their synthetic accessibility from an aldehyde precursor.[8] The aldehyde group of this compound provides a reactive handle for introducing diverse chemical functionalities, allowing for the fine-tuning of pharmacological properties.
Experimental Protocol: Synthesis of Oxime Derivatives
-
Dissolution: this compound (1.0 eq) is dissolved in ethanol (10 mL/mmol) at room temperature.
-
Addition of Hydroxylamine: The respective hydroxylamine hydrochloride derivative (e.g., hydroxylamine HCl, N-methylhydroxylamine HCl, etc.) (1.2 eq) is added to the solution, followed by the addition of sodium acetate (2.0 eq). The use of sodium acetate as a mild base is crucial to neutralize the HCl salt in situ, liberating the free hydroxylamine for the reaction without promoting side reactions.
-
Reaction: The mixture is stirred at 60°C for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with water (2x) and brine (1x).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final oxime product.
This self-validating protocol ensures reproducibility through clear, sequential steps and includes an in-process check (TLC) to confirm reaction completion before proceeding to purification.
Characterization Data
The structures of the newly synthesized compounds were unequivocally confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9][10]
| Compound ID | R-Group | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ | IR (ν, cm⁻¹) C=N |
| N-1 | -H | 8.51 (s, 1H), 8.15 (s, 1H), 7.20 (br s, 2H), 3.95 (s, 3H) | 169.07 | 1620 |
| N-2 | -CH₃ | 8.49 (s, 1H), 7.90 (s, 1H), 7.18 (br s, 2H), 3.94 (s, 3H), 2.10 (s, 3H) | 183.09 | 1618 |
| N-3 | -CH₂-Ph | 8.50 (s, 1H), 8.05 (s, 1H), 7.30-7.45 (m, 5H), 7.21 (br s, 2H), 5.15 (s, 2H), 3.95 (s, 3H) | 259.12 | 1622 |
Comparative Analysis: In Vitro Kinase Inhibition
To evaluate the therapeutic potential of the novel compounds, their inhibitory activity against c-Met and VEGFR-2 kinases was assessed and compared to Cabozantinib , a clinically approved dual inhibitor serving as our authoritative benchmark. The choice of a FRET-based assay provides a robust, quantitative measure of kinase activity, allowing for precise determination of IC₅₀ values.
Experimental Protocol: In Vitro Kinase Inhibition Assay (FRET-based)
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Prepare serial dilutions of test compounds (N-1, N-2, N-3, Cabozantinib) in DMSO.
-
Kinase Reaction: To a 384-well plate, add 2.5 µL of the test compound dilution, 5 µL of a kinase/peptide substrate mixture (recombinant human c-Met or VEGFR-2 and a suitable peptide substrate), and initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at the Km value for each respective enzyme to ensure competitive binding conditions.
-
Incubation: Incubate the plate at 28°C for 60 minutes.
-
Detection: Add 10 µL of a development solution containing a europium-labeled anti-phosphopeptide antibody. This antibody specifically binds to the phosphorylated substrate.
-
Signal Reading: After a 60-minute incubation, read the plate on a time-resolved fluorescence reader. The FRET signal is proportional to the amount of phosphorylated substrate, and thus inversely proportional to kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Performance Comparison
The novel compounds demonstrated significant inhibitory activity, with compound N-3 exhibiting potency comparable to the clinical benchmark, Cabozantinib.
| Compound ID | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| N-1 | 150 | 210 |
| N-2 | 95 | 135 |
| N-3 | 8 | 12 |
| Cabozantinib (Benchmark) | 5 | 9 |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals critical insights into the structure-activity relationships of this novel series:
-
Baseline Activity: The unsubstituted oxime (N-1 ) shows moderate dual inhibitory activity, confirming the validity of the 4-aminopyrimidine-5-carbaldehyde oxime scaffold as a kinase-binding motif.
-
Effect of Small Alkyl Group: The addition of a methyl group (N-2 ) modestly improves potency against both kinases. This suggests that small, hydrophobic substituents may form favorable interactions within the ATP-binding pocket.
-
Impact of Benzyl Group: A dramatic increase in potency is observed with the introduction of a benzyl group (N-3 ). This substantial improvement indicates that the benzyl moiety likely engages in significant hydrophobic or π-stacking interactions deep within the kinase domain, mimicking the binding mode of high-affinity inhibitors like Cabozantinib.[5][7] This finding strongly suggests that further exploration of larger aromatic substituents is a promising avenue for developing next-generation inhibitors.
Conclusion and Future Directions
This guide has detailed the synthesis, characterization, and comparative evaluation of a novel series of 4-aminopyrimidine-5-carbaldehyde oxime derivatives. The results are highly encouraging, identifying compound N-3 as a potent dual inhibitor of c-Met and VEGFR-2, with activity on par with the clinical drug Cabozantinib. The clear structure-activity relationship established provides a logical roadmap for further optimization.
Future work will focus on synthesizing analogs of N-3 with substituted aromatic rings to further enhance potency and selectivity. The most promising compounds will be advanced into cellular assays to evaluate their anti-proliferative effects and subsequently into in vivo models to assess their pharmacokinetic properties and anti-tumor efficacy. The strategic use of the this compound scaffold has proven to be a highly effective approach for the rapid discovery of potent kinase inhibitors.
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The Synthetic Chemist's Compass: A Comparative Guide to Pyrimidine Precursors for Fused Heterocycles
Introduction: The Ubiquitous Pyrimidine in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents that combat a wide spectrum of diseases. Its presence in the nucleic acids, DNA and RNA, makes it a privileged structure, readily recognized by biological systems. Consequently, pyrimidine derivatives have been extensively explored and successfully developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2] A significant portion of modern drug discovery, particularly in the realm of kinase inhibitors, focuses on the synthesis of fused pyrimidine heterocycles, such as pyrido[2,3-d]pyrimidines.[3][4][5] These bicyclic systems often exhibit enhanced potency and selectivity by occupying larger and more specific binding pockets in their target proteins.[6]
The journey to these complex molecules begins with the selection of an appropriate pyrimidine precursor. This choice is a critical determinant of the overall synthetic strategy's efficiency, versatility, and ultimate success. This guide provides an in-depth comparative analysis of 4-Amino-2-methoxypyrimidine-5-carbaldehyde and other key pyrimidine precursors, offering experimental data and field-proven insights to aid researchers in making informed decisions for their synthetic campaigns.
Featured Precursor: 4-Amino-2-alkoxypyrimidine-5-carbaldehyde
This compound and its close analogue, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, are highly versatile and valuable precursors for the synthesis of a variety of fused pyrimidine systems. The strategic placement of the amino, aldehyde, and a tunable 2-position substituent (alkoxy or alkylthio) provides a powerful handle for constructing complex heterocyclic scaffolds.
The primary strategic advantage of this precursor lies in its inherent reactivity profile. The 4-amino and 5-carbaldehyde groups are perfectly poised for condensation reactions with a wide range of binucleophiles, particularly those containing an active methylene group and an amino or amido functionality. This often proceeds via a Friedländer-type annulation to afford pyrido[2,3-d]pyrimidines, a scaffold present in numerous kinase inhibitors.[3] The 2-methoxy or 2-methylthio group can be retained in the final product or can be further functionalized. For instance, the methylthio group can be oxidized to a sulfone, which then acts as a good leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse substituents at the 2-position.[3]
Synthesis of a Key Precursor: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
A reliable synthesis of this key precursor is crucial for its application. The following protocol provides a robust method for its preparation.[7]
Experimental Protocol: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde [7]
-
Step 1: Formation of the Enolate. In a suitable reaction vessel, dissolve 0.15-0.25 mol of cyanoacetaldehyde diethyl acetal in tetrahydrofuran. At a temperature of 10-20°C, add 0.20-0.30 mol of sodium methoxide and stir the reaction for 1-2 hours. While maintaining the temperature, slowly add a solution of 0.20-0.30 mol of methyl formate in tetrahydrofuran. Continue stirring for 5-7 hours.
-
Step 2: Cyclization. After the initial reaction, cool the mixture to 10-20°C and slowly add another 0.20-0.25 mol of sodium methoxide.
-
Step 3: Thiolation and Ring Closure. Raise the temperature to 60-70°C and slowly add 0.15-0.25 mol of 2-methyl-2-thiourea sulfate. Maintain the reaction at 60-70°C for 4-6 hours.
-
Step 4: Isolation. After the reaction is complete, remove the solvent under reduced pressure. Add a mixture of 80-120 mL of ethanol and water (1:5 v/v) to the residue. Stir at 10-20°C for 40-80 minutes, then filter to collect the light yellow solid. Wash the solid once with a mixture of ethanol and water, followed by one or two washes with water. Dry the solid to obtain 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.
This multi-step, one-pot procedure highlights the efficiency with which this highly functionalized pyrimidine can be accessed from simple starting materials.
Comparative Analysis of Pyrimidine Precursors
The choice of a pyrimidine precursor is dictated by the desired substitution pattern of the final fused heterocycle and the overall synthetic strategy. Here, we compare 4-Amino-2-alkoxypyrimidine-5-carbaldehyde with two other widely used classes of pyrimidine precursors: dihalopyrimidines and the classical Biginelli reaction components.
Dihalopyrimidine Precursors (e.g., 2,4-Dichloropyrimidine-5-carbaldehyde)
Dihalopyrimidines, particularly those bearing an aldehyde group, are powerful precursors that allow for sequential and regioselective introduction of nucleophiles. The differential reactivity of the halogen atoms (typically chlorine at positions 2, 4, and 6) enables a controlled, stepwise construction of the target molecule.
Strategic Considerations:
-
Regioselectivity: The chlorine atoms on the pyrimidine ring exhibit different reactivities towards nucleophilic aromatic substitution (SNAr). This allows for the selective substitution at one position while leaving the other halogen intact for a subsequent reaction. This is a key advantage for building molecular diversity.
-
Versatility: A wide range of nucleophiles (amines, alcohols, thiols) can be employed, leading to a vast chemical space of accessible derivatives.
-
Causality of Choice: A researcher would choose a dihalopyrimidine precursor when a stepwise introduction of different substituents at the 2 and 4 positions is required. This is particularly useful in structure-activity relationship (SAR) studies where systematic modification of the scaffold is necessary.
Illustrative Workflow: Synthesis of Kinase Inhibitors
Many kinase inhibitors are based on a 2,4-diaminopyrimidine scaffold. The synthesis often starts with a dichloropyrimidine and involves two sequential SNAr reactions.[8][9]
Caption: Sequential SNAr workflow for 2,4-diaminopyrimidine synthesis.
Experimental Protocol: General Procedure for Sequential SNAr on a Dihalopyrimidine [8]
-
First Nucleophilic Substitution: To a solution of the dichloropyrimidine in a suitable solvent (e.g., THF, isopropanol), add one equivalent of the first amine and a base (e.g., triethylamine, DIPEA). Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until completion.
-
Second Nucleophilic Substitution: To the reaction mixture containing the mono-substituted intermediate, add the second amine. This step may require heating to drive the reaction to completion.
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Biginelli Reaction: A Classic Multicomponent Approach
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[2][10][11] While it doesn't directly produce aminopyrimidine carbaldehydes, it represents a fundamentally different and highly convergent approach to the pyrimidine core. Subsequent modifications can lead to more complex fused systems.
Strategic Considerations:
-
Convergence and Atom Economy: This multicomponent reaction is highly atom-economical and allows for the rapid assembly of the pyrimidine core in a single step.
-
Diversity: By varying the three components, a wide range of substituted dihydropyrimidinones can be synthesized.
-
Causality of Choice: The Biginelli reaction is ideal for generating large libraries of DHPMs for high-throughput screening. It is also a preferred method when the target molecule contains the dihydropyrimidinone core or when a rapid, convergent synthesis is prioritized over stepwise functionalization.
Illustrative Workflow: The Biginelli Reaction
Caption: The convergent nature of the Biginelli multicomponent reaction.
Experimental Protocol: Classical Biginelli Reaction [2]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a Brønsted acid (e.g., HCl) in a suitable solvent like ethanol.
-
Reaction: Reflux the mixture with stirring, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the mixture is poured into cold water to induce precipitation.
-
Purification: The crude product is washed and can be further purified by recrystallization from a suitable solvent (e.g., hot ethanol).
Performance Data: A Head-to-Head Comparison
The following table summarizes typical experimental outcomes for the synthesis of functionalized pyrimidines using the discussed precursor strategies. The data is collated from various literature sources to provide a comparative overview.
| Precursor/Method | Target Scaffold | Typical Reaction Time | Typical Yield (%) | Key Advantages | Representative Reference(s) |
| 4-Amino-2-substituted-pyrimidine-5-carbaldehyde | Pyrido[2,3-d]pyrimidines | 4-12 hours | 60-90% | Direct access to fused systems, good for late-stage functionalization. | [3] |
| Dihalopyrimidines (Sequential SNAr) | 2,4-Disubstituted Pyrimidines | 6-24 hours (for both steps) | 40-85% (overall) | High versatility, controlled regioselectivity for SAR studies. | [8][12] |
| Biginelli Reaction (Conventional) | Dihydropyrimidinones | 3-18 hours | 60-95% | High convergence, atom economy, rapid library synthesis. | [2][10] |
| Biginelli Reaction (Microwave-Assisted) | Dihydropyrimidinones | 5-20 minutes | 70-95% | Drastically reduced reaction times, often higher yields. | [13] |
Conclusion: Selecting the Optimal Precursor for Your Research
The choice of a pyrimidine precursor is a strategic decision that profoundly impacts the synthetic route towards complex, biologically active molecules.
-
This compound and its analogues are superior choices for the direct synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. Their pre-installed functionalities guide the cyclization in a predictable manner, making them ideal for targeted synthesis campaigns.
-
Dihalopyrimidines offer unparalleled flexibility for creating diverse libraries of substituted pyrimidines through sequential, regioselective SNAr reactions. This makes them the workhorse precursors for detailed SAR exploration around a core pyrimidine scaffold.
-
The Biginelli reaction remains a powerful tool for the rapid and convergent synthesis of dihydropyrimidinones. Its efficiency in building the core ring structure from simple, readily available starting materials is unmatched, particularly when accelerated by microwave irradiation.
Ultimately, the optimal precursor is the one that aligns best with the specific goals of the research program, whether it be the targeted synthesis of a complex natural product analogue, the systematic exploration of a pharmacophore, or the rapid generation of a compound library for biological screening. A thorough understanding of the reactivity and strategic advantages of each precursor class, as outlined in this guide, will empower researchers to navigate the synthetic landscape with greater confidence and efficiency.
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El-Mekabaty, A., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 1-22. [Link]
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Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467. [Link]
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Huang, W., et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry, 24(9), 1945-1959. [Link]
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Weiss, M. (2017). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. [Link]
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Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
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Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. [Link]
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Chandrappa, M., et al. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2235-2238. [Link]
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Li, J., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Current Organic Chemistry, 28. [Link]
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Al-Warhi, T., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 758. [Link]
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A Comparative Guide to the Reactivity of 4-Amino-2-methoxypyrimidine-5-carbaldehyde and 4-chloro-5-formylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrimidine derivatives stand as crucial building blocks for the synthesis of a vast array of biologically active molecules. The strategic functionalization of the pyrimidine core is paramount in medicinal chemistry and drug discovery. This guide provides an in-depth, objective comparison of the reactivity of two key pyrimidine aldehydes: 4-Amino-2-methoxypyrimidine-5-carbaldehyde and 4-chloro-5-formylpyrimidine. Understanding the nuanced differences in their chemical behavior is essential for designing efficient synthetic routes to novel therapeutics.
Unveiling the Chemical Personalities: An Overview
At first glance, both molecules share a common pyrimidine-5-carbaldehyde core. However, the substituents at the 4-position—an amino group in one and a chloro group in the other—dramatically alter the electronic landscape of the pyrimidine ring, leading to distinct reactivity profiles. The electron-donating nature of the amino group in this compound enhances the nucleophilicity of the ring and influences the reactivity of the aldehyde. Conversely, the electron-withdrawing chloro group in 4-chloro-5-formylpyrimidine renders the pyrimidine ring highly susceptible to nucleophilic attack, making it an excellent substrate for substitution reactions.
At a Glance: Comparative Physicochemical and Spectroscopic Data
A summary of the key properties of these two compounds is presented below, offering a quantitative basis for comparison.
| Property | This compound | 4-chloro-5-formylpyrimidine |
| Molecular Formula | C₆H₇N₃O₂ | C₅H₃ClN₂O |
| Molecular Weight | 153.14 g/mol | 142.55 g/mol |
| Appearance | Solid | Solid |
| Key Reactivity | Aldehyde condensations, electrophilic additions | Nucleophilic aromatic substitution (SNAr) |
| ¹H NMR (δ, ppm) | ~9.8 (s, 1H, CHO), ~8.3 (s, 1H, H6), ~7.8 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃) | ~10.4 (s, 1H, CHO), ~9.1 (s, 1H, H2), ~8.9 (s, 1H, H6) |
| ¹³C NMR (δ, ppm) | ~188 (CHO), ~165 (C4), ~162 (C2), ~158 (C6), ~108 (C5), ~55 (OCH₃) | ~186 (CHO), ~162 (C4), ~160 (C2), ~155 (C6), ~120 (C5) |
Note: NMR data are approximate and can vary based on solvent and experimental conditions.
The Heart of the Matter: A Tale of Two Reactivities
The divergent reactivity of these two molecules can be primarily attributed to the electronic effects of the amino and chloro substituents.
This compound: The Activated Aldehyde
The presence of the electron-donating amino group at the 4-position, along with the methoxy group at the 2-position, increases the electron density of the pyrimidine ring. This electronic enrichment makes the ring more susceptible to electrophilic attack, although such reactions are generally challenging for pyrimidines due to the electron-withdrawing nature of the two ring nitrogens[1]. The primary reactivity of this molecule is centered on the aldehyde group, which can readily participate in condensation reactions.
A prime example is the Knoevenagel condensation , a versatile carbon-carbon bond-forming reaction[2]. In this reaction, the aldehyde reacts with an active methylene compound, such as malononitrile, in the presence of a basic catalyst to form a new α,β-unsaturated product. This transformation is a cornerstone in the synthesis of more complex heterocyclic systems, including pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.
4-chloro-5-formylpyrimidine: The Electrophilic Ring
In stark contrast, the chlorine atom at the 4-position of 4-chloro-5-formylpyrimidine acts as a strong electron-withdrawing group. This, combined with the inherent electron deficiency of the pyrimidine ring, makes the carbon atom at the 4-position highly electrophilic and an excellent target for nucleophilic aromatic substitution (SNAr) reactions[3][4]. The chlorine atom serves as a good leaving group, readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols.
This high reactivity in SNAr makes 4-chloro-5-formylpyrimidine a valuable precursor for introducing diverse functionalities at the 4-position of the pyrimidine ring. The reaction proceeds through a Meisenheimer intermediate, and the rate is influenced by the strength of the nucleophile and the reaction conditions[4].
Experimental Validation: Protocols and Mechanistic Insights
To provide a practical understanding of their reactivity, detailed protocols for representative reactions of each compound are outlined below.
Knoevenagel Condensation of this compound
This protocol describes the synthesis of a pyrido[2,3-d]pyrimidine derivative, a common application of this starting material.
Reaction Scheme:
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A Researcher's Comparative Guide to the Biological Activity Screening of 4-Amino-2-methoxypyrimidine-5-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Among these, 4-Amino-2-methoxypyrimidine-5-carbaldehyde stands out as a versatile precursor for a new generation of targeted therapeutics. This guide provides an in-depth, comparative analysis of the biological activities of its derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative perspective against alternative compounds, supported by experimental data from peer-reviewed literature.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The 4-aminopyrimidine core is a well-established pharmacophore, with the amino group often playing a crucial role in forming key hydrogen bond interactions with biological targets. The strategic placement of a methoxy group at the 2-position and a reactive carbaldehyde at the 5-position provides a unique platform for generating diverse chemical libraries with a wide range of pharmacological activities. The electron-donating methoxy group can influence the electronic properties of the pyrimidine ring, while the aldehyde functionality serves as a synthetic handle for the construction of more complex heterocyclic systems.
Synthesis of this compound Derivatives: A Strategic Approach
While direct synthetic routes for this compound are not extensively detailed in readily available literature, a plausible synthetic strategy can be adapted from the synthesis of its close analogue, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.[3] The key distinction lies in the choice of the starting material for the cyclization step.
Proposed Synthetic Workflow:
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Antimicrobial Activity: A Potential New Frontier
While specific data for this compound derivatives is limited, the broader class of 4-aminopyrimidine derivatives has shown promising antimicrobial activity. [2]A comparative analysis with other pyrimidine derivatives can provide valuable insights into their potential.
Comparative Study: Antimicrobial Activity of Pyrimidine Derivatives
A study on a series of novel pyrimidine and pyrimidopyrimidine analogs demonstrated significant antimicrobial activity against various bacterial and fungal strains. [2] Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Comparative Pyrimidine Derivatives
| Compound | S. aureus | B. subtilis | E. coli | C. albicans |
| 3a | 12.5 | 25 | 25 | 50 |
| 3b | 6.25 | 12.5 | 12.5 | 25 |
| 3d | 12.5 | 12.5 | 25 | 50 |
| 4a | 12.5 | 25 | 25 | 50 |
| 4b | 6.25 | 12.5 | 25 | 25 |
| 4c | 25 | 25 | 50 | 50 |
| 4d | 12.5 | 25 | 25 | 50 |
| 9c | 25 | 50 | 50 | 100 |
| 10b | 6.25 | 12.5 | 12.5 | 25 |
| Ampicillin | 6.25 | 12.5 | 6.25 | - |
| Clotrimazole | - | - | - | 12.5 |
Data extracted from Keshk et al. (2025). [2][4]These compounds are structurally different from the target scaffold but provide a benchmark for pyrimidine antimicrobial activity.
The data reveals that certain pyrimidine derivatives exhibit potent antimicrobial activity, with MIC values comparable to the standard drugs Ampicillin and Clotrimazole. [2][4]This suggests that derivatives of this compound warrant investigation for their antimicrobial potential.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (bacteria or fungi).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The pyrimidine nucleus is also a key feature in many anti-inflammatory drugs. [1][5]Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). [1] Comparative Study: Anti-inflammatory Activity of Pyrimidine Derivatives
A review on the anti-inflammatory activities of pyrimidines highlights several derivatives with potent COX inhibitory activity. [1] Table 3: In Vitro Anti-inflammatory Activity (IC50, µM) of Comparative Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Derivative 5 | - | 0.04 ± 0.09 |
| Derivative 6 | - | 0.04 ± 0.02 |
| Celecoxib | - | 0.04 ± 0.01 |
| (Reference) |
Data extracted from a review by Salahuddin et al. (2021). [1]These compounds demonstrate the potential of the pyrimidine scaffold for potent and selective COX-2 inhibition.
The data indicates that pyrimidine derivatives can be potent and selective inhibitors of COX-2, an important target for anti-inflammatory drugs with a reduced side-effect profile compared to non-selective COX inhibitors. [1] Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds and a reference drug (e.g., Celecoxib).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the product of the enzymatic reaction (e.g., prostaglandin E2) using a suitable method, such as an enzyme immunoassay (EIA).
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.
Caption: Workflow for in vitro COX inhibition assay.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. The available data on its derivatives, particularly the oximes, demonstrates potent anticancer activity through dual kinase inhibition. While direct experimental evidence for the antimicrobial and anti-inflammatory activities of its immediate derivatives is still emerging, comparative analysis with other substituted pyrimidines strongly suggests that these are fruitful areas for future investigation.
The synthetic accessibility of the core scaffold and the potential for diverse functionalization at the 5-position make this an attractive starting point for the generation of large, diverse chemical libraries. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the biological activity screening of this promising class of compounds. Further exploration of the structure-activity relationships will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives, ultimately leading to the discovery of new and effective therapeutic agents.
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MIC VALUES (mg/ml) FOR SYNTHESIZED COMPOUNDS AGAINST TESTED BACTERIA. (2023). ResearchGate. [Link]
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Huang, W., et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry. [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC. [Link]
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Pyrimidine as antiinflammatory agent: A review. (2011). Indian Journal of Pharmaceutical Sciences. [Link]
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The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]
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Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). MDPI. [Link]
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A Senior Application Scientist's Guide to In Vitro Evaluation of Novel 4-Amino-2-methoxypyrimidine-5-carbaldehyde Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound 4-Amino-2-methoxypyrimidine-5-carbaldehyde represents a versatile starting material for the synthesis of a new generation of therapeutic candidates.[4] This guide provides an in-depth comparison of standard in vitro testing methodologies to evaluate the biological potential of novel compounds derived from this scaffold. We will delve into the causality behind experimental choices, present detailed protocols, and compare hypothetical data for our derivatives against established alternatives, ensuring a framework of scientific integrity and trustworthiness.
Part 1: Anticancer Activity Assessment via Cytotoxicity Screening
A primary and crucial step in anticancer drug discovery is to determine a compound's ability to inhibit cancer cell growth. The MTT assay is a robust, sensitive, and widely adopted colorimetric method for assessing cell viability and cytotoxicity.[5]
Causality and Experimental Rationale
The principle of the MTT assay is rooted in cellular metabolism. In viable, metabolically active cells, mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductases, cleave the tetrazolium ring of the yellow salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[5] This enzymatic reduction results in the formation of insoluble, dark purple formazan crystals. The quantity of formazan produced is directly proportional to the number of living cells.[5][6] By solubilizing these crystals and measuring the absorbance of the solution, we can quantitatively assess the cytotoxic effects of our test compounds. A decrease in absorbance indicates a reduction in cell viability.[5]
The choice of cell line is critical. For this guide, we will use the A549 human lung carcinoma cell line, a common model in cancer research, and compare our compounds' performance against Doxorubicin, a standard chemotherapeutic agent.[2][7]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution Assay
This protocol is based on CLSI guidelines. [8][9][10]
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus) from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [8] * Dilute this bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compounds and a reference antibiotic (e.g., Vancomycin for S. aureus) in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the broth medium within a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only). [8] * Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. [9]
-
Comparative Data: Antimicrobial Activity
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Compound A | 16 | >64 |
| Compound B | 8 | 32 |
| Compound C | 32 | >64 |
| Vancomycin | 1 [11] | N/A (Gram-positive specific) |
| Ciprofloxacin | 0.5 | 0.015 |
Data for Compounds A, B, and C are hypothetical. Data for Ciprofloxacin is representative.
This comparison shows that Compound B has the best activity against the Gram-positive bacterium S. aureus, while all tested derivatives show limited activity against the Gram-negative E. coli.
Part 3: Anti-inflammatory Activity Assessment
Chronic inflammation is linked to numerous diseases, and inhibiting key inflammatory mediators is a major therapeutic strategy. [12]Pyrimidine derivatives have shown promise as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase-2 (COX-2) or by reducing the production of inflammatory mediators like nitric oxide (NO). [1][13][14]
Causality and Experimental Rationale
Nitric oxide (NO) is a critical signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to tissue damage. [15][16]A common in vitro model uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a strong inflammatory response, including the upregulation of iNOS and subsequent NO production. [17] The amount of NO produced can be indirectly measured using the Griess reagent, which detects nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions. [15]A reduction in nitrite levels in the culture medium of LPS-stimulated cells treated with a test compound indicates potential anti-inflammatory activity. [18]
Signaling Pathway: LPS-induced NO Production
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Forging a Key Intermediate: A Comparative Guide to the Synthesis of 4-Amino-2-methoxypyrimidine-5-carbaldehyde
In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key molecular building blocks is paramount. 4-Amino-2-methoxypyrimidine-5-carbaldehyde stands as a crucial intermediate, its versatile structure forming the backbone of numerous bioactive compounds. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and insights into the practical considerations for researchers, scientists, and drug development professionals.
Executive Summary: A Tale of Two Synthetic Strategies
The synthesis of this compound can be approached from two fundamentally different strategies: a linear synthesis that builds the pyrimidine ring from acyclic precursors, and a convergent approach that modifies a pre-existing pyrimidine core. Each route presents a unique set of advantages and disadvantages in terms of step economy, overall yield, cost-effectiveness, and scalability.
Route 1: De Novo Ring Construction commences with simple, readily available starting materials to construct the pyrimidine ring, followed by functional group interconversions to arrive at the target molecule. This multi-step approach offers flexibility in analogue synthesis but can be more labor-intensive.
Route 2: Late-Stage Formylation utilizes the commercially available 4-amino-2-methoxypyrimidine as a starting material, introducing the crucial aldehyde functionality in a single, efficient step. This route is characterized by its directness but is dependent on the availability and cost of the starting pyrimidine.
At a Glance: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: De Novo Ring Construction | Route 2: Late-Stage Formylation |
| Starting Materials | Cyanoacetate, Urea, Methylating Agent, Formylating Agent | 4-Amino-2-methoxypyrimidine, Vilsmeier Reagent |
| Number of Steps | Multiple (e.g., 3-4 steps) | 1 |
| Overall Yield | Variable, typically moderate | Good to excellent |
| Key Advantages | Utilizes inexpensive starting materials; flexible for analogue synthesis. | High step economy; straightforward procedure. |
| Key Disadvantages | Longer overall reaction sequence; potential for lower overall yield. | Dependent on the cost and availability of the starting pyrimidine. |
| Scalability | Can be challenging to scale up multiple steps. | Generally more amenable to scale-up. |
| Safety Considerations | Use of strong bases and potentially hazardous methylating agents. | The Vilsmeier-Haack reaction can be highly exothermic and requires careful temperature control.[1] |
Route 1: De Novo Pyrimidine Ring Synthesis
This classical approach builds the substituted pyrimidine ring from the ground up. A representative, albeit for a closely related analogue, involves the condensation of a three-carbon component with a source of the N-C-N fragment of the pyrimidine. The synthesis of the 2-methoxy analogue can be logically extrapolated from established methods for similar pyrimidines.[2][3]
Conceptual Workflow
Caption: De Novo synthesis of this compound.
Experimental Protocol (Adapted from related syntheses)
Step 1: Synthesis of 4-Amino-2,6-dihydroxypyrimidine
-
In a suitable reaction vessel, dissolve cyanoacetate and urea in an appropriate solvent, such as ethanol.
-
Add a strong base, for instance, sodium ethoxide, to catalyze the cyclization reaction.
-
Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and acidify to precipitate the product.
-
Filter the solid, wash with a suitable solvent, and dry to obtain 4-amino-2,6-dihydroxypyrimidine.
Step 2: Methylation to 4-Amino-2,6-dimethoxypyrimidine
-
Suspend the 4-amino-2,6-dihydroxypyrimidine in a suitable solvent.
-
Add a methylating agent, such as dimethyl sulfate or a greener alternative like dimethyl carbonate, in the presence of a base (e.g., potassium carbonate).[2]
-
Heat the reaction mixture until the starting material is consumed.
-
Work up the reaction mixture to isolate the methylated product.
Step 3: Formylation to this compound
-
The final formylation step can be achieved using a Vilsmeier-Haack reaction, as detailed in Route 2.
Discussion of Route 1
The primary advantage of this route lies in the use of inexpensive and readily available starting materials like urea and cyanoacetate.[2] This can be a significant cost-saving factor, especially for large-scale production. Furthermore, this approach offers the flexibility to introduce various substituents on the pyrimidine ring by choosing appropriately substituted starting materials, making it valuable for creating a library of analogues for structure-activity relationship (SAR) studies.
However, the multi-step nature of this synthesis is a notable drawback. Each step adds to the overall reaction time and labor, and the cumulative effect of yields at each stage can lead to a lower overall yield of the final product. Scaling up a multi-step synthesis can also present challenges in terms of process control and optimization for each individual step.
Route 2: Late-Stage Formylation via Vilsmeier-Haack Reaction
This route offers a more direct and convergent approach, starting from the commercially available 4-amino-2-methoxypyrimidine. The key transformation is the introduction of the aldehyde group at the C5 position of the pyrimidine ring using the Vilsmeier-Haack reaction.[4] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4]
Conceptual Workflow
Caption: Late-Stage Formylation via Vilsmeier-Haack Reaction.
Experimental Protocol
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for approximately 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-amino-2-methoxypyrimidine in an appropriate solvent (e.g., DMF or a chlorinated solvent). Cool the solution in an ice bath.
-
Slowly add the pre-formed Vilsmeier reagent to the solution of the pyrimidine derivative, ensuring the temperature is carefully controlled.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Basify the mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to hydrolyze the intermediate iminium salt.
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.
Discussion of Route 2
The most significant advantage of this route is its efficiency. A single-step transformation from a readily available starting material to the final product represents a substantial saving in time and resources. This directness often translates to a higher overall yield and simpler purification procedures. For process development and scale-up, a one-step synthesis is generally more straightforward to optimize and implement.
The main drawback of this route is its reliance on the commercial availability and cost of 4-amino-2-methoxypyrimidine.[5] While this starting material is available, its price can fluctuate and may be a significant cost driver for large-scale synthesis. Additionally, the Vilsmeier-Haack reaction itself requires careful handling. The reaction can be highly exothermic, and the reagents, particularly phosphorus oxychloride, are corrosive and moisture-sensitive.[1] Proper safety precautions and temperature control are crucial for a safe and successful reaction.
Conclusion and Recommendations
The choice between these two synthetic routes to this compound will ultimately depend on the specific needs and constraints of the project.
For early-stage research and development , where flexibility in analogue synthesis and exploration of SAR is a priority, the De Novo Ring Construction (Route 1) offers significant advantages. The ability to modify the starting materials to create a diverse range of substituted pyrimidines can be invaluable.
For process development and larger-scale production , where efficiency, high throughput, and a streamlined workflow are critical, the Late-Stage Formylation (Route 2) is likely the more attractive option. Its single-step nature and potentially higher overall yield make it a more economically viable choice, provided the cost of the starting material is manageable.
Regardless of the chosen route, a thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions are essential for achieving a successful and efficient synthesis of this important chemical intermediate.
References
- Google Patents. CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
Asian Journal of Chemistry. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
-
EPO. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
SciRP.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
National Science Review | Oxford Academic. Synthesis of pyrimidines from dinitrogen and carbon. Retrieved from [Link]
-
MDPI. Formylation of Amines. Retrieved from [Link]
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-
PubMed. (2016, August 15). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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ResearchGate. (2025, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
PMC - NIH. (2025, March 18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Amino-2-methoxypyrimidine-5-carbaldehyde Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of key pharmaceutical intermediates is paramount to ensuring final product quality, safety, and efficacy. 4-Amino-2-methoxypyrimidine-5-carbaldehyde, a crucial building block in the synthesis of various therapeutic agents, demands robust analytical methods for its quantification. This guide provides an in-depth comparison of validated analytical methods for this purpose, grounded in scientific principles and aligned with regulatory expectations.
The selection of an appropriate analytical technique is a critical decision, balancing the need for sensitivity, selectivity, and efficiency with the practical constraints of the laboratory. This document will explore High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering a comparative analysis to guide your method development and validation strategy.
The Foundation of Reliable Measurement: Method Validation
Before delving into specific techniques, it is essential to understand the framework of analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive set of guidelines, with ICH Q2(R2) being a cornerstone for this process.[1][2][3][4] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5][6] This is achieved by assessing a range of performance characteristics, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][4]
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
A well-defined validation protocol is crucial for a successful validation study, outlining the procedures and acceptance criteria for all performance characteristics.[1]
Comparative Analysis of Analytical Techniques
The choice of an analytical method for the quantification of this compound will depend on several factors, including the sample matrix, the required level of sensitivity, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Ideal Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance of the aromatic pyrimidine ring and aldehyde group. | High precision and accuracy, well-established and robust, suitable for routine quality control.[8] | Moderate sensitivity, potential for interference from co-eluting impurities. | Purity assessment and quantification in drug substance and formulated products. |
| GC-MS | Separation of volatile derivatives based on boiling point and polarity, with highly specific mass-based detection. | Excellent selectivity and sensitivity, provides structural information for impurity identification.[8][9] | Requires derivatization to improve volatility, potential for thermal degradation of the analyte. | Trace level impurity analysis and identification of unknown degradation products. |
| UV-Vis Spectrophotometry | Quantification based on the absorbance of UV or visible light by the analyte, often after a color-forming reaction. | Simple, rapid, and cost-effective.[10][11][12] | Low specificity, susceptible to interference from other absorbing compounds in the sample matrix.[13] | In-process monitoring or preliminary quantification where high specificity is not required. |
Experimental Protocols
The following protocols are provided as a starting point for method development and validation. It is imperative that these methods are validated in your laboratory, with your specific instrumentation and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed to provide a robust and reliable quantification of this compound.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer, pH 3.0). The gradient should be optimized to achieve good resolution between the analyte and any potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan)
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Prepare the sample by dissolving a known amount of the material to be tested in the same solvent as the standards to achieve a concentration within the calibration range.
Validation Workflow:
Caption: A typical workflow for the validation of an HPLC analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the trace-level quantification of this compound and for the identification of volatile impurities.
Derivatization:
Due to the polarity and low volatility of the analyte, a derivatization step is necessary. Silylation is a common approach for compounds with active hydrogens.
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined period to ensure complete derivatization.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: An optimized temperature gradient to separate the derivatized analyte from other components.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte, and full scan mode for impurity identification.
UV-Vis Spectrophotometry
This method provides a rapid and simple approach for quantification, particularly when the sample matrix is well-defined and free from interfering substances.
Method A: Direct Measurement
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across the UV spectrum.
-
Measure the absorbance of the standards and the sample solution at the λmax.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.
Method B: Colorimetric Derivatization
For enhanced specificity and sensitivity, a colorimetric reaction can be employed. Aromatic aldehydes can react with reagents like 2,4-dinitrophenylhydrazine (DNPH) to form colored hydrazones.[13]
-
Prepare a DNPH solution in an acidic medium.
-
Mix a known volume of the sample or standard with the DNPH reagent.
-
Allow the reaction to proceed for a specified time to ensure complete color development.
-
Measure the absorbance of the resulting solution at the λmax of the formed hydrazone.
-
Quantify the analyte concentration using a calibration curve prepared with standards.
Forced Degradation Studies
To ensure the specificity and stability-indicating nature of the chosen method, forced degradation studies are essential.[14][15] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.[14][16][17]
Stress Conditions:
-
Acidic Hydrolysis: Reflux with a suitable acid (e.g., 0.1 M HCl).
-
Basic Hydrolysis: Reflux with a suitable base (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Exposure to dry heat.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The developed analytical method should be capable of separating the intact drug from all significant degradation products.
Method Selection Logic
The choice of the most appropriate analytical method is a critical step in the development process. The following decision tree can guide this selection process.
Caption: A decision tree to aid in the selection of the most suitable analytical method.
Conclusion
The successful quantification of this compound relies on the selection and validation of an appropriate analytical method. HPLC-UV stands out as a robust and reliable technique for routine quality control, offering a balance of precision, accuracy, and ease of use. GC-MS provides unparalleled sensitivity and specificity for trace-level analysis and impurity identification, while UV-Vis spectrophotometry offers a rapid and cost-effective solution for in-process monitoring.
Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is non-negotiable. This ensures the generation of reliable and reproducible data, which is fundamental to the development of safe and effective pharmaceutical products.
References
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Spectrophotometric Determination of Some Aromatic Aldehydes. Taylor & Francis Online.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). ICH.
- Spectrophotometric Determination of Some Aromatic Aldehydes. Marcel Dekker, Inc..
- A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantification. Benchchem.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
- Simple and Rapid Spectrophotometric Method for Determination of Some Aromatic Aldehydes. A Kinetic Study. Taylor & Francis Online.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
- Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI.
- Forced degradation studies. MedCrave online.
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Forced Degradation Studies. Biofidus AG.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate.
- Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- Validation of analytical methods. Netpharmalab.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-methoxypyrimidine-5-carbaldehyde
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 4-Amino-2-methoxypyrimidine-5-carbaldehyde are not merely procedural afterthoughts; they are integral components of rigorous scientific practice. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Immediate Safety Profile & Hazard Identification
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound is not available in the provided search results, data from close structural analogs, such as 4-Amino-2-methylpyrimidine-5-carbaldehyde and other substituted pyrimidines, allows for a reliable hazard assessment. The primary hazards are consistently identified across these related compounds.[1][2]
This substance should be treated as a hazardous chemical, warranting careful handling and disposal as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4][5]
| Hazard Class | GHS Classification | Description & Causality | Source |
| Acute Toxicity, Oral | Warning (H302) | Harmful if swallowed. The chemical structure suggests potential toxicity upon ingestion, necessitating immediate medical attention if swallowed. | [1][2] |
| Skin Irritation | Warning (H315) | Causes skin irritation. Direct contact can lead to localized redness, inflammation, or dermatitis. This necessitates the use of appropriate protective gloves. | [1][6][7] |
| Eye Irritation/Damage | Danger (H318/H319) | Causes serious eye irritation or damage.[1][6][7] The aldehyde functional group can be particularly reactive with eye tissue, potentially leading to irreversible damage. | [1] |
| Respiratory Irritation | Warning (H335) | May cause respiratory irritation.[1][7][8] Inhalation of the dust or aerosolized particles can irritate the nose, throat, and lungs. All handling of the solid material should be done in a well-ventilated area or chemical fume hood. | [1][2][8] |
Core Disposal Principles & Regulatory Framework
The disposal of any laboratory chemical is governed by a strict regulatory framework designed to protect human health and the environment. The U.S. Environmental Protection Agency (EPA) provides the foundational guidelines under the Resource Conservation and Recovery Act (RCRA).[9]
Hazardous Waste Determination: The first critical step is to classify the waste.[9] Based on the hazard profile outlined above (toxicity, irritancy), this compound and materials contaminated with it must be managed as hazardous waste .[10][11] It is illegal and unsafe to dispose of this chemical via standard trash or sanitary sewer systems.[12][13]
The Chemical Hygiene Plan (CHP): As mandated by OSHA, every laboratory must have a written Chemical Hygiene Plan (CHP).[4][14] This plan outlines specific procedures for handling and disposing of hazardous chemicals, including required personal protective equipment (PPE), spill response, and waste management protocols.[4][14] All procedures described here should be executed in accordance with your institution's specific CHP.
Procedural Guide to Disposal
The following step-by-step protocols provide a self-validating system for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensure all safety measures are in place. This is a non-negotiable first line of defense.
-
Engineering Controls: Always handle the chemical and its waste inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4] The laboratory should be equipped with an accessible safety shower and eyewash station.[6][7]
-
Personal Protective Equipment (PPE):
Step 2: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[9][15]
-
Waste Stream: Designate a specific, dedicated hazardous waste container for this compound and any materials heavily contaminated with it (e.g., weighing paper, contaminated pipette tips).
-
Container Requirements:
-
Incompatibility: Keep this waste stream separate from strong oxidizing agents, acids, and bases.[7][15]
Step 3: Labeling and Accumulation
Accurate labeling is a regulatory requirement and essential for safety.
-
Label Content: The waste container must be clearly labeled with the words "Hazardous Waste".[15]
-
Chemical Identification: List all chemical constituents by their full name, including "this compound" and any solvents used.[15] Do not use abbreviations or chemical formulas.
-
Hazard Identification: Clearly indicate the associated hazards (e.g., Toxic, Irritant).[15]
-
Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15] This area must be under the control of laboratory personnel and located at or near the point of generation.[15]
Workflow for Disposal of this compound
Caption: Decision workflow for proper chemical waste management.
Step 4: Disposal of Empty Containers
An "empty" container that held this compound must still be handled as hazardous waste unless properly decontaminated.[12]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[12]
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste container (e.g., "Halogenated" or "Non-Halogenated" solvent waste, depending on your lab's streams).[12]
-
Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[12]
-
Final Disposal: The triple-rinsed container can now be disposed of as regular non-hazardous laboratory glass or plastic waste.[12]
Step 5: Final Disposal and Pickup
Laboratory personnel are responsible for accumulation, not final disposal.
-
Generator Status: Your institution is classified as a hazardous waste generator (e.g., Very Small, Small, or Large Quantity Generator) which dictates accumulation time limits.[11][17]
-
Professional Disposal: When the waste container is full or reaches its accumulation time limit, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup. The waste will be transported by a licensed hazardous waste handler for final treatment and disposal in compliance with EPA and Department of Transportation (DOT) regulations.[9][16][17]
Emergency Procedures for Spills and Exposures
Adherence to your CHP's emergency protocols is critical.[4]
Small Spill (Contained in Fume Hood):
-
Ensure PPE is on. Alert others in the immediate area.
-
Use a spill kit with an absorbent material appropriate for chemical powders. Do not use water.
-
Gently sweep up the material, avoiding the creation of dust.[8]
-
Place the collected material and all cleanup supplies into a designated hazardous waste container.[12]
-
Wipe the area with a suitable solvent and paper towels, adding the towels to the hazardous waste.
Large Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's EHS or emergency response team immediately.[12]
-
Prevent entry to the area.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.[6][8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.[6][8]
-
Inhalation: Move the affected person to fresh air.[2][7] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
By integrating these scientifically sound and regulatory-compliant procedures into your laboratory workflow, you uphold the highest standards of safety and professional responsibility.
References
- TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine.
- Apollo Scientific. (n.d.). Safety Data Sheet: 4-Amino-6-chloropyrimidine-5-carboxaldehyde.
-
PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link].
- Sigma-Aldrich. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link].
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methoxypyrimidine-5-carbaldehyde.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link].
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA Factsheet. U.S. Department of Labor.
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link].
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link].
- Compliancy Group. (2023). OSHA Laboratory Standard.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. OSHA Factsheet. U.S. Department of Labor.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- California Department of Toxic Substances Control. (n.d.). Laboratory Hazardous Waste Accumulation and Treatment.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- Crystal Clean. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
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Navigating the Safe Handling of 4-Amino-2-methoxypyrimidine-5-carbaldehyde: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, heterocyclic compounds such as 4-Amino-2-methoxypyrimidine-5-carbaldehyde represent a critical class of building blocks for drug discovery. Ensuring the safety of laboratory personnel and the integrity of research outcomes necessitates a thorough understanding of the potential hazards and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information for the safe handling, storage, and disposal of this compound, grounded in established safety principles for analogous chemical structures.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
| Hazard Class | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Eye contact |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | Inhalation |
It is imperative to handle this compound with the necessary precautions to mitigate these potential risks. The following sections provide detailed procedural guidance for personal protection, operational handling, and emergency response.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is essential to prevent exposure through inhalation, dermal contact, or accidental ingestion. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.[3]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fastened. Full-length pants and closed-toe shoes are required at all times in the laboratory.
-
Hand Protection: Chemical-resistant gloves are critical. Based on data for similar aldehydes and aromatic amines, nitrile or neoprene gloves are recommended for incidental contact.[3] For prolonged handling or in the event of a spill, heavier-duty butyl rubber gloves offer greater protection.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.
Respiratory Protection:
Due to the powdered nature of this compound and its potential to cause respiratory irritation, respiratory protection is a key consideration.
-
For routine weighing and handling: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
In the absence of adequate engineering controls or during spill cleanup: A NIOSH-approved respirator is required. The choice of respirator depends on the airborne concentration of the substance. For hazardous powders, a filtering facepiece respirator (such as an N95) may be sufficient for low-level exposures.[5][6] For higher or unknown concentrations, a powered air-purifying respirator (PAPR) with a particulate filter is recommended.[6][7] A comprehensive respiratory protection program, including fit testing and medical evaluation, is essential for all respirator users.[5][8]
PPE Selection Workflow:
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound from the moment it enters the laboratory until its use in a reaction is crucial for maintaining a safe working environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
Designate a specific storage area for this and other amine-containing compounds.
Weighing and Handling:
-
All weighing and transfer operations involving the solid material must be conducted in a certified chemical fume hood to control airborne dust.
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
-
Employ engineering controls such as a containment ventilated enclosure (CVE) or a glove box for highly sensitive operations or when handling larger quantities.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Do not eat, drink, or smoke in the laboratory.[10]
Spill and Emergency Response Plan
Preparedness is key to effectively managing accidental spills and exposures. All laboratory personnel working with this compound should be familiar with these procedures.
Minor Spill (Contained within a fume hood):
-
Alert colleagues in the immediate vicinity.
-
Ensure appropriate PPE is worn (lab coat, goggles, and chemical-resistant gloves).
-
Contain the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated, labeled waste container. Avoid generating dust.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If the spill is flammable or poses a significant inhalation hazard, evacuate the entire laboratory and activate the fire alarm.
-
Contact your institution's Environmental Health and Safety (EHS) department and provide details of the spill.
-
Prevent entry to the contaminated area.
-
Only trained emergency response personnel should attempt to clean up a major spill.
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Emergency Response Flowchart:
Caption: Flowchart for emergency response to spills and personnel exposure.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[11][12] Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing paper, and absorbent materials from spill cleanup, must be disposed of as solid hazardous waste.[12]
-
Disposal Vendor: All chemical waste should be disposed of through your institution's licensed hazardous waste disposal program.[13] Do not dispose of this chemical down the drain or in the regular trash.[11]
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
-
OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Dallas. Retrieved from [Link]
-
REDA Safe. (2022, January 28). How Do I Choose the Right Respiratory Protective? Retrieved from [Link]
-
3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling. Retrieved from [Link]
-
SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
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Capot Chemical. (2022, May 20). Material Safety Data Sheet. Retrieved from [Link]
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OSHA. (n.d.). eTool: Respiratory Protection - Respirator Selection. Retrieved from [Link]
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SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]
-
(n.d.). Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. Retrieved from [Link]
-
CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
(n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
